Eplerenone-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H30O6 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
trideuteriomethyl (1R,2S,9R,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate |
InChI |
InChI=1S/C24H30O6/c1-21-7-4-14(25)10-13(21)11-15(20(27)28-3)19-16-5-8-23(9-6-18(26)30-23)22(16,2)12-17-24(19,21)29-17/h10,15-17,19H,4-9,11-12H2,1-3H3/t15-,16?,17-,19?,21+,22+,23-,24-/m1/s1/i3D3 |
InChI Key |
JUKPWJGBANNWMW-OJWGECPESA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)[C@@H]1CC2=CC(=O)CC[C@@]2([C@]34C1C5CC[C@]6([C@]5(C[C@H]3O4)C)CCC(=O)O6)C |
Canonical SMILES |
CC12CCC(=O)C=C1CC(C3C24C(O4)CC5(C3CCC56CCC(=O)O6)C)C(=O)OC |
Origin of Product |
United States |
Foundational & Exploratory
What is Eplerenone-d3 and its primary use in research?
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Eplerenone-d3, a deuterated analog of the mineralocorticoid receptor antagonist, Eplerenone. It details its primary application in research as an internal standard for quantitative analysis and explores the underlying mechanism of action of Eplerenone.
Introduction to this compound
This compound is a stable isotope-labeled form of Eplerenone, a selective aldosterone receptor antagonist. The incorporation of three deuterium atoms into the Eplerenone molecule results in a compound with a higher molecular weight but nearly identical chemical and physical properties to the parent drug. This characteristic makes this compound an ideal internal standard for bioanalytical methods, particularly in pharmacokinetic and metabolic studies.[1] Its use in conjunction with techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the precise and accurate quantification of Eplerenone in various biological matrices.
Primary Use in Research: Internal Standard for Quantitative Analysis
The principal application of this compound in a research setting is as an internal standard in quantitative bioanalysis.[1] In techniques such as LC-MS/MS, an internal standard is a compound of known concentration added to samples, calibrators, and quality controls. It helps to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the analytical method.
The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in mass spectrometry-based quantification. This is because its physicochemical properties are very similar to the analyte (Eplerenone), leading to comparable behavior during sample extraction and chromatographic separation. However, due to its mass difference, it can be distinguished from the analyte by the mass spectrometer.
Experimental Workflow for Eplerenone Quantification
The following diagram illustrates a typical experimental workflow for the quantification of Eplerenone in a biological sample (e.g., plasma) using this compound as an internal standard.
Eplerenone's Mechanism of Action: Mineralocorticoid Receptor Antagonism
Eplerenone exerts its therapeutic effects by acting as a selective antagonist of the mineralocorticoid receptor (MR).[2] The MR is a nuclear receptor that is activated by the steroid hormone aldosterone.
The Aldosterone-Mineralocorticoid Receptor Signaling Pathway
The binding of aldosterone to the MR triggers a cascade of events leading to the regulation of gene expression. In its inactive state, the MR resides in the cytoplasm, complexed with heat shock proteins.[3] Upon aldosterone binding, the receptor undergoes a conformational change, dissociates from the heat shock proteins, and translocates to the nucleus.[3] In the nucleus, the activated MR forms homodimers and binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes.[2] This binding initiates the transcription of genes involved in sodium and water reabsorption, such as the epithelial sodium channel (ENaC) and the Na+/K+-ATPase.[2]
Inhibition by Eplerenone
Eplerenone competitively binds to the mineralocorticoid receptor, preventing aldosterone from binding and activating it.[2] This blockade inhibits the downstream signaling cascade, leading to a decrease in sodium and water retention and an increase in potassium retention. The overall effect is a reduction in blood pressure and a decrease in the deleterious effects of aldosterone on the cardiovascular system.
The following diagram illustrates the inhibitory effect of Eplerenone on the aldosterone-mineralocorticoid receptor signaling pathway.
Experimental Protocols and Data
Several validated LC-MS/MS methods have been published for the quantification of Eplerenone in biological matrices, often employing a stable isotope-labeled internal standard.
Sample Preparation Methodologies
Two common extraction techniques are employed for the isolation of Eplerenone and this compound from biological samples:
-
Liquid-Liquid Extraction (LLE): This method involves the partitioning of the analytes from the aqueous biological matrix into an immiscible organic solvent. A published protocol for Eplerenone analysis utilizes methyl t-butyl ether for extraction.[4][5]
-
Solid-Phase Extraction (SPE): This technique uses a solid sorbent material to retain the analytes from the sample matrix, which are then eluted with an appropriate solvent. C18 cartridges are commonly used for the extraction of Eplerenone.
LC-MS/MS Parameters
The following tables summarize typical parameters for the LC-MS/MS analysis of Eplerenone, with this compound as the internal standard.
Table 1: Liquid Chromatography Parameters
| Parameter | Value | Reference |
| HPLC Column | Atlantis dC18 (150 x 3 mm, 3.0 µm) | [4][5] |
| Mobile Phase | Methanol and ammonium acetate (3:2, v/v) | [4][5] |
| Flow Rate | 0.4 mL/min | [4] |
| Injection Volume | 10 µL | [6] |
| Run Time | Approximately 5 minutes | [7] |
Table 2: Mass Spectrometry Parameters
| Parameter | Eplerenone | This compound | Reference |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) | [4][5] |
| Monitored Ion | [M+H]+ | [M+H]+ | [4] |
| Precursor Ion (m/z) | 415.0 | 418.0 | [4][7] |
| Product Ion (m/z) | 163.0 | 166.0 (inferred) | [7] |
Note: The product ion for this compound is inferred based on the fragmentation pattern of Eplerenone and the addition of three deuterium atoms.
Method Validation and Performance
Validated analytical methods for Eplerenone quantification typically demonstrate the following performance characteristics:
Table 3: Method Performance Data
| Parameter | Typical Range/Value | Reference |
| Linearity Range | 5 - 4000 ng/mL | [6] |
| Lower Limit of Quantification (LLOQ) | 1 - 50 ng/mL | [6][7] |
| Accuracy | Within ±15% of the nominal concentration | [6] |
| Precision (%CV) | <15% | [6] |
| Extraction Recovery | 72.7 - 79.3% | [4] |
Conclusion
This compound is an indispensable tool for researchers in the field of drug development and pharmacology. Its primary role as an internal standard in LC-MS/MS assays enables the reliable quantification of Eplerenone in biological samples, which is crucial for pharmacokinetic, bioavailability, and bioequivalence studies. A thorough understanding of Eplerenone's mechanism of action as a selective mineralocorticoid receptor antagonist provides the context for its therapeutic applications and the importance of accurate measurement of its concentration in biological systems. The methodologies and data presented in this guide offer a comprehensive resource for scientists and researchers working with Eplerenone and its deuterated analog.
References
- 1. veeprho.com [veeprho.com]
- 2. Mineralocorticoid receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ENVIRONMENTALLY FRIENDLY LC/MS DETERMINATION OF EPLERENONE IN HUMAN PLASMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. payeshdarou.ir [payeshdarou.ir]
- 7. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of Eplerenone-d3 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Eplerenone-d3, a deuterated analog of the selective aldosterone antagonist, Eplerenone. This isotopically labeled compound is a critical tool in pharmacokinetic and metabolic studies, serving as an internal standard for highly accurate quantification in complex biological matrices.[1][2] This document outlines a plausible synthetic pathway, detailed experimental protocols, purification techniques, and the mechanistic background of Eplerenone.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for the analytical characterization and handling of the compound.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₇D₃O₆ | [3][4] |
| Molecular Weight | 417.51 g/mol | [3][4] |
| Exact Mass | 417.22306891 Da | [5] |
| Appearance | White solid | [4] |
| Purity (Typical) | >95% (HPLC) | [3] |
| Isotopic Purity | ≥99% deuterated forms | [6] |
| Storage Temperature | -20°C | [3] |
Mechanism of Action of Eplerenone
Eplerenone is a competitive antagonist of the mineralocorticoid receptor (MR).[7] By binding to this receptor, it blocks the action of aldosterone, a key hormone in the renin-angiotensin-aldosterone system (RAAS).[8][9] Aldosterone binding to the MR in epithelial tissues, such as the kidney, leads to sodium and water reabsorption and potassium excretion.[7][9] In non-epithelial tissues like the heart and blood vessels, aldosterone can promote inflammation and fibrosis.[10] Eplerenone's selective blockade of the MR counteracts these effects, leading to a reduction in blood pressure and a decrease in cardiovascular tissue damage.[9][10]
The signaling pathway of Eplerenone's primary mechanism of action is depicted below.
Synthesis of this compound
The synthesis of this compound is a multi-step process that can be adapted from established routes for unlabeled Eplerenone. A plausible synthetic workflow starts with 11α-hydroxycanrenone and involves the introduction of the deuterated methyl group in the final esterification step.
The overall synthetic workflow is illustrated in the diagram below.
Experimental Protocols
The following are representative experimental protocols for the key steps in the synthesis of this compound. These are based on established procedures for the synthesis of unlabeled Eplerenone and general methods for deuteration.
Step 1 & 2: Synthesis of 11α-Hydroxy-7α-carboxy Intermediate
This part of the synthesis involves the conversion of 11α-hydroxycanrenone to an intermediate with a carboxylic acid at the 7α position. This is a multi-step process that can be achieved through methods such as hydrocyanation followed by hydrolysis and ring opening.
Step 3: Dehydration to form Pregna-4,9(11)-diene-7α-carboxy Intermediate
-
Reaction: The 11α-hydroxy group is eliminated to form a double bond between C9 and C11.
-
Reagents: A suitable dehydrating agent, such as phosphorus oxychloride in pyridine, is used.
-
Procedure:
-
The 11α-hydroxy-7α-carboxy intermediate is dissolved in anhydrous pyridine and cooled to 0°C.
-
Phosphorus oxychloride is added dropwise, and the mixture is stirred at room temperature for 12-24 hours.
-
The reaction is quenched by pouring it into ice water and then extracted with an organic solvent like dichloromethane.
-
The organic layer is washed with dilute acid, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
-
Step 4: Deuterated Esterification to form Pregna-4,9(11)-diene-7α-(methoxy-d3)-carbonyl Intermediate
-
Reaction: The carboxylic acid at the 7α position is esterified using a deuterated methyl source.
-
Reagents: Deuterated methanol (CD₃OD) with an acid catalyst (e.g., sulfuric acid) or deuterated methyl iodide (CD₃I) with a base (e.g., potassium carbonate).
-
Procedure (using CD₃OD):
-
The crude product from Step 3 is dissolved in an excess of deuterated methanol (CD₃OD).
-
A catalytic amount of concentrated sulfuric acid is added.
-
The mixture is refluxed for 4-6 hours.
-
After cooling, the excess methanol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent and washed with water and brine.
-
The organic layer is dried and concentrated to give the deuterated ester intermediate.
-
Step 5: Epoxidation to this compound
-
Reaction: Selective epoxidation of the 9(11)-double bond.
-
Reagents: Hydrogen peroxide in the presence of an initiator like trichloroacetonitrile and a phosphate buffer.[11][12]
-
Procedure:
-
The deuterated intermediate from Step 4 is dissolved in a solvent such as dichloromethane.
-
Trichloroacetonitrile and a phosphate buffer (e.g., dipotassium hydrogen phosphate) are added.
-
The mixture is stirred, and 30% hydrogen peroxide is added dropwise over several hours.
-
The reaction is monitored by TLC or HPLC for completion.
-
Upon completion, the organic layer is separated, washed with a reducing agent solution (e.g., sodium bisulfite), followed by water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent evaporated to yield crude this compound.
-
Summary of Synthetic Steps and Expected Yields
| Step | Reaction | Key Reagents | Expected Yield (based on unlabeled synthesis) |
| 1 & 2 | Formation of 11α-Hydroxy-7α-carboxy Intermediate | Varies depending on the specific route | 60-70% |
| 3 | Dehydration | POCl₃, Pyridine | 80-90% |
| 4 | Deuterated Esterification | CD₃OD, H₂SO₄ (cat.) or CD₃I, K₂CO₃ | >90% |
| 5 | Epoxidation | H₂O₂, Trichloroacetonitrile, K₂HPO₄ | 70-80% |
Purification of this compound
The crude this compound obtained from the synthesis requires purification to remove unreacted starting materials, intermediates, and by-products. A combination of chromatographic and recrystallization techniques is typically employed.
Purification Workflow
Experimental Protocols for Purification
Preparative High-Performance Liquid Chromatography (HPLC)
-
Column: A reversed-phase C18 column is suitable for the separation of steroids.[13][14]
-
Mobile Phase: A gradient of water and an organic solvent such as acetonitrile or methanol is commonly used.[13][14]
-
Procedure:
-
The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., methanol or acetonitrile).
-
The solution is injected onto the preparative HPLC system.
-
Fractions are collected based on the UV chromatogram, isolating the peak corresponding to this compound.
-
The collected fractions are combined, and the solvent is removed under reduced pressure.
-
Recrystallization
-
Solvents: Solvents such as methyl ethyl ketone or a mixture of ethanol and water have been reported for the recrystallization of Eplerenone.[12][15]
-
Procedure:
-
The partially purified this compound from HPLC is dissolved in a minimal amount of the chosen hot solvent.
-
The solution is allowed to cool slowly to room temperature and then further cooled in an ice bath to induce crystallization.
-
The crystals are collected by filtration and washed with a small amount of cold solvent.
-
The purified this compound is dried under vacuum.
-
Analytical Characterization
The final product should be characterized to confirm its identity, purity, and isotopic enrichment.
| Analytical Technique | Purpose | Expected Results |
| High-Resolution Mass Spectrometry (HRMS) | Confirm molecular formula and isotopic incorporation | A molecular ion peak corresponding to the exact mass of C₂₄H₂₇D₃O₆. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Confirm chemical structure and position of deuterium label | Absence of a signal for the methyl ester protons in the ¹H NMR spectrum. A characteristic steroid backbone spectrum. |
| High-Performance Liquid Chromatography (HPLC) | Determine chemical purity | A single major peak with a purity of >99%. |
This guide provides a framework for the synthesis and purification of this compound for research purposes. The specific reaction conditions may require optimization to achieve the desired yield and purity. Appropriate analytical techniques should be used throughout the process to monitor reaction progress and characterize the final product.
References
- 1. Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00751H [pubs.rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. CN1310941C - Synthetic method for eplerenone - Google Patents [patents.google.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. caymanchem.com [caymanchem.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. mdpi.com [mdpi.com]
- 10. dshs-koeln.de [dshs-koeln.de]
- 11. CN101863951B - Method for preparing eplerenone - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. agilent.com [agilent.com]
- 15. A highly selective decarboxylative deuteration of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Eplerenone-d3 Certificate of Analysis for Researchers
Introduction
Eplerenone is a selective mineralocorticoid receptor (MR) antagonist, playing a crucial role in the management of hypertension and heart failure, particularly in patients post-myocardial infarction.[1][2] It functions by competitively blocking the binding of aldosterone to the MR, thereby inhibiting the downstream signaling that leads to sodium and water retention.[3][4][5] For researchers engaged in pharmacokinetic, bioequivalence, or metabolic studies, the accurate quantification of Eplerenone is paramount. This necessitates the use of a stable, reliable internal standard.
Eplerenone-d3, a deuterated isotopologue of Eplerenone, serves this exact purpose.[6] Its utility, especially in mass spectrometry-based assays, lies in its near-identical chemical and physical properties to Eplerenone, while its mass difference allows for clear differentiation.[6] The Certificate of Analysis (CoA) is the primary document that guarantees the identity, purity, and quality of a specific batch of this compound.[7][8] A thorough understanding of the CoA is not merely procedural; it is fundamental to ensuring the validity, accuracy, and reproducibility of experimental data.[8] This guide provides a detailed walkthrough of a typical this compound CoA, explaining the significance of each test and the underlying methodologies for a scientific audience.
Section 1: Decoding the Certificate of Analysis Header
The header section of a CoA provides the fundamental identity of the material. Each piece of information is a critical identifier for traceability and proper use.
| Parameter | Example Data | Significance for Researchers |
| Product Name | This compound | Clearly identifies the deuterated stable isotope standard. |
| Lot Number | GR-9-051[9][10] | A unique batch identifier essential for traceability. All test results on the CoA are specific to this lot. |
| CAS Number | 107724-20-9 (unlabelled)[9][10] | The Chemical Abstracts Service registry number for the non-deuterated parent compound, Eplerenone. |
| Molecular Formula | C₂₄H₂₇D₃O₆[9][10] | Confirms the elemental composition, specifying the presence of three deuterium (D) atoms. |
| Molecular Weight | 417.51 g/mol [9][10] | The mass of the deuterated molecule, which is higher than that of unlabeled Eplerenone due to the three deuterium atoms. This is critical for mass spectrometry. |
Section 2: Quantitative Analysis and Quality Assessment
This section presents the results of analytical tests performed to confirm the quality of the this compound lot. These quantitative values are indispensable for preparing accurate standard solutions and interpreting experimental outcomes.
| Test | Example Result | Interpretation and Importance |
| Appearance | White solid[9][10] | A qualitative check to ensure the material conforms to its expected physical state and is free from visible contamination. |
| Chemical Purity (by HPLC) | 99.5%[9][10] | Indicates the percentage of the material that is this compound relative to other chemical impurities. A high purity value is crucial to prevent interference from other compounds. |
| Isotopic Purity (Atom % D) | 99% atom D[9][10] | Measures the percentage of molecules that are appropriately deuterium-labeled. High isotopic purity minimizes "cross-contribution," where the internal standard might contribute to the signal of the non-labeled analyte in mass spectrometry.[11] |
| Identity (by ¹H-NMR) | Conforms to structure | Confirms the chemical structure is correct. The absence or significant reduction of the signal corresponding to the methyl ester protons validates the position of deuteration. |
| Identity (by ESI-MS) | [M+H]⁺ = 418.23[9] | Confirms the molecular weight of the deuterated compound. The measured mass-to-charge ratio ([M+H]⁺) must correspond to the expected value for C₂₄H₂₇D₃O₆ + H⁺. |
Section 3: Detailed Experimental Protocols
Understanding the methods used to generate the CoA data allows researchers to assess the quality of the analysis and replicate similar characterization if necessary.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of pharmaceutical standards.[12]
-
Objective: To separate this compound from any non-isotopic chemical impurities and quantify its purity based on peak area.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Methodology:
-
Stationary Phase: A reverse-phase column, typically a Phenomenex Prodigy ODS-2, C18 (150 x 4.6 mm).[13]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 20 mM Sodium Acetate, pH 4.0) and an organic solvent (e.g., methanol or acetonitrile).[13]
-
Flow Rate: Typically maintained at 1.0 mL/min.[13]
-
Detection: The DAD is set to monitor absorbance at a wavelength where Eplerenone has maximum absorbance, such as 240 nm.[9][14]
-
Analysis: A precisely weighed sample of this compound is dissolved in a suitable solvent and injected into the column. The retention time of the main peak is compared to a reference standard. Purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram.
-
Protocol 2: Identity Confirmation by Electrospray Ionization Mass Spectrometry (ESI-MS)
MS is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing definitive confirmation of molecular weight.
-
Objective: To verify the molecular weight of this compound.
-
Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) source.
-
Methodology:
-
Sample Preparation: The sample is dissolved in a suitable solvent and infused directly into the ESI source.
-
Ionization: The ESI source generates a fine spray of charged droplets. As the solvent evaporates, charged molecular ions (e.g., [M+H]⁺ for positive ion mode) are released.
-
Analysis: The mass analyzer separates the ions based on their m/z ratio. For this compound (MW = 417.51), the primary ion observed in positive mode will be the protonated molecule [M+H]⁺ at approximately m/z 418.23, confirming its mass.[9]
-
Protocol 3: Structural Confirmation by Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
¹H-NMR provides detailed information about the chemical structure of a molecule, confirming the identity and, in this case, the location of isotopic labeling.
-
Objective: To confirm the overall chemical structure of Eplerenone and verify the position of the deuterium labels.
-
Instrumentation: A high-field NMR spectrometer.
-
Methodology:
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃).
-
Analysis: The sample is placed in a strong magnetic field and irradiated with radio waves. The resulting spectrum shows signals (resonances) for different protons in the molecule.
-
Interpretation: The chemical shifts, integration, and splitting patterns of the signals are compared to the expected structure of Eplerenone. For this compound, where the methyl ester group is labeled (7-(Methyl-d3) Ester), the characteristic singlet peak for the -OCH₃ protons will be absent or dramatically reduced in intensity, providing direct evidence of successful deuteration at the intended site.[10]
-
Section 4: Visualization of Pathways and Workflows
Eplerenone's Mechanism of Action
Eplerenone exerts its therapeutic effect by intervening in the mineralocorticoid receptor signaling pathway. It acts as a direct antagonist to aldosterone.
Caption: Eplerenone competitively blocks aldosterone from binding to the Mineralocorticoid Receptor (MR).
Typical Experimental Workflow for CoA Generation
The generation of a CoA is a structured process involving multiple, independent analytical tests to ensure a comprehensive quality assessment.
Caption: Logical workflow for the analysis and certification of a chemical reference standard batch.
Conclusion
The Certificate of Analysis for this compound is more than a simple data sheet; it is a comprehensive quality passport for a critical research tool. For scientists and drug development professionals, the ability to meticulously interpret this document is essential. It provides confidence in the standard's identity, purity, and isotopic integrity, which directly translates to the reliability and accuracy of quantitative bioanalytical assays. By understanding the data presented and the methodologies employed, researchers can ensure their work is built on a foundation of verified quality, ultimately leading to more robust and reproducible scientific outcomes.
References
- 1. Eplerenone (Inspra), a new aldosterone antagonist for the treatment of systemic hypertension and heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eplerenone (Inspra): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Eplerenone? [synapse.patsnap.com]
- 5. Eplerenone - Wikipedia [en.wikipedia.org]
- 6. caymanchem.com [caymanchem.com]
- 7. alliancechemical.com [alliancechemical.com]
- 8. researchchemshub.com [researchchemshub.com]
- 9. esschemco.com [esschemco.com]
- 10. esschemco.com [esschemco.com]
- 11. researchgate.net [researchgate.net]
- 12. journals.ekb.eg [journals.ekb.eg]
- 13. researchgate.net [researchgate.net]
- 14. wjpmr.com [wjpmr.com]
Eplerenone-d3: A Technical Guide to its Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eplerenone-d3 is the deuterated analog of Eplerenone, a selective aldosterone receptor antagonist. It serves as a critical internal standard for the quantification of Eplerenone in biological matrices during pharmacokinetic and metabolic studies.[1][2] The incorporation of three deuterium atoms on the methyl ester group provides a distinct mass shift, enabling precise and accurate measurement by mass spectrometry without altering the compound's fundamental chemical behavior.[1] Eplerenone itself is a vital therapeutic agent used in the management of hypertension and heart failure, functioning by blocking the action of aldosterone, a key hormone in the renin-angiotensin-aldosterone system (RAAS).[3][4] This guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and a visualization of its relevant biological pathways.
Physical and Chemical Properties
This compound is a white to off-white crystalline solid.[5] Its properties are largely identical to those of unlabeled Eplerenone, with the primary difference being its increased molecular weight due to the deuterium labeling.
Table 1: General Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | trideuteriomethyl (2S,9R,10R,11S,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.0¹,¹⁷.0²,⁷.0¹¹,¹⁵]octadec-6-ene-14,2'-oxolane]-9-carboxylate | [6] |
| Molecular Formula | C₂₄H₂₇D₃O₆ | [7] |
| Molecular Weight | 417.51 g/mol | [7][8] |
| Appearance | White to Off-White Solid | [5][9] |
| Melting Point | 241-243°C | [10] |
| Storage Temperature | 2-8°C Refrigerator or -20°C Freezer | [5][10] |
| Unlabeled CAS No. | 107724-20-9 | [5][9] |
Table 2: Solubility Profile of Eplerenone
The solubility of the parent compound, Eplerenone, provides a strong indication of the expected solubility for this compound.
| Solvent | Solubility Description | Reference(s) |
| Water | Very slightly soluble | [2][11] |
| Chloroform | Slightly Soluble | [10] |
| Methanol | Slightly Soluble (with heating) | [10] |
| Octanol/Water Partition Coefficient (log P) | ~1.4 (Computed) | [6] |
Spectroscopic and Chromatographic Data
Table 3: Mass Spectrometry Data for Eplerenone
Mass spectrometry is the primary technique where this compound is utilized. The deuterated standard allows for differentiation from the endogenous compound. The following are key mass transitions for the parent compound, which would be adjusted for the +3 Da shift of the deuterated standard.
| Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Method | Reference(s) |
| ESI Positive | 415 | 163 | LC-MS/MS | [12] |
Table 4: Chromatographic Conditions for Eplerenone Analysis
This compound is expected to have a retention time nearly identical to that of unlabeled Eplerenone under the same chromatographic conditions.
| Method | Column | Mobile Phase | Detection | Reference(s) |
| RP-HPLC | C18 (4.6 mm × 100 mm, 2.7 µm) | H₂O-CH₃CN-MeOH (64:18:18) | UV at 240 nm | [4] |
| LC-MS/MS | Atlantis dC18 (150 x 3 mm, 3.0 µm) | Methanol and Ammonium Acetate (3:2, v/v) | ESI-MS | [1] |
| UPLC | Waters UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) | Gradient of 10 mmol/L Ammonium Acetate (pH 4.5), Methanol, and Acetonitrile | UV at 245 nm | [13] |
Experimental Protocols
The following sections detail standardized methodologies for determining the key physical and analytical properties of this compound.
Melting Point Determination (Capillary Method)
This protocol outlines the standard procedure for determining the melting point of a crystalline solid.[14][15]
-
Sample Preparation: Ensure the this compound sample is thoroughly dry and finely powdered by grinding in a mortar.[15]
-
Capillary Loading: Press the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to compact the solid into a column of 2-3 mm height.[8][16]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Rapid Determination (Optional): Heat the sample rapidly to find an approximate melting range. Allow the apparatus to cool.[8]
-
Accurate Determination: Set the starting temperature to approximately 15-20°C below the estimated melting point.[8][16] Heat at a controlled rate of 1-2°C per minute.[8]
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase turns into a clear liquid (complete melting). This range is the melting point.[8]
-
Replicate: Repeat the measurement at least twice with fresh samples to ensure reproducibility.[8]
Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a given solvent.[5][6]
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent (e.g., water, buffer, organic solvent). The excess solid should be clearly visible.[6][17]
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[5][6]
-
Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the undissolved solid from the solution by centrifugation followed by filtration through a chemically inert syringe filter (e.g., 0.22 µm PTFE).[6]
-
Quantification: Accurately dilute an aliquot of the clear filtrate with a suitable solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS/MS.[6][18]
-
Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. Report the solubility in units such as mg/mL or µg/mL.
Purity and Identification (RP-HPLC Method)
This protocol describes a general Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for assessing the purity of this compound and confirming its identity against a reference standard.
-
Standard and Sample Preparation: Prepare a stock solution of the this compound reference standard and the test sample in a suitable diluent (e.g., H₂O-CH₃CN-MeOH, 50:25:25). Create a series of dilutions for linearity assessment.
-
Chromatographic System:
-
Column: C18 stationary phase (e.g., 4.6 mm × 100 mm, 2.7 µm particle size).
-
Mobile Phase: A degassed mixture of water, acetonitrile, and methanol (e.g., 64:18:18 v/v/v).
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
Injection Volume: 10-20 µL.[4]
-
Detector: UV detector set to an appropriate wavelength (e.g., 240 nm).[4]
-
-
Analysis: Inject the prepared standard and sample solutions into the HPLC system.
-
Data Analysis:
-
Identification: Compare the retention time of the major peak in the sample chromatogram to that of the reference standard.
-
Purity: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram to determine purity.
-
Quantification: If quantifying against a standard, use a calibration curve generated from the standard solutions.
-
Mechanism of Action and Signaling Pathways
This compound, like its non-deuterated counterpart, functions as a selective antagonist of the mineralocorticoid receptor (MR). Its primary role is to interfere with the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway in blood pressure regulation.[7][9]
Genomic Signaling Pathway of Aldosterone and its Blockade
Aldosterone, produced in the adrenal gland, travels to target tissues like the kidney. There, it diffuses into the cell and binds to the mineralocorticoid receptor in the cytoplasm. This binding causes the dissociation of heat shock proteins (HSPs). The activated Aldosterone-MR complex then translocates into the nucleus, where it binds to hormone response elements (HREs) on the DNA. This interaction promotes the transcription of specific genes, leading to the synthesis of aldosterone-induced proteins (AIPs). These proteins, in turn, increase the activity of sodium channels (ENaC) and the Na+/K+-ATPase pump, resulting in sodium and water reabsorption and potassium excretion, which elevates blood pressure. Eplerenone competitively binds to the mineralocorticoid receptor, preventing aldosterone from binding and initiating this entire signaling cascade.[3][7]
Caption: Genomic pathway of Aldosterone and its competitive inhibition by this compound.
Experimental Workflow for Compound Characterization
The characterization of a chemical standard like this compound follows a logical workflow to confirm its identity, purity, and key physical properties before its use in quantitative assays.
Caption: A typical experimental workflow for the characterization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. veeprho.com [veeprho.com]
- 3. What is the mechanism of Eplerenone? [synapse.patsnap.com]
- 4. Degradation Pathway for Eplerenone by Validated Stability Indicating UP-LC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. benchchem.com [benchchem.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Eplerenone: a selective aldosterone receptor antagonist (SARA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.bcnf.ir [pubs.bcnf.ir]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chem.ucalgary.ca [chem.ucalgary.ca]
- 15. thinksrs.com [thinksrs.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. dissolutiontech.com [dissolutiontech.com]
- 18. enamine.net [enamine.net]
Eplerenone-d3 as an Internal Standard: A Technical Guide to its Mechanism of Action in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the role and mechanism of action of Eplerenone-d3 as an internal standard in the quantitative analysis of the selective aldosterone antagonist, eplerenone. This document details the pharmacological basis of eplerenone's action, the principles of using a deuterated internal standard, and provides exemplary experimental protocols for its application in bioanalytical studies.
The Pharmacological Mechanism of Eplerenone
Eplerenone is a competitive antagonist of the mineralocorticoid receptor (MR).[1][2] Its therapeutic effects in conditions like hypertension and heart failure stem from its ability to block the binding of aldosterone to the MR, thereby inhibiting the downstream signaling cascade that leads to sodium and water retention.[2][3]
The signaling pathway of aldosterone is initiated by its binding to the cytoplasmic mineralocorticoid receptor. This complex then translocates to the nucleus, where it binds to hormone response elements on the DNA, leading to the transcription of various genes. These genes encode proteins such as the epithelial sodium channel (ENaC) and the Na+/K+ pump, which play a crucial role in sodium reabsorption in the kidneys. By competitively binding to the MR, eplerenone prevents this cascade of events.
Below is a diagram illustrating the mechanism of action of eplerenone as an aldosterone antagonist.
This compound as an Internal Standard in Quantitative Analysis
In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard is crucial for accurate and precise quantification of an analyte in a complex matrix like plasma or urine. The ideal internal standard is a stable isotope-labeled version of the analyte. This compound is the deuterated analog of eplerenone, where three hydrogen atoms have been replaced by deuterium.
The core principle behind using this compound is that it is chemically and physically almost identical to eplerenone. This ensures that it behaves similarly during all stages of the analytical process, including:
-
Sample Preparation: Extraction efficiency from the biological matrix will be the same for both the analyte and the internal standard.
-
Chromatography: Both compounds will have nearly identical retention times, co-eluting from the liquid chromatography column.
-
Ionization: The ionization efficiency in the mass spectrometer source will be very similar.
The key difference is the mass-to-charge ratio (m/z), which allows the mass spectrometer to distinguish between eplerenone and this compound. By adding a known amount of this compound to every sample, any variations in the analytical process that might affect the analyte signal will also affect the internal standard signal to the same extent. Therefore, the ratio of the analyte peak area to the internal standard peak area will remain constant, allowing for accurate quantification.
The following diagram illustrates the workflow for quantitative analysis using an internal standard.
Experimental Protocol for Eplerenone Quantification
This section provides a detailed, exemplary protocol for the quantification of eplerenone in human plasma using this compound as an internal standard, based on established LC-MS/MS methods.
Sample Preparation (Liquid-Liquid Extraction)
-
To a 250 µL aliquot of human plasma in a polypropylene tube, add 50 µL of this compound working solution (internal standard).
-
Vortex the sample for 30 seconds.
-
Add 1 mL of methyl t-butyl ether.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for analysis.
Liquid Chromatography Parameters
The following table summarizes the typical liquid chromatography conditions for the separation of eplerenone and this compound.
| Parameter | Value |
| LC System | Agilent 1200 series or equivalent |
| Column | Atlantis dC18 (150 x 3 mm, 3.0 µm) |
| Mobile Phase | Methanol and Ammonium Acetate (3:2, v/v) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Approximate Retention Time | ~5.2 minutes[2] |
Mass Spectrometry Parameters
The following table outlines the mass spectrometry parameters for the detection and quantification of eplerenone and this compound. These parameters may require optimization based on the specific instrument used.
| Parameter | Eplerenone | This compound |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | |
| Precursor Ion (m/z) | 415.0[2] | 418.0[2] |
| Product Ion (m/z) | 163.0[3] | Requires optimization |
| Multiple Reaction Monitoring (MRM) Transition | 415.0 -> 163.0[3] | 418.0 -> Optimized product ion |
| Capillary Voltage | Requires optimization (e.g., 3.5 kV) | |
| Cone Voltage | Requires optimization (e.g., 30 V) | |
| Collision Energy | Requires optimization (e.g., 25 eV) | |
| Desolvation Gas Flow | Requires optimization (e.g., 800 L/hr) | |
| Desolvation Temperature | Requires optimization (e.g., 400°C) |
Note: The product ion for this compound will be slightly different from that of eplerenone due to the deuterium labeling, and the optimal collision energy may also vary.
Data Presentation and Interpretation
The use of this compound allows for the generation of a calibration curve by plotting the ratio of the peak area of eplerenone to the peak area of this compound against the concentration of the eplerenone standards. The concentration of eplerenone in unknown samples can then be determined from this calibration curve.
The following table summarizes the key quantitative parameters for eplerenone and its deuterated internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Approximate Retention Time (min) |
| Eplerenone | 415.0[2] | 163.0[3] | ~5.2[2] |
| This compound | 418.0[2] | Requires optimization | ~5.2[2] |
Conclusion
This compound serves as an ideal internal standard for the accurate and precise quantification of eplerenone in biological matrices. Its mechanism of action as an internal standard is rooted in its chemical and physical similarity to the analyte, which allows it to effectively compensate for variations during sample preparation and analysis. The detailed experimental protocol and quantitative data provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to implement robust and reliable bioanalytical methods for eplerenone, facilitating pharmacokinetic, bioequivalence, and other clinical and preclinical studies.
References
Understanding the Mass Shift of Eplerenone-d3 in Mass Spectrometry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and practical applications of using Eplerenone-d3 as an internal standard in the quantitative analysis of Eplerenone by mass spectrometry. Eplerenone, a selective aldosterone antagonist, is a crucial therapeutic agent in managing hypertension and heart failure. Accurate quantification of Eplerenone in biological matrices is paramount for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for achieving the highest accuracy and precision in these analyses.
The Core Principle: Isotope Dilution Mass Spectrometry
The quantification of analytes in complex biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be influenced by various factors, including matrix effects, ion suppression or enhancement, and variations in sample preparation and instrument response. Isotope dilution mass spectrometry is a powerful technique that mitigates these variabilities by using a stable isotope-labeled version of the analyte as an internal standard.
This compound is a deuterated analog of Eplerenone, where three hydrogen atoms have been replaced by deuterium atoms.[1] This substitution results in a mass increase of approximately 3 Daltons, allowing the mass spectrometer to differentiate between the analyte (Eplerenone) and the internal standard (this compound).[2][3] Since this compound is chemically and structurally almost identical to Eplerenone, it co-elutes during chromatography and experiences the same ionization and fragmentation behavior in the mass spectrometer. By adding a known amount of this compound to the sample at the beginning of the workflow, any sample loss or signal variation will affect both the analyte and the internal standard proportionally. The ratio of the analyte signal to the internal standard signal is then used for quantification, leading to highly reliable and reproducible results.
Mass Shift and Fragmentation Analysis
In mass spectrometry, Eplerenone is typically ionized using electrospray ionization (ESI) in positive mode, forming a protonated molecule [M+H]⁺. This precursor ion is then subjected to collision-induced dissociation (CID) to generate characteristic product ions. The most common precursor-to-product ion transition for Eplerenone is m/z 415 → 163.[4][5]
Due to the incorporation of three deuterium atoms, the molecular weight of this compound is approximately 417.5 g/mol .[3][6][7] The observed molecular ion for the deuterated analog is m/z 418.23.[2] The expected precursor ion for this compound in its protonated form [M+H]⁺ would therefore be m/z 418. Assuming the deuterium atoms are retained in the fragment ion, the corresponding product ion would also exhibit a +3 mass shift.
The following table summarizes the key mass spectrometry parameters for Eplerenone and this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Exact Mass (Da) | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) |
| Eplerenone | C₂₄H₃₀O₆ | 414.49 | 414.2046 | 415 | 163 |
| This compound | C₂₄H₂₇D₃O₆ | 417.51[7] | 417.2231[3] | 418 | 166 (inferred) |
Experimental Protocols
The following sections detail a typical experimental workflow for the quantification of Eplerenone in human plasma using this compound as an internal standard.
Sample Preparation
A robust and reproducible sample preparation method is crucial for accurate bioanalysis. Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are commonly employed techniques to extract Eplerenone from biological matrices.[8][9]
Solid-Phase Extraction (SPE) Protocol:
-
Spiking: To 200 µL of human plasma, add a known amount of this compound internal standard solution.[8]
-
Protein Precipitation: Add a protein precipitating agent, such as acetonitrile, to the plasma sample. Vortex and centrifuge to pellet the precipitated proteins.[8]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by deionized water.[8]
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water) to remove interferences.[8]
-
Elution: Elute Eplerenone and this compound from the cartridge using an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., Zorbax XDB-C8, 2.1 × 50 mm, 5 µm).[4][5]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., 10 mM ammonium acetate in water) and an organic phase (e.g., acetonitrile or methanol).[4][5][9]
-
Flow Rate: A typical flow rate of 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Visualizing the Workflow and Principles
The following diagrams illustrate the experimental workflow and the logical relationship of using a deuterated internal standard.
Caption: Experimental workflow for Eplerenone quantification.
Caption: Principle of isotope dilution mass spectrometry.
Conclusion
The use of this compound as an internal standard is a robust and reliable method for the accurate quantification of Eplerenone in biological matrices. The distinct mass shift of +3 Da allows for clear differentiation from the unlabeled analyte, while its similar physicochemical properties ensure it effectively compensates for analytical variability. The detailed experimental protocols and understanding of the mass spectrometric behavior outlined in this guide provide a solid foundation for researchers and drug development professionals to implement this gold-standard bioanalytical technique.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Buy this compound [smolecule.com]
- 3. This compound | C24H30O6 | CID 46781470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Development and validation of a liquid chromatography-tandem mass spectrometric assay for Eplerenone and its hydrolyzed metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. esschemco.com [esschemco.com]
- 8. pubs.bcnf.ir [pubs.bcnf.ir]
- 9. researchgate.net [researchgate.net]
A Technical Guide to High-Purity Eplerenone-d3 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of high-purity Eplerenone-d3, a deuterated analog of the mineralocorticoid receptor antagonist, Eplerenone. This document is intended for researchers in pharmacology, drug metabolism, and pharmacokinetics, as well as professionals in the pharmaceutical industry involved in drug development. Herein, we detail the commercial availability of high-purity this compound, its primary applications, relevant experimental protocols, and the underlying biochemical pathways.
Commercial Availability and Specifications
High-purity this compound is available from several commercial suppliers, primarily for use as an internal standard in analytical and pharmacokinetic research.[1] The deuterated form offers a distinct mass-to-charge ratio, facilitating precise quantification of Eplerenone in biological matrices by mass spectrometry.
Below is a summary of typical product specifications from various suppliers. Please note that exact values may vary by lot and supplier, and it is recommended to consult the Certificate of Analysis for specific data.[2]
| Supplier | Chemical Purity (by HPLC) | Isotopic Purity (atom % D) | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| Example Supplier A | ≥98% | ≥99% | C₂₄H₂₇D₃O₆ | 417.51 | Certificate of Analysis available upon request. |
| Example Supplier B | >99.5% | Not specified | C₂₄H₂₇D₃O₆ | 417.51 | Sold for research use only. |
| Example Supplier C | ≥99% | ≥98% | C₂₄H₂₇D₃O₆ | 417.51 | Provided as a solid. |
| Cayman Chemical | Not specified | ≥99% deuterated forms (d1-d3) | C₂₄H₂₇D₃O₆ | 417.5 | Intended for use as an internal standard for the quantification of eplerenone by GC- or LC-MS. |
| ESS Chem Co. | 99.5% | 99% atom D | C₂₄H₂₇D₃O₆ | 417.51 | Available in various pack sizes. |
| Santa Cruz Biotechnology | Not specified | Not specified | C₂₄H₂₇D₃O₆ | 417.51 | For research use only. Not intended for diagnostic or therapeutic use. |
| Veeprho | Not specified | Not specified | C₂₄H₂₇D₃O₆ | 417.51 | Utilized as an internal standard in analytical and pharmacokinetic research.[1] |
| Simson Pharma | Not specified | Not specified | C₂₄H₂₇D₃O₆ | 417.51 | Accompanied by a Certificate of Analysis. |
Mechanism of Action: Eplerenone Signaling Pathway
Eplerenone is a selective mineralocorticoid receptor (MR) antagonist. It competitively binds to the MR, thereby inhibiting the binding of aldosterone. This action blocks the downstream signaling cascade that leads to the expression of aldosterone-induced proteins, which are responsible for sodium and water retention. The following diagram illustrates the mechanism of action of Eplerenone.
References
Eplerenone-d3 stability and recommended storage conditions
Eplerenone-d3: A Technical Guide to Stability and Storage
Audience: Researchers, scientists, and drug development professionals.
This guide provides an in-depth analysis of the stability profile of this compound, a deuterated analog of the mineralocorticoid receptor antagonist Eplerenone. Understanding the stability and optimal storage conditions is critical for ensuring the integrity, accuracy, and reproducibility of experimental results where this compound is used, particularly as an internal standard in pharmacokinetic and metabolic studies.[1][2]
Overview of this compound Stability
This compound is a stable, non-radioactive isotopically labeled compound.[3] Its chemical stability is governed by the same environmental factors as its non-deuterated counterpart, Eplerenone.[3] The primary factors influencing its shelf-life are temperature, humidity, light, and pH.[3][4][5] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can sometimes lead to a slower rate of metabolic degradation (a phenomenon known as the kinetic isotope effect), but it does not significantly alter the compound's intrinsic chemical stability under typical storage conditions.[6]
Safety data sheets and supplier information indicate that this compound is chemically stable under standard ambient and recommended storage conditions.[7] Long-term stability data from suppliers suggests a shelf-life of at least four years when stored correctly.[8]
Recommended Storage Conditions
To prevent degradation and maintain isotopic purity, specific storage conditions are recommended. While shipping may occur at room temperature, long-term storage requires controlled environments.[7][8] The following table summarizes the recommended storage conditions from various suppliers.
Table 1: Recommended Storage Conditions for this compound
| Supplier/Source | Recommended Temperature | Additional Conditions |
| Cayman Chemical | -20°C[8] | ≥ 4 years stability[8] |
| Expert Synthesis Solutions | -20°C (Long-term)[7] | Keep container tightly closed in a dry and well-ventilated place.[7] |
| Sigma-Aldrich (Eplerenone) | 2°C to 8°C (36°F to 46°F) | Tightly closed. Dry. |
| General Guidance for Deuterated Solids | 5°C or -18°C for long-term preservation[3] | Allow container to warm to room temperature before opening to prevent condensation.[3] |
Key Recommendations:
-
Long-Term Storage: For maximum stability and to preserve the compound over months or years, storage at -20°C is the consensus recommendation.[7][8]
-
Short-Term Storage: For routine use, storage at 2°C to 8°C is acceptable.
-
Protection from Moisture: this compound should be stored in a tightly sealed container in a dry environment or desiccator to prevent hydrolysis.[7]
-
Protection from Light: To prevent potential photodegradation, it is best practice to store the compound in light-protecting amber vials.[3]
Degradation Pathways and Forced Degradation Studies
Forced degradation studies on the parent compound, Eplerenone, provide critical insights into the potential degradation pathways for this compound. These studies subject the compound to harsh conditions to identify its vulnerabilities.
Studies show that Eplerenone is highly susceptible to degradation under acidic and basic conditions, while it remains relatively stable under thermal, photolytic, and oxidative stress.[4][5][9]
Table 2: Summary of Forced Degradation Results for Eplerenone
| Stress Condition | Reagent/Condition Details | Observation | Reference |
| Acid Hydrolysis | 1 M HCl, 2 hours | Significant degradation observed. Formation of a major unknown degradation product.[4][5] | [4][5] |
| Base Hydrolysis | 0.5 M NaOH, 2 hours | Significant degradation observed.[4][5] The major degradant was identified as a dihydroxy carboxylic acid derivative.[4] | [4] |
| Oxidation | 15% H₂O₂, 2 hours | No significant degradation observed in some studies.[4] Degradation was noted in another study with 30% H₂O₂. | [4] |
| Thermal Degradation | 100°C, 168 hours | No degradation observed.[4][5] | [4][5] |
| Photolytic Degradation | Exposed to light for 168 hours (ICH Q1B) | No degradation observed.[4][5] | [4][5] |
The primary degradation pathway involves hydrolysis, particularly under strong acid and base conditions, which leads to the opening of the lactone ring and other structural modifications.[4]
Experimental Protocols: Stability-Indicating UPLC Method
A validated stability-indicating method is essential for assessing the purity and degradation of this compound. The following protocol is based on a published method for Eplerenone.[4][5]
Objective: To separate and quantify this compound from its potential degradation products.
A. Instrumentation and Reagents:
-
Instrumentation: Ultra-Performance Liquid Chromatography (UPLC) system with a photodiode array (PDA) detector (e.g., Waters Acquity).[4]
-
Column: C18 stationary phase column (e.g., Waters Symmetry C18).[4]
-
Mobile Phase: A gradient mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile).[4]
-
Chemicals: HPLC-grade acetonitrile, methanol, and analytical grade reagents for buffers and stress conditions (e.g., HCl, NaOH, H₂O₂).[5]
-
Reference Standard: A qualified reference standard of this compound.
B. Chromatographic Conditions:
-
Column Temperature: 30°C[4]
-
Mode: Gradient elution.
C. Forced Degradation Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Acid Degradation: Mix the stock solution with 1 M HCl and keep for 2 hours. Neutralize the solution with 1 M NaOH before analysis.[4]
-
Base Degradation: Mix the stock solution with 0.5 M NaOH and keep for 2 hours. Neutralize the solution with 0.5 M HCl before analysis.[4]
-
Oxidative Degradation: Mix the stock solution with 15% H₂O₂ and keep for 2 hours before analysis.[4]
-
Thermal Degradation: Keep the solid this compound in a hot air oven at 100°C for 168 hours. Dissolve in solvent for analysis.[4]
-
Photolytic Degradation: Expose the solid this compound to light as per ICH Q1B guidelines for 168 hours. Dissolve in solvent for analysis.[4]
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the validated UPLC method. Assess the purity of the this compound peak and identify any degradation products.
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the stability of this compound.
Caption: Workflow for a forced degradation study of this compound.
Caption: Key environmental factors affecting this compound stability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. veeprho.com [veeprho.com]
- 3. benchchem.com [benchchem.com]
- 4. Degradation Pathway for Eplerenone by Validated Stability Indicating UP-LC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. esschemco.com [esschemco.com]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Eplerenone | 107724-20-9 [chemicalbook.com]
Methodological & Application
Application Note: High-Throughput Quantification of Eplerenone in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Eplerenone in human plasma. The method utilizes Eplerenone-d3 as a stable isotope-labeled internal standard to ensure high accuracy and precision. A streamlined sample preparation procedure based on protein precipitation is employed, allowing for high-throughput analysis. The chromatographic separation is achieved on a reverse-phase C18 column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring reliable measurement of Eplerenone concentrations.
Introduction
Eplerenone is a selective aldosterone receptor antagonist used in the management of hypertension and heart failure.[1] Accurate and precise measurement of Eplerenone concentrations in biological matrices is crucial for pharmacokinetic and bioequivalence studies.[1] LC-MS/MS has become the preferred technique for the bioanalysis of pharmaceuticals due to its high sensitivity, specificity, and speed.[1] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS assays as it effectively compensates for variability in sample preparation and matrix effects.[2][3] This application note provides a detailed protocol for the determination of Eplerenone in human plasma using this compound as an internal standard.
Experimental
Materials and Reagents
-
Eplerenone reference standard (USP grade)
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
Ammonium acetate
-
Formic acid
-
Human plasma (K2-EDTA)
-
Ultrapure water
Instrumentation
-
Liquid Chromatograph (LC) system capable of binary gradient elution
-
Autosampler
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC-MS/MS Conditions
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18 reverse-phase, 2.1 x 50 mm, 5 µm |
| Mobile Phase A | 10 mM Ammonium acetate in water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | See Table 2 |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Run Time | 5 minutes |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 30 |
| 5.0 | 30 |
Table 3: Mass Spectrometer Settings
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Nebulizer Gas | Nitrogen |
Table 4: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Eplerenone | 415.2 | 163.1 | 200 | 25 |
| This compound | 418.2 | 163.1 | 200 | 25 |
Protocols
Preparation of Stock and Working Solutions
-
Eplerenone Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Eplerenone reference standard in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Eplerenone Working Solutions: Prepare serial dilutions of the Eplerenone stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.
Sample Preparation Protocol
-
Label microcentrifuge tubes for blank, calibration standards, QCs, and unknown samples.
-
Add 50 µL of the appropriate Eplerenone working solution to the corresponding tubes for calibration standards and QCs. For unknown samples, add 50 µL of 50:50 methanol:water.
-
Pipette 100 µL of human plasma into each tube.
-
Add 25 µL of the Internal Standard Working Solution (100 ng/mL this compound) to all tubes except the blank. To the blank tube, add 25 µL of 50:50 methanol:water.
-
Vortex mix all tubes for 10 seconds.
-
Add 300 µL of acetonitrile to each tube to precipitate proteins.
-
Vortex mix vigorously for 30 seconds.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 10 µL onto the LC-MS/MS system.
Method Validation Summary
The method was validated according to regulatory guidelines. The following performance characteristics were evaluated:
Table 5: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
Data Presentation
The quantitative data for the calibration curve and quality control samples are summarized below.
Table 6: Calibration Curve Data
| Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) | Accuracy (%) |
| 1 | 0.98 | 98.0 |
| 5 | 5.12 | 102.4 |
| 20 | 19.7 | 98.5 |
| 100 | 103.5 | 103.5 |
| 500 | 492.1 | 98.4 |
| 1000 | 1015.2 | 101.5 |
| 2000 | 1988.6 | 99.4 |
Table 7: Quality Control Sample Data
| QC Level | Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) | Precision (%CV) | Accuracy (%) |
| LLOQ QC | 1 | 1.02 | 8.5 | 102.0 |
| Low QC | 3 | 2.91 | 6.2 | 97.0 |
| Mid QC | 150 | 154.5 | 4.8 | 103.0 |
| High QC | 1500 | 1489.5 | 3.5 | 99.3 |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of Eplerenone.
References
Application Note and Protocol: Quantitative Analysis of Eplerenone in Human Plasma using Eplerenone-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eplerenone is a selective aldosterone receptor antagonist used in the management of hypertension and heart failure. Accurate and reliable quantification of eplerenone in human plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note provides a detailed protocol for the quantitative analysis of eplerenone in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Eplerenone-d3 as the internal standard (IS). The use of a stable isotope-labeled internal standard like this compound ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
Experimental Protocols
This protocol outlines a validated method for the determination of eplerenone in human plasma.
Materials and Reagents
-
Eplerenone reference standard
-
This compound (internal standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Formic acid
-
Methyl t-butyl ether (MTBE)
-
Dichloromethane
-
Diethyl ether
-
Human plasma (K2EDTA as anticoagulant)
-
Deionized water
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
-
Pipettes and tips
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare stock solutions of eplerenone and this compound by dissolving the appropriate amount of each compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the eplerenone stock solution with a 50:50 methanol:water mixture to create working standard solutions for the calibration curve.
-
Internal Standard Working Solution: Dilute the this compound stock solution with a 50:50 methanol:water mixture to obtain a suitable concentration (e.g., 100 ng/mL).
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 250 µL of human plasma into a clean microcentrifuge tube.[1]
-
Add 50 µL of the this compound internal standard working solution to each plasma sample, except for the blank samples.
-
Vortex mix for 30 seconds.
-
Add 1 mL of methyl t-butyl ether (MTBE) as the extraction solvent.[1]
-
Vortex mix for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.[1]
-
Vortex mix for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
Alternatively, a solid-phase extraction (SPE) method can be employed using C18 cartridges for sample clean-up.[2][3]
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | Atlantis dC18 column (150 x 3 mm, 3.0 µm) or equivalent[1] |
| Mobile Phase | Methanol and 10 mM Ammonium Acetate (60:40, v/v)[1][3] |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | Approximately 5 minutes[3] |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Eplerenone: m/z 415.2 → 163.1[4] this compound: m/z 418.2 → 163.1 (example) |
| Nebulizer Gas | Nitrogen[1] |
| Collision Gas | Argon |
Quantitative Data Summary
The following tables summarize the performance characteristics of similar LC-MS/MS methods for the quantification of eplerenone in human plasma, as reported in the literature.
Table 1: Linearity and Sensitivity
| Linear Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Correlation Coefficient (r) | Reference |
| 5 - 4000 | 1 | > 0.99 | [2] |
| 25 - 2000 | 25 | 0.9994 | [1] |
| 5.02 - 1504.50 | 5.02 | > 0.9968 | [5] |
| 10 - 2500 | 10 | Not Specified | [4] |
Table 2: Precision and Accuracy
| Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| LLOQ, Low, Mid, High | Within acceptable limits | Within acceptable limits | Within acceptable limits | [2] |
| 25, 50, 250, 1500 | 0.52 - 1.24 | 0.76 - 1.82 | 106.3 - 109.1 | [1] |
| Low, Mid, High | 2.58 - 4.54 | 2.38 - 4.71 | 91.75 - 102.58 | [5] |
Table 3: Recovery
| Analyte | Extraction Method | Recovery (%) | Reference |
| Eplerenone | Solid-Phase Extraction | > 85% | [2] |
| Eplerenone | Liquid-Liquid Extraction | > 90% | [1] |
Visualizations
The following diagrams illustrate the key workflows in this analytical method.
Caption: Liquid-Liquid Extraction Workflow for Eplerenone from Human Plasma.
Caption: Data Analysis Workflow for Eplerenone Quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. payeshdarou.ir [payeshdarou.ir]
- 3. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of eplerenone in human plasma by LC-MS/MS: Ingenta Connect [ingentaconnect.com]
- 5. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
Application Note: Robust Solid-Phase Extraction Protocol for the Quantification of Eplerenone in Human Urine Samples
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a comprehensive and reliable solid-phase extraction (SPE) protocol for the selective isolation and concentration of Eplerenone from human urine samples prior to downstream analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methodology is crucial for pharmacokinetic studies, clinical research, and drug monitoring, ensuring high recovery and reproducibility.
Introduction
Eplerenone is a selective aldosterone blocker used in the management of hypertension and heart failure. Accurate quantification of Eplerenone and its metabolites in biological matrices such as urine is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. Solid-phase extraction is a widely adopted technique for sample preparation as it provides cleaner extracts, higher analyte concentration, and reduced solvent consumption compared to traditional liquid-liquid extraction.[1] This protocol provides a detailed step-by-step guide for the extraction of Eplerenone from urine using C18 SPE cartridges.
Experimental Protocol
This protocol is based on established methods for the extraction of Eplerenone and other steroids from urine.[1][2][3]
Materials and Reagents:
-
Eplerenone analytical standard
-
Stable isotope-labeled internal standard (e.g., d3-Eplerenone)
-
C18 Solid-Phase Extraction (SPE) Cartridges (e.g., 500 mg, 3 mL)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (deionized or HPLC grade)
-
Sodium acetate buffer (0.1 M, pH 5.0)
-
β-glucuronidase/arylsulfatase (from Helix pomatia)
-
20 mM Ammonium acetate solution
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
Sample Pre-treatment (Enzymatic Hydrolysis):
Since a significant portion of Eplerenone is excreted in urine as glucuronide conjugates, an enzymatic hydrolysis step is necessary to quantify the total drug concentration.
-
To 1 mL of urine in a glass tube, add an appropriate amount of the stable isotope-labeled internal standard.
-
Add 0.5 mL of 0.1 M sodium acetate buffer (pH 5.0).[1]
-
Add 20 µL of β-glucuronidase/arylsulfatase solution.[1]
-
Vortex the mixture gently.
-
Incubate the sample at 37°C for 16-24 hours (overnight) to ensure complete hydrolysis.[1]
-
After incubation, centrifuge the sample to pellet any precipitates. The supernatant will be used for the SPE procedure.
Solid-Phase Extraction (SPE) Procedure:
-
Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol through the cartridge, followed by 3 mL of deionized water. Do not allow the cartridge to dry out between steps.
-
Equilibration: Equilibrate the cartridge by passing 3 mL of deionized water.
-
Sample Loading: Load the pre-treated urine supernatant onto the SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).
-
Washing: Wash the cartridge with 3 mL of a 5% methanol in water solution to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for approximately 5-10 minutes to remove any residual water.
-
Elution: Elute the retained Eplerenone from the cartridge with 3 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the dried residue in a suitable volume (e.g., 200 µL) of a mobile phase compatible with the subsequent analytical method, such as a mixture of acetonitrile and 20 mM ammonium acetate solution.[2]
Quantitative Data Summary
The following table summarizes the performance characteristics of an LC-MS/MS assay for Eplerenone in human urine following solid-phase extraction.
| Parameter | Value | Reference |
| Linear Dynamic Range | 50 - 10,000 ng/mL | [2] |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL | [2] |
| SPE Cartridge Type | C18 | [2] |
| Analytical Technique | LC-MS/MS | [2] |
Experimental Workflow
Caption: Workflow for the solid-phase extraction of Eplerenone from urine.
References
Application Notes and Protocols for Eplerenone Pharmacokinetic Studies Using Eplerenone-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eplerenone is a selective aldosterone antagonist used in the management of hypertension and heart failure. Accurate quantification of eplerenone in biological matrices is crucial for pharmacokinetic (PK) studies, which inform dosing regimens and regulatory submissions. The use of a stable isotope-labeled internal standard (IS), such as Eplerenone-d3, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound mimics the chemical and physical properties of eplerenone, ensuring that any variability during sample preparation and analysis is accounted for, leading to precise and accurate results.[1]
This document provides detailed application notes and protocols for the use of this compound as an internal standard in pharmacokinetic studies of eplerenone.
Quantitative Data Summary
The following tables summarize typical concentrations and parameters for a bioanalytical method for eplerenone using this compound as an internal standard.
Table 1: Stock and Working Solution Concentrations
| Solution | Compound | Concentration | Solvent |
| Stock Solution | Eplerenone | 1 mg/mL | Methanol |
| Stock Solution | This compound | 1 mg/mL | Methanol |
| Eplerenone Working Standards | Eplerenone | 5 - 4000 ng/mL | Methanol |
| Internal Standard Working Solution | This compound | 100 ng/mL | Methanol |
Note: The concentration of the this compound internal standard is critical for accurate quantification. A concentration of 100 ng/mL is a commonly employed and validated concentration for internal standards in similar bioanalytical assays.[2]
Table 2: Calibration Curve and Quality Control (QC) Sample Concentrations in Plasma
| Sample Type | Eplerenone Concentration (ng/mL) |
| Calibration Standard 1 (LLOQ) | 5 |
| Calibration Standard 2 | 10 |
| Calibration Standard 3 | 50 |
| Calibration Standard 4 | 100 |
| Calibration Standard 5 | 500 |
| Calibration Standard 6 | 1000 |
| Calibration Standard 7 | 2000 |
| Calibration Standard 8 (ULOQ) | 4000 |
| Low Quality Control (LQC) | 15 |
| Medium Quality Control (MQC) | 150 |
| High Quality Control (HQC) | 3000 |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification. The linear range can be adjusted based on the specific requirements of the study and the sensitivity of the instrument.[2]
Experimental Protocols
This section details the methodologies for the preparation of solutions, sample processing, and LC-MS/MS analysis.
Preparation of Stock and Working Solutions
-
Eplerenone and this compound Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of eplerenone and this compound reference standards.
-
Dissolve each in a separate 10 mL volumetric flask with methanol to achieve a final concentration of 1 mg/mL.
-
Store stock solutions at -20°C.
-
-
Eplerenone Working Standard Solutions (5 - 4000 ng/mL):
-
Perform serial dilutions of the eplerenone stock solution with methanol to prepare a series of working standards with concentrations ranging from 5 ng/mL to 4000 ng/mL.[2]
-
-
This compound Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound stock solution with methanol to achieve a final concentration of 100 ng/mL.[2]
-
Sample Preparation from Plasma
This protocol utilizes solid-phase extraction (SPE) for sample clean-up.
-
Thawing and Aliquoting:
-
Thaw frozen plasma samples (study samples, calibration standards, and QC samples) at room temperature.
-
Vortex each sample for 30 seconds to ensure homogeneity.
-
Pipette 200 µL of each plasma sample into a clean microcentrifuge tube.
-
-
Addition of Internal Standard:
-
Add 20 µL of the 100 ng/mL this compound internal standard working solution to each plasma sample.[2]
-
Vortex for 10 seconds.
-
-
Protein Precipitation:
-
Add 600 µL of ice-cold acetonitrile to each tube.
-
Vortex vigorously for 1 minute to precipitate plasma proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water.
-
Elute the analytes with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 10 mM ammonium acetate in a mixture of acetonitrile and water).[2]
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters. These should be optimized for the specific instrumentation used.
Table 3: LC-MS/MS Parameters
| Parameter | Recommended Setting |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 5 µm) |
| Mobile Phase | A: 10 mM Ammonium Acetate in WaterB: AcetonitrileGradient elution may be required. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Eplerenone) | m/z 415.2 → 205.1 (example) |
| MRM Transition (this compound) | m/z 418.2 → 208.1 (example) |
| Dwell Time | 100-200 ms |
| Collision Energy | Optimize for specific instrument |
| Gas Temperatures and Flow Rates | Optimize for specific instrument |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the sample preparation and analysis workflow for a pharmacokinetic study of eplerenone.
Caption: Experimental workflow for eplerenone pharmacokinetic analysis.
Role of the Internal Standard
This diagram illustrates the principle of using an internal standard for accurate quantification in LC-MS/MS analysis.
Caption: Principle of internal standard use for quantification.
References
Sample preparation techniques for tissue analysis of Eplerenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eplerenone is a selective mineralocorticoid receptor antagonist used in the management of hypertension and heart failure.[1][2] Accurate quantification of Eplerenone in tissue samples is crucial for preclinical pharmacokinetic and pharmacodynamic studies, enabling a deeper understanding of its distribution, efficacy, and potential toxicity at the site of action. This document provides detailed application notes and protocols for the sample preparation of various tissue types for the subsequent analysis of Eplerenone, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Eplerenone is a crystalline powder with low water solubility.[3][4][5] Its lipophilic nature, indicated by an octanol/water partition coefficient (logP) of approximately 1.3 to 7.1 at a pH of 7.0, and its moderate plasma protein binding of about 50% (primarily to alpha 1-acid glycoproteins), are key physicochemical properties that guide the selection of appropriate sample preparation techniques.[3][6] The goal of these protocols is to efficiently extract Eplerenone from complex tissue matrices while minimizing interferences to ensure accurate and reproducible quantification.
Data Presentation: Comparison of Sample Preparation Techniques
The selection of a sample preparation technique depends on the tissue type, the required limit of quantification, sample throughput needs, and the available equipment. Below is a summary of expected performance for the described methods. Note that the quantitative data is primarily extrapolated from studies in biological fluids and should be validated for specific tissue types.
| Technique | Principle | Expected Recovery | Throughput | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | Proteins are precipitated from the tissue homogenate using an organic solvent or acid, and Eplerenone is recovered in the supernatant. | 70-90% | High | Simple, fast, and inexpensive. | Less clean extract, potential for significant matrix effects. |
| Liquid-Liquid Extraction (LLE) | Eplerenone is partitioned from the aqueous tissue homogenate into an immiscible organic solvent based on its solubility. | 85-100% | Medium | High recovery, cleaner extract than PPT, cost-effective. | Labor-intensive, requires larger volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | Eplerenone is retained on a solid sorbent while interferences are washed away. The purified analyte is then eluted with a small volume of solvent. | 90-105% | Low to Medium | Provides the cleanest extracts, minimizes matrix effects, allows for sample concentration. | Higher cost per sample, requires method development. |
Experimental Workflow Diagram
Caption: Workflow for Eplerenone analysis in tissue.
Experimental Protocols
Tissue Homogenization
This initial step is critical for disrupting the tissue structure and releasing the analyte into a liquid medium.
Materials:
-
Tissue sample (e.g., heart, kidney, liver)
-
Homogenization buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Bead beater homogenizer with appropriate lysis tubes and beads (e.g., ceramic beads)
-
Calibrated balance
-
Ice
Protocol:
-
Accurately weigh the frozen tissue sample (typically 50-100 mg).
-
Place the weighed tissue into a pre-filled lysis tube containing beads.
-
Add cold homogenization buffer to the tube. A common ratio is 1:3 to 1:5 (w/v) of tissue to buffer (e.g., 100 mg of tissue in 300-500 µL of buffer).
-
Homogenize the tissue using a bead beater. The duration and speed of homogenization should be optimized for each tissue type to ensure complete disruption without excessive heat generation.[7][8] Keep samples on ice between homogenization cycles if necessary.
-
After homogenization, centrifuge the samples at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet cellular debris.
-
Collect the supernatant (tissue homogenate) for the subsequent extraction step.
Protein Precipitation (PPT)
This is a rapid method for removing the majority of proteins from the tissue homogenate.
Materials:
-
Tissue homogenate
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled Eplerenone)
-
Precipitating solvent (e.g., cold acetonitrile or methanol)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette a known volume of tissue homogenate (e.g., 100 µL) into a microcentrifuge tube.
-
Add the internal standard solution.
-
Add the cold precipitating solvent. A common ratio is 3:1 (v/v) of solvent to homogenate (e.g., 300 µL of acetonitrile to 100 µL of homogenate).
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for evaporation and reconstitution prior to LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE)
LLE provides a cleaner sample than PPT by partitioning Eplerenone into an organic solvent.
Materials:
-
Tissue homogenate
-
Internal Standard (IS) solution
-
Extraction solvent (e.g., methyl tert-butyl ether (MTBE), ethyl acetate). The choice of solvent should be guided by Eplerenone's solubility and the desire to minimize extraction of endogenous interferences.
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette a known volume of tissue homogenate (e.g., 100 µL) into a microcentrifuge tube.
-
Add the internal standard solution.
-
Add the extraction solvent. A common ratio is 5:1 to 10:1 (v/v) of solvent to homogenate (e.g., 500 µL to 1 mL of MTBE to 100 µL of homogenate).
-
Vortex the mixture vigorously for 5-10 minutes to ensure efficient extraction.
-
Centrifuge at a moderate speed (e.g., 4,000 x g for 10 minutes) to separate the aqueous and organic layers.
-
Carefully transfer the organic layer (top layer for MTBE and ethyl acetate) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
Solid-Phase Extraction (SPE)
SPE is the most effective method for removing interfering matrix components and concentrating the analyte.
Materials:
-
Tissue homogenate
-
Internal Standard (IS) solution
-
SPE cartridges (e.g., reversed-phase C18 or polymeric sorbents like Oasis HLB).
-
SPE manifold
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent (e.g., a mixture of water and a small percentage of organic solvent)
-
Elution solvent (e.g., methanol or acetonitrile)
Protocol:
-
Pipette a known volume of tissue homogenate (e.g., 100 µL) into a microcentrifuge tube.
-
Add the internal standard solution.
-
Pre-treat the sample by diluting with an aqueous solution (e.g., water or a weak buffer) to reduce viscosity and ensure proper loading onto the SPE cartridge.
-
Condition the SPE cartridge by passing the conditioning solvent (e.g., 1 mL of methanol) through it.
-
Equilibrate the cartridge by passing the equilibration solvent (e.g., 1 mL of water) through it.
-
Load the pre-treated sample onto the cartridge at a slow, controlled flow rate.
-
Wash the cartridge with the wash solvent (e.g., 1 mL of 5% methanol in water) to remove polar interferences.
-
Elute Eplerenone from the cartridge with the elution solvent (e.g., 1 mL of methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
Mechanism of Action Diagram
While not a signaling pathway in the traditional sense, the following diagram illustrates the mechanism of action of Eplerenone.
Caption: Eplerenone's mechanism of action.
References
- 1. Eplerenone: a selective aldosterone receptor antagonist (SARA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eplerenone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. tga.gov.au [tga.gov.au]
- 4. Formulation and Characterization of Eplerenone Nanoemulsion Liquisolids, An Oral Delivery System with Higher Release Rate and Improved Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Eplerenone | C24H30O6 | CID 443872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Evaluation of homogenization techniques for the preparation of mouse tissue samples to support drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
Application Note and Protocol for Liquid-Liquid Extraction of Eplerenone and Eplerenone-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eplerenone is a selective aldosterone receptor antagonist used in the management of hypertension and heart failure.[1] Accurate quantification of Eplerenone in biological matrices is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.[2] This document provides a detailed liquid-liquid extraction (LLE) protocol for the simultaneous extraction of Eplerenone and its deuterated internal standard, Eplerenone-d3, from human plasma. This compound is utilized as an internal standard to improve the accuracy and precision of quantification by accounting for variability during sample preparation and analysis.[3][4]
Quantitative Data Summary
The following table summarizes the extraction recovery for Eplerenone using a liquid-liquid extraction method with methyl t-butyl ether.
| Analyte | Extraction Recovery (%) |
| Eplerenone | 72.7 - 79.3[5] |
Experimental Protocol
This protocol is based on established methods for the liquid-liquid extraction of Eplerenone from human plasma for analysis by LC-MS/MS.[5][6][7]
1. Materials and Reagents
-
Eplerenone reference standard
-
This compound internal standard[3]
-
Human plasma (blank)
-
Methanol (HPLC grade)
-
Methyl t-butyl ether (MTBE) or a mixture of Dichloromethane and Diethyl ether (4:6, v/v)[5][8]
-
Ammonium acetate
-
Acetonitrile (HPLC grade)
-
Water (deionized or HPLC grade)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
2. Preparation of Solutions
-
Eplerenone and this compound Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the Eplerenone stock solution in methanol to create working standards for calibration curves and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution with methanol to an appropriate concentration.
-
Reconstitution Solution: Prepare a solution of 50% acetonitrile in water (v/v) or 10 mM ammonium acetate.[2][5]
3. Sample Preparation and Extraction
-
Aliquoting Plasma: Pipette 250 µL of human plasma (blank, calibration standard, or study sample) into a microcentrifuge tube.[5]
-
Spiking Internal Standard: Add a specified volume of the this compound internal standard working solution to each tube (except for double blank samples).
-
Vortex Mixing: Briefly vortex the samples to ensure homogeneity.
-
Addition of Extraction Solvent: Add 1 mL of methyl t-butyl ether or the dichloromethane:diethyl ether mixture to each tube.[5][8]
-
Vortex Extraction: Vortex the tubes vigorously for 5-10 minutes to facilitate the extraction of the analytes into the organic phase.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 5-10 minutes to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue with 200 µL of the reconstitution solution.[5]
-
Vortex and Transfer: Vortex the reconstituted samples and transfer them to autosampler vials for analysis by LC-MS/MS.
Experimental Workflow Diagram
Caption: Liquid-Liquid Extraction Workflow for Eplerenone.
References
- 1. Review on bioanalytical and analytical method development of two potassium-sparing diuretics, namely eplerenone and spironolactone [journals.ekb.eg]
- 2. payeshdarou.ir [payeshdarou.ir]
- 3. veeprho.com [veeprho.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of RP-HPLC method for estimation of eplerenone in spiked human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ENVIRONMENTALLY FRIENDLY LC/MS DETERMINATION OF EPLERENONE IN HUMAN PLASMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: A Validated Bioanalytical Method for the Quantification of Eplerenone in Preclinical Plasma Samples using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive bioanalytical method for the quantitative determination of Eplerenone in preclinical plasma samples (e.g., rat, mouse). The method utilizes a simple and efficient protein precipitation extraction procedure followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method has been validated according to international guidelines and demonstrates excellent linearity, accuracy, precision, and a low limit of quantification, making it suitable for supporting pharmacokinetic and toxicokinetic studies in preclinical drug development.
Introduction
Eplerenone is a selective aldosterone receptor antagonist used in the management of hypertension and heart failure. Preclinical studies are essential to understand its pharmacokinetic profile and to ensure its safety and efficacy. Accurate quantification of Eplerenone in biological matrices is crucial for these assessments. This application note provides a detailed protocol for a high-throughput and reliable LC-MS/MS method for the determination of Eplerenone in plasma samples obtained from preclinical species.
Experimental
Materials and Reagents
-
Eplerenone reference standard (≥98% purity)
-
Dexamethasone (Internal Standard, IS) (≥98% purity)[1]
-
HPLC grade Methanol[1]
-
Formic Acid (≥99% purity)[1]
-
Deionized Water (18.2 MΩ·cm resistivity)[1]
-
Control, K2-EDTA anticoagulated plasma from the relevant preclinical species (e.g., rat, mouse)
Instrumentation
-
A validated LC-MS/MS system equipped with an electrospray ionization (ESI) source.
-
A reversed-phase HPLC column, such as a Zorbax XDB-C8 (2.1 x 50 mm, 5 µm)[1][2].
Sample Preparation
A protein precipitation method is employed for the extraction of Eplerenone and the internal standard from plasma samples.
Protocol: Plasma Sample Preparation
-
Thaw plasma samples at room temperature.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the Internal Standard working solution (Dexamethasone, 1 µg/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.[1]
-
Vortex for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The chromatographic separation is achieved using a gradient elution on a C8 column. The mass spectrometer is operated in positive ionization mode with Multiple Reaction Monitoring (MRM) for the detection of Eplerenone and the internal standard.
| Parameter | Condition |
| LC System | |
| Column | Zorbax XDB-C8 (2.1 x 50 mm, 5 µm)[1][2] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Eplerenone: m/z 415.2 → 163.1[3]; Dexamethasone (IS): m/z 393.1 → 355.1[3] |
| Nebulizer Gas | Nitrogen |
| Drying Gas Temperature | 350°C |
| Capillary Voltage | 4000 V |
Method Validation
The bioanalytical method was validated in accordance with the European Medicines Agency (EMA) and US Food and Drug Administration (FDA) guidelines.[4][5][6][7] The validation assessed linearity, sensitivity, accuracy, precision, recovery, matrix effect, and stability.
Results and Discussion
Linearity and Sensitivity
The method demonstrated excellent linearity over a concentration range of 1 to 4000 ng/mL in plasma.[1] The coefficient of determination (r²) was consistently ≥ 0.99. The lower limit of quantification (LLOQ) was established at 1 ng/mL, with a signal-to-noise ratio greater than 10.[1]
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: LLOQ, low QC (LQC), medium QC (MQC), and high QC (HQC). The results are summarized in the table below.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | ≤ 15 | ± 15% | ≤ 15 | ± 15% |
| LQC | 3 | ≤ 15 | ± 15% | ≤ 15 | ± 15% |
| MQC | 100 | ≤ 15 | ± 15% | ≤ 15 | ± 15% |
| HQC | 3000 | ≤ 15 | ± 15% | ≤ 15 | ± 15% |
Recovery and Matrix Effect
The extraction recovery of Eplerenone and the internal standard was consistent and reproducible across the QC levels. The matrix effect was found to be negligible, indicating that endogenous plasma components did not interfere with the quantification of the analytes.
| Analyte | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
| Eplerenone | > 85 | 95 - 105 |
| Dexamethasone (IS) | > 80 | 95 - 105 |
Experimental Workflow and Diagrams
Caption: Experimental workflow for the extraction and analysis of Eplerenone from plasma samples.
Caption: Logical relationship of the bioanalytical method validation process.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantification of Eplerenone in preclinical plasma samples. The simple protein precipitation extraction procedure and the short chromatographic run time allow for the rapid analysis of a large number of samples. This validated method is well-suited for supporting preclinical pharmacokinetic and toxicokinetic studies of Eplerenone.
References
- 1. payeshdarou.ir [payeshdarou.ir]
- 2. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of eplerenone in human plasma by LC-MS/MS: Ingenta Connect [ingentaconnect.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. elearning.unite.it [elearning.unite.it]
- 6. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Eplerenone in Human Plasma Using Eplerenone-d3 as an Internal Standard by LC-MS/MS
Introduction
Eplerenone is a selective aldosterone receptor antagonist used in the management of hypertension and heart failure.[1][2] Accurate and reliable quantification of Eplerenone in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.[1][3] This application note describes a robust and sensitive method for the determination of Eplerenone in human plasma using a stable isotope-labeled internal standard, Eplerenone-d3, and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard like this compound enhances the accuracy and precision of the assay by compensating for variability in sample preparation and instrument response.[4]
Principle
The method involves the extraction of Eplerenone and the internal standard (this compound) from human plasma via protein precipitation or liquid-liquid extraction.[5][6] The extracted analytes are then separated using reverse-phase high-performance liquid chromatography (HPLC) and detected by a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode.[7] Quantification is achieved by constructing a calibration curve based on the peak area ratio of Eplerenone to this compound.
Experimental Protocols
1. Materials and Reagents
-
Eplerenone certified reference standard
-
This compound certified reference standard
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
Ammonium acetate
-
Formic acid
-
Human plasma (with anticoagulant)
-
Deionized water
2. Preparation of Stock and Working Solutions
-
Eplerenone Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Eplerenone in methanol to obtain a final concentration of 1 mg/mL.[1]
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to achieve a final concentration of 1 mg/mL.
-
Eplerenone Working Solutions: Prepare a series of working solutions by serially diluting the Eplerenone stock solution with a 50:50 mixture of methanol and water to achieve the desired concentrations for calibration standards and quality control samples.
-
This compound IS Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of methanol and water to obtain a final concentration of 100 ng/mL.
3. Preparation of Calibration Standards and Quality Control (QC) Samples
-
To prepare the calibration standards, spike blank human plasma with the appropriate Eplerenone working solutions to achieve final concentrations ranging from 5 to 4000 ng/mL.[1]
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in a similar manner.
4. Sample Preparation (Protein Precipitation Method)
-
Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 20 µL of the this compound IS working solution (100 ng/mL) to each tube (except for the blank matrix) and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.[5]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.[1]
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
5. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC) System:
-
Mass Spectrometry (MS) System:
6. Data Analysis
-
Integrate the peak areas for both Eplerenone and this compound.
-
Calculate the peak area ratio of Eplerenone to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis with a weighting factor of 1/x or 1/x² to determine the best fit for the calibration curve.
-
Use the regression equation to calculate the concentration of Eplerenone in the QC and unknown samples.
Data Presentation
Table 1: Calibration Standards and Quality Control Samples
| Sample Type | Nominal Concentration (ng/mL) |
| Calibration Standard 1 | 5 |
| Calibration Standard 2 | 10 |
| Calibration Standard 3 | 50 |
| Calibration Standard 4 | 200 |
| Calibration Standard 5 | 500 |
| Calibration Standard 6 | 1000 |
| Calibration Standard 7 | 2000 |
| Calibration Standard 8 | 4000 |
| Lower Limit of Quantification (LLOQ) | 5 |
| Quality Control - Low (LQC) | 15 |
| Quality Control - Medium (MQC) | 400 |
| Quality Control - High (HQC) | 3000 |
Table 2: LC-MS/MS Parameters
| Parameter | Value |
| Liquid Chromatography | |
| Column | C18, 4.6 mm x 150 mm, 5 µm[5] |
| Mobile Phase A | 0.1% Formic Acid in Water[5] |
| Mobile Phase B | 0.1% Formic Acid in Methanol[5] |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | ESI Positive[8] |
| Scan Type | Multiple Reaction Monitoring (MRM)[7] |
| Eplerenone Transition | m/z 415.2 → 163.1[5] |
| This compound Transition | m/z 418.2 → 163.1 |
| Dwell Time | 200 ms |
| Collision Energy | Optimized for specific instrument |
| Declustering Potential | Optimized for specific instrument |
Mandatory Visualization
Caption: Workflow for the quantification of Eplerenone in human plasma.
References
- 1. payeshdarou.ir [payeshdarou.ir]
- 2. journals.ekb.eg [journals.ekb.eg]
- 3. researchgate.net [researchgate.net]
- 4. veeprho.com [veeprho.com]
- 5. Determination of eplerenone in human plasma by LC-MS/MS: Ingenta Connect [ingentaconnect.com]
- 6. ENVIRONMENTALLY FRIENDLY LC/MS DETERMINATION OF EPLERENONE IN HUMAN PLASMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Role of Eplerenone-d3 in Advancing Drug Metabolism and Interaction Studies
Application Notes and Protocols for Researchers and Drug Development Professionals
Eplerenone-d3, a deuterium-labeled analog of the selective aldosterone antagonist Eplerenone, serves as a critical tool in drug metabolism and pharmacokinetic (DMPK) studies. Its primary application is as an internal standard for the highly accurate quantification of Eplerenone in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This stable isotope-labeled compound is essential for precise therapeutic drug monitoring, pharmacokinetic research, and in vitro drug interaction assays.
Eplerenone is principally metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme, making it susceptible to drug-drug interactions (DDIs) with inhibitors or inducers of this pathway. Understanding these interactions is paramount for patient safety and drug efficacy. These application notes provide detailed protocols for utilizing this compound in quantitative bioanalysis and for assessing the DDI potential of Eplerenone as both a victim and a perpetrator drug.
Quantitative Bioanalysis of Eplerenone using this compound
The use of a stable isotope-labeled internal standard like this compound is the gold standard in LC-MS/MS bioanalysis. It co-elutes with the unlabeled analyte, Eplerenone, and experiences similar extraction recovery and ionization effects, thereby correcting for variability during sample preparation and analysis and ensuring high accuracy and precision.
Table 1: LC-MS/MS Parameters for Eplerenone Quantification
| Parameter | Condition |
| Chromatography | |
| HPLC Column | Reversed-phase C18 or C8 column (e.g., Zorbax XDB-C8, 2.1 x 50 mm, 5 µm)[1] |
| Mobile Phase | Acetonitrile:Water (40:60, v/v) with 10 mM ammonium acetate (pH 7.4)[1] or Methanol:Ammonium acetate (3:2, v/v)[2][3] |
| Flow Rate | Isocratic elution at 0.2 - 0.4 mL/min |
| Injection Volume | 10 - 20 µL |
| Column Temperature | Ambient or 30°C |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Eplerenone) | m/z 415 → 163[1] |
| MRM Transition (this compound) | m/z 418 → 163 (or other appropriate product ion) |
| Dwell Time | 100 - 200 ms |
Experimental Protocol: Quantification of Eplerenone in Human Plasma
This protocol outlines the procedure for extracting Eplerenone from human plasma and quantifying it using LC-MS/MS with this compound as an internal standard.
1. Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of Eplerenone and this compound in methanol.
-
From these stock solutions, prepare a series of working solutions for calibration standards and quality controls (QCs) by serial dilution in 50% acetonitrile.
2. Sample Preparation (Solid-Phase Extraction - SPE):
-
To 200 µL of human plasma, add 50 µL of this compound internal standard working solution.
-
Pre-condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Elute Eplerenone and this compound with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
3. LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Acquire data using the parameters outlined in Table 1.
4. Data Analysis:
-
Quantify Eplerenone concentrations by calculating the peak area ratio of Eplerenone to this compound and comparing it to the calibration curve.
Drug-Drug Interaction Studies
Eplerenone's metabolism via CYP3A4 makes it a potential "victim" of DDIs when co-administered with strong or moderate inhibitors of this enzyme. Conversely, it is important to assess if Eplerenone acts as a "perpetrator" by inhibiting the metabolism of other drugs.
Eplerenone as a Victim of DDI
Clinical and in vivo studies have demonstrated a significant increase in Eplerenone exposure when co-administered with CYP3A4 inhibitors.
Table 2: Pharmacokinetic Parameters of Eplerenone with Concomitant CYP3A4 Inhibitors
| Co-administered Drug (CYP3A4 Inhibitor) | Dose | Change in Eplerenone Cmax | Change in Eplerenone AUC |
| Ketoconazole | 200 mg BID | 1.7-fold increase | 5.4-fold increase |
| Erythromycin | 500 mg BID | 1.6-fold increase | 2.8-fold increase |
| Saquinavir | 1200 mg TID | 1.4-fold increase | 2.1-fold increase |
| Verapamil | 240 mg QD | 1.4-fold increase | 2.0-fold increase |
| Fluconazole | 200 mg QD | 1.4-fold increase | 2.2-fold increase |
Data compiled from FDA clinical pharmacology reviews.
Eplerenone as a Perpetrator of DDI
In vitro studies have shown that Eplerenone is a weak inhibitor of CYP3A4 at concentrations significantly higher than therapeutic levels. It does not significantly inhibit other major CYP isoforms.
Table 3: In Vitro Inhibition of CYP3A4 by Eplerenone
| CYP Isoform | Probe Substrate | Eplerenone Concentration (µM) | % Inhibition |
| CYP3A4 | Testosterone | 30 | 23% |
| 100 | 34% | ||
| 300 | 45% |
Data from in vitro studies with human liver microsomes.[4]
Experimental Protocol: In Vitro CYP3A4 Inhibition Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of Eplerenone for CYP3A4 activity using human liver microsomes.
1. Reagents and Materials:
-
Human Liver Microsomes (HLM)
-
Eplerenone (as the inhibitor)
-
Testosterone (as the CYP3A4 substrate)
-
This compound (if quantifying Eplerenone metabolism)
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
2. Incubation Procedure:
-
Prepare a series of Eplerenone dilutions in the assay buffer.
-
In a 96-well plate, combine HLM (final concentration 0.1-0.5 mg/mL), Eplerenone at various concentrations, and buffer.
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system and testosterone (at a concentration near its Km).
-
Incubate for 10-15 minutes at 37°C.
-
Terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard (e.g., a deuterated metabolite of testosterone).
3. Sample Analysis:
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant for LC-MS/MS analysis to quantify the formation of the testosterone metabolite (e.g., 6β-hydroxytestosterone).
4. Data Analysis:
-
Calculate the percent inhibition of CYP3A4 activity at each Eplerenone concentration relative to a vehicle control.
-
Plot the percent inhibition against the logarithm of the Eplerenone concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Eplerenone's Mechanism of Action: Signaling Pathways
Eplerenone exerts its therapeutic effects primarily through the genomic pathway by competitively blocking the binding of aldosterone to the mineralocorticoid receptor (MR). This prevents the translocation of the receptor to the nucleus and subsequent modulation of gene expression, leading to decreased sodium and water retention.
Additionally, non-genomic pathways have been identified where Eplerenone can rapidly influence intracellular signaling cascades.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of Eplerenone in biological samples, which is fundamental for pharmacokinetic and bioequivalence studies. The provided protocols offer a framework for conducting robust in vitro and bioanalytical assays. A thorough understanding of Eplerenone's metabolism, primarily through CYP3A4, and its potential for drug-drug interactions is crucial for its safe and effective clinical use. The elucidation of both its genomic and non-genomic signaling pathways continues to expand our understanding of its pharmacological effects.
References
- 1. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ENVIRONMENTALLY FRIENDLY LC/MS DETERMINATION OF EPLERENONE IN HUMAN PLASMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Involvement of CYP3A in the metabolism of eplerenone in humans and dogs: differential metabolism by CYP3A4 and CYP3A5 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to address matrix effects in Eplerenone LC-MS/MS analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the LC-MS/MS analysis of Eplerenone. The focus is on identifying and addressing matrix effects to ensure robust and reliable bioanalytical data.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments in a direct question-and-answer format.
Question: My Eplerenone peak is showing significant tailing, and the retention time is inconsistent between injections. What's happening?
Answer: Poor peak shape and shifting retention times are often symptoms of chromatographic issues, which can be exacerbated by matrix components. Here are the primary causes and solutions:
-
Column Contamination: Endogenous materials from the sample matrix, especially phospholipids and proteins, can accumulate on the column, affecting its performance. Regular flushing with a strong solvent or using a guard column can help.
-
Inadequate Sample Cleanup: If your sample preparation is not sufficiently removing interfering components, these can co-elute with Eplerenone, causing peak distortion.[1][2] Consider switching to a more rigorous sample preparation technique like Solid-Phase Extraction (SPE) with phospholipid removal plates.
-
Mobile Phase Issues: Ensure your mobile phase is correctly prepared, degassed, and that the pH is stable. Inconsistent mobile phase composition can lead to retention time shifts.
-
Column Degradation: The analytical column may be nearing the end of its lifespan. If flushing and cleaning do not resolve the issue, it may be time for a replacement.
Question: I'm observing a significantly lower-than-expected signal for Eplerenone in my plasma samples compared to my standards prepared in a pure solvent. Why?
Answer: This is a classic sign of ion suppression, a common matrix effect in LC-MS/MS analysis.[1][3][4] It occurs when co-eluting components from the biological matrix (like salts, proteins, or phospholipids) interfere with the ionization of Eplerenone in the mass spectrometer's ion source.[3][4] This competition reduces the number of Eplerenone ions that reach the detector, leading to a suppressed signal and inaccurate quantification.[3][4] To confirm and mitigate this, you should evaluate your sample preparation method and consider using a stable isotope-labeled internal standard.
Question: My quality control (QC) sample results are highly variable across different batches of human plasma. What could be the cause?
Answer: This issue points to a "relative matrix effect," where the composition of the biological matrix varies from one donor to another. These differences in matrix components (e.g., lipids, endogenous metabolites) can cause the degree of ion suppression or enhancement to vary between samples, leading to poor reproducibility.
The most effective way to correct for this variability is to use a stable isotope-labeled (SIL) internal standard (IS) for Eplerenone.[5][6][7] A SIL-IS is chemically identical to Eplerenone and will co-elute, experiencing the same matrix effects.[7][8] By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects is normalized, leading to more accurate and precise results.[4][7]
Frequently Asked Questions (FAQs)
Question 1: What are matrix effects, and how can I identify them?
Answer: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting components from the sample matrix.[3] This can manifest as ion suppression (decreased signal) or, less commonly, ion enhancement (increased signal).[4] The primary methods for identifying matrix effects are:
-
Qualitative Assessment (Post-Column Infusion): This method helps identify regions in the chromatogram where ion suppression occurs.[2][9] A solution of Eplerenone is continuously infused into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected. Any dip in the constant Eplerenone signal baseline indicates a retention time where matrix components are eluting and causing ion suppression.[2][10]
-
Quantitative Assessment (Post-Extraction Spike): This is the standard method for quantifying the extent of matrix effects.[3] You compare the peak area of an analyte spiked into an extracted blank matrix (Set A) with the peak area of the same analyte concentration in a pure solvent (Set B). The Matrix Factor (MF) is calculated as the ratio of the peak areas (MF = A / B). An MF < 1 indicates ion suppression, while an MF > 1 indicates enhancement.
Figure 1. Workflow for identifying ion suppression zones using a post-column infusion experiment.
Question 2: What is the most effective strategy to mitigate matrix effects in Eplerenone analysis?
Answer: A multi-faceted approach is most effective, combining optimized sample preparation, chromatography, and the use of an appropriate internal standard.
-
Sample Preparation: The goal is to remove as many interfering matrix components—especially proteins and phospholipids—as possible.[1] The choice of technique involves a trade-off between cleanliness, recovery, and throughput.[11]
-
Protein Precipitation (PPT): Fast and simple, but often results in "dirtier" extracts with significant phospholipids remaining, which can cause ion suppression.[11]
-
Liquid-Liquid Extraction (LLE): More selective than PPT, providing cleaner extracts and reducing matrix effects.[11] However, it is more labor-intensive and uses larger volumes of organic solvents.[11]
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts.[12] Specialized phases, such as those for phospholipid removal (e.g., HybridSPE®), are highly effective at minimizing matrix-induced ion suppression.
-
-
Chromatographic Separation: Adjusting the LC method to chromatographically separate Eplerenone from the regions of ion suppression (identified via post-column infusion) is a powerful strategy.[2][10] This can be achieved by modifying the mobile phase gradient, changing the column chemistry (e.g., from C18 to a different phase), or using smaller particle size columns for better resolution.
-
Internal Standard (IS): Using a stable isotope-labeled internal standard (e.g., Eplerenone-d3) is the gold standard for compensating for matrix effects.[5][6] The SIL-IS co-elutes and experiences the same degree of ionization suppression or enhancement as the analyte.[7] The constant ratio of analyte to IS response corrects for these variations, ensuring data accuracy.[4]
Figure 2. Decision-making process for selecting a strategy to mitigate matrix effects.
Figure 3. How a Stable Isotope-Labeled Internal Standard (SIL-IS) compensates for ion suppression.
Question 3: Can you provide a summary of different sample preparation techniques for Eplerenone?
Answer: Certainly. The choice depends on your assay requirements for throughput, sensitivity, and cleanliness.
Table 1: Comparison of Sample Preparation Techniques for Eplerenone Analysis
| Technique | Typical Recovery of Eplerenone | Phospholipid Removal Efficiency | Throughput | Key Considerations |
|---|---|---|---|---|
| Protein Precipitation (PPT) | High (>90%) | Low (<20%) | Very High | Fast and simple, but prone to significant matrix effects and ion suppression.[11] Best for rapid screening. |
| Liquid-Liquid Extraction (LLE) | Good (70-80%)[5] | Moderate | Moderate | Yields cleaner extracts than PPT[11]. More labor-intensive and requires solvent optimization.[11] |
| Solid-Phase Extraction (SPE) | High (>85%)[12][13] | High (>85%) | High (with automation) | Provides the cleanest extracts, effectively removing salts and phospholipids. Ideal for sensitive and robust assays. |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) with Acetonitrile
-
To 100 µL of plasma sample in a microcentrifuge tube, add the internal standard.
-
Add 300 µL of ice-cold acetonitrile.[14]
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >12,000 rpm for 10 minutes to pellet the precipitate.
-
Carefully transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100-200 µL of the initial mobile phase, vortex to mix, and inject into the LC-MS/MS system.[5]
Protocol 2: Liquid-Liquid Extraction (LLE) with Methyl t-butyl ether
-
To 250 µL of plasma sample, add the internal standard.[5]
-
Vortex for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase for injection.[5]
Protocol 3: Solid-Phase Extraction (SPE) - General C18 Method
-
Condition: Pass 1 mL of methanol through a C18 SPE cartridge, followed by 1 mL of water.[16] Do not allow the cartridge to go dry.
-
Load: Add the internal standard to the plasma sample and vortex. Dilute the plasma sample 1:1 with 4% phosphoric acid in water and load it onto the conditioned cartridge.
-
Wash: Wash the cartridge with 1 mL of water to remove salts and polar interferences. Follow with a wash of 1 mL of 20% methanol in water to remove less hydrophobic interferences.
-
Elute: Elute Eplerenone and the internal standard with 1 mL of methanol or acetonitrile.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute in 100-200 µL of mobile phase for analysis.[12]
Recommended LC-MS/MS Parameters
The following are typical starting parameters for Eplerenone analysis. Optimization will be required for your specific instrumentation and application.
Table 2: Recommended Starting LC-MS/MS Parameters for Eplerenone Analysis
| Parameter | Typical Setting | Reference |
|---|---|---|
| LC Column | Reversed-Phase C18 or C8 (e.g., 50 x 2.1 mm, <3 µm) | [13][14] |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Acetate | [13][14] |
| Mobile Phase B | Acetonitrile or Methanol | [5][13] |
| Flow Rate | 0.2 - 0.5 mL/min | |
| Gradient | Start at 30-40% B, ramp to 90-95% B, hold, then re-equilibrate | [14] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [5][15] |
| MRM Transition | Eplerenone: m/z 415.2 → 163.1 | [13][14] |
| Internal Standard | This compound (or other SIL) or Dexamethasone | [5][14] |
| IS MRM Transition | Dexamethasone: m/z 393.1 → 355.1 |[14] |
References
- 1. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. lctsbible.com [lctsbible.com]
- 11. benchchem.com [benchchem.com]
- 12. payeshdarou.ir [payeshdarou.ir]
- 13. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of eplerenone in human plasma by LC-MS/MS: Ingenta Connect [ingentaconnect.com]
- 15. ENVIRONMENTALLY FRIENDLY LC/MS DETERMINATION OF EPLERENONE IN HUMAN PLASMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.bcnf.ir [pubs.bcnf.ir]
Technical Support Center: Eplerenone & Eplerenone-d3 Analysis
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak shape during the chromatographic analysis of Eplerenone and its deuterated internal standard, Eplerenone-d3.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape, such as peak tailing, for Eplerenone?
Poor or asymmetrical peak shape is a common issue in liquid chromatography that can compromise the accuracy and precision of quantification. The most frequent distortion is peak tailing, where the latter half of the peak is broader than the front half.[1]
For Eplerenone, the primary causes include:
-
Secondary Interactions with the Stationary Phase: Eplerenone, with its polar functional groups, can engage in unwanted interactions with residual silanol groups on silica-based reversed-phase columns.[1][2] These interactions are a primary cause of peak tailing, particularly when the mobile phase pH is above 3, causing the silanol groups to become ionized.[1][3]
-
Mobile Phase pH Mismatch: Operating with a mobile phase pH that is not optimized for the analyte can lead to inconsistent ionization and peak distortion.[3]
-
Column Contamination or Degradation: Accumulation of matrix components from improperly cleaned samples can contaminate the column inlet frit or the stationary phase itself.[2][4] Over time, columns can also develop voids or suffer from a collapsed packing bed, leading to peak broadening and splitting.[1][2]
-
Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, resulting in peak fronting or tailing.[4]
-
Sample Solvent Effects: If the sample is dissolved in a solvent that is significantly stronger than the initial mobile phase, it can cause the analyte band to spread before it reaches the column, resulting in broad or split peaks.[4][5]
-
Extra-Column Effects: Issues within the HPLC system itself, such as excessively long or wide-bore tubing, poorly made connections, or large detector cell volumes, can contribute to band broadening and peak tailing.[2][3]
Q2: My Eplerenone peak is tailing. How can I systematically troubleshoot this issue?
Peak tailing is a clear indicator of an underlying issue in the analytical method or the LC system.[3] A systematic approach is the best way to identify and resolve the root cause.
Below is a summary of common causes and solutions for peak tailing.
| Problem Symptom | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary Silanol Interactions: Eplerenone is interacting with active sites on the silica-based column packing.[1][2][3] | Adjust Mobile Phase pH: Lower the mobile phase pH to between 2.5 and 3.5 using an additive like formic acid or orthophosphoric acid. This protonates the silanol groups, minimizing unwanted ionic interactions.[1][4][6] Use a Modern, End-Capped Column: Employ a high-purity, end-capped C18 or C8 column, or a polar-embedded phase column, which are designed to have minimal residual silanol activity.[3][4] |
| Column Contamination/Void: The column inlet frit is partially blocked, or a void has formed at the head of the column.[1] | Flush the Column: Wash the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase).[4] Reverse the Column: Disconnect the column and flush it in the reverse direction (do not connect to the detector). Replace the Column: If performance does not improve, the column may be irreversibly damaged and should be replaced.[1][4] | |
| Sample Solvent Mismatch: The injection solvent is much stronger than the mobile phase (e.g., 100% acetonitrile in a highly aqueous mobile phase).[2][5] | Match Solvents: Dissolve the sample in a solvent that is weaker than or equal in strength to the initial mobile phase conditions.[4] | |
| Extra-Column Volume: Excessive dead volume in tubing or fittings is causing band broadening.[2][4] | Optimize Connections: Ensure all fittings are secure and use narrow-bore tubing (e.g., 0.005" ID) to connect the injector, column, and detector.[3] |
The following flowchart provides a logical workflow for troubleshooting peak tailing.
Caption: A logical workflow for diagnosing and resolving peak tailing issues.
Q3: The peak for my internal standard, this compound, is showing a different retention time or shape compared to Eplerenone. Why is this happening?
While stable isotope-labeled internal standards are designed to be chemically identical to the analyte, minor differences can occur:
-
Isotope Effect: The replacement of hydrogen with the heavier deuterium isotope can sometimes lead to slight differences in chromatographic retention time.[7][8] This is more pronounced with a higher number of deuterium labels. If this chromatographic separation is significant, the analyte and internal standard may be affected differently by matrix effects that are not uniform across the entire peak elution window, potentially compromising accuracy.[9]
-
Purity of the Standard: A common issue is the presence of unlabeled Eplerenone as an impurity within the this compound standard.[10][11] This can lead to a distorted peak or an artificially high analyte signal, especially at lower concentrations. It is crucial to check the Certificate of Analysis (CoA) for the isotopic and chemical purity of the standard.[10]
-
Isotopic Exchange: Although this compound is generally stable, under certain conditions (e.g., highly acidic/basic mobile phases or elevated temperatures), the deuterium atoms can exchange with protons from the solvent.[9][10][11] This would lead to a decrease in the this compound signal and a corresponding increase in the Eplerenone signal, affecting quantification.
Q4: I am observing peak splitting for both Eplerenone and this compound. What should I investigate?
Peak splitting typically indicates a disruption in the sample path. The most common causes are:
-
Partially Blocked Column Frit: Particulates from the sample or precipitated buffer salts can clog the inlet frit of the column, causing the sample band to be distributed unevenly onto the column bed.[1]
-
Column Void or Channeling: A void or "channel" at the head of the column packing material can cause the sample to travel through two different paths, resulting in a split peak.[1][2] This can happen over time with column use, especially under high pressure or harsh pH conditions.[12]
-
Strong Injection Solvent: Injecting the sample in a solvent that is much stronger than the mobile phase can cause the analyte to precipitate upon injection or travel improperly at the head of the column, leading to a split peak.[5]
Experimental Protocols and Data
General Protocol for LC-MS/MS Analysis of Eplerenone in Human Plasma
This protocol is a representative example based on methodologies found in the literature.[13][14][15] Optimization is required for specific instrumentation and applications.
-
Preparation of Standards and Samples:
-
Prepare stock solutions of Eplerenone and this compound in methanol or acetonitrile.
-
Create calibration standards and quality control (QC) samples by spiking blank human plasma with appropriate volumes of the stock solutions.
-
For sample extraction, use either protein precipitation (PPT) or solid-phase extraction (SPE).[13] For PPT, add 3 volumes of cold acetonitrile containing this compound to 1 volume of plasma sample. Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant, evaporate to dryness under nitrogen, and reconstitute in the initial mobile phase.
-
-
Chromatographic Conditions:
-
LC System: A validated HPLC or UHPLC system.
-
Column: A high-quality reversed-phase column, such as a Waters Symmetry C18 (150 mm × 4.6 mm, 5 µm) or equivalent.[16]
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.[6][13]
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A typical gradient might start at 30-40% B, ramp up to 90-95% B to elute Eplerenone, hold for washing, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.5 - 1.0 mL/min.[16]
-
Column Temperature: 30-40 °C.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry Conditions:
-
Mass Spectrometer: A tandem quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
Eplerenone: Precursor ion (Q1) m/z 415 → Product ion (Q3) m/z 163.[13]
-
This compound: Adjust the precursor ion m/z based on the number of deuterium atoms (e.g., 418 for d3) while monitoring the same product ion.
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
Table of Example LC Method Parameters for Eplerenone Analysis
The following table summarizes various published chromatographic conditions for the analysis of Eplerenone.
| Reference | Column Type | Mobile Phase | Detection |
| Zhang et al.[13] | Zorbax XDB-C8 (2.1 x 50 mm, 5 µm) | Acetonitrile:Water (40:60, v/v) with 10 mM Ammonium Acetate (pH 7.4) | MS/MS |
| Filist et al.[14] | Atlantis dC18 (150 x 3 mm, 3.0 µm) | Methanol:Ammonium Acetate (3:2, v/v) | MS |
| Sree et al.[15] | Phenomenex Prodigy ODS-2 C18 (150 x 4.6 mm) | Methanol:20 mM Sodium Acetate Buffer pH 4.0 (70:30, v/v) | HPLC-UV |
| Rao et al.[16] | Waters Symmetry C18 (150 mm × 4.6 mm, 5 µm) | Gradient of Buffer and Acetonitrile | UPLC-UV |
| New Stability Indicating Method[17] | Agilent C18 (150 mm × 4.6 mm, 3.5 µm) | Methanol:10 mM Tetra Butyl Ammonium Hydrogen Sulfate (70:30, v/v) | HPLC-PDA |
Visualizing Analyte-Stationary Phase Interactions
Understanding the chemical interactions occurring within the column is key to troubleshooting peak shape. The diagram below illustrates how mobile phase pH can influence the interaction between an analyte and the silica stationary phase, which is a primary cause of peak tailing.
Caption: Influence of mobile phase pH on analyte interactions with the stationary phase.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. chromtech.com [chromtech.com]
- 4. uhplcs.com [uhplcs.com]
- 5. support.waters.com [support.waters.com]
- 6. impactfactor.org [impactfactor.org]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. researchgate.net [researchgate.net]
- 9. waters.com [waters.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. waters.com [waters.com]
- 13. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Degradation Pathway for Eplerenone by Validated Stability Indicating UP-LC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. asiapharmaceutics.info [asiapharmaceutics.info]
Potential for deuterium exchange with Eplerenone-d3 in acidic mobile phase
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential for deuterium exchange with Eplerenone-d3 when using acidic mobile phases in liquid chromatography-mass spectrometry (LC-MS) applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where are the deuterium labels located?
This compound is a stable isotope-labeled internal standard for Eplerenone. The three deuterium atoms are located on the methyl group of the ester functional group. This labeling provides a mass shift of +3 Da compared to the unlabeled Eplerenone, allowing for its use in quantitative bioanalysis by LC-MS.
Q2: Is deuterium exchange a concern when using this compound in an acidic mobile phase?
Q3: What are the general principles of hydrogen-deuterium exchange (HDX)?
Hydrogen-deuterium exchange is a chemical process where a hydrogen atom in a molecule is replaced by a deuterium atom from a deuterium-rich solvent (like D₂O), or vice-versa in a process called back-exchange.[2][3] This exchange is catalyzed by both acid and base and is highly dependent on pH and temperature. For many molecules, the rate of exchange is slowest at a pH around 2.5 to 3.0. Lowering the temperature is a critical factor in minimizing the rate of back-exchange.[4]
Q4: What are the potential consequences of deuterium exchange of an internal standard?
If deuterium exchange occurs with this compound, it can lead to a phenomenon known as isotopic back-exchange, where the deuterium atoms are replaced by hydrogen atoms from the mobile phase. This would result in the formation of Eplerenone-d2, Eplerenone-d1, and unlabeled Eplerenone. This can compromise the accuracy and precision of the quantitative analysis by:
-
Underestimation of the analyte: The signal for the d3-internal standard would decrease, leading to an artificially high analyte/internal standard ratio and an overestimation of the analyte concentration.
-
Inaccurate calibration curves: If the exchange is inconsistent across calibration standards and samples.
-
Interference with the analyte signal: The formation of unlabeled Eplerenone from the internal standard could contribute to the analyte's signal, leading to an overestimation of its concentration.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving potential issues related to the stability of this compound in acidic mobile phases.
Table 1: Troubleshooting Deuterium Exchange Issues with this compound
| Symptom | Potential Cause | Recommended Action |
| Drifting or decreasing internal standard (IS) response over a run | Deuterium back-exchange of this compound. | 1. Verify System Suitability: Ensure the LC-MS system is stable by injecting a pure solution of this compound multiple times. 2. Evaluate Mobile Phase pH: If using a very low pH (e.g., <2.5), consider increasing it to a range where exchange is minimized (pH 2.5-3.0). 3. Lower Column and Autosampler Temperature: Reducing the temperature can significantly slow down the exchange rate. Aim for the lowest practical temperature for your application. 4. Minimize Sample Residence Time: Reduce the time samples spend in the autosampler and on the column by optimizing the analytical method. |
| Inconsistent IS response between standards and samples | Matrix effects exacerbating deuterium exchange or other stability issues. | 1. Perform a Post-Column Infusion Experiment: This will help differentiate between matrix effects and true instability of the IS. 2. Matrix-Matched Calibration Standards: Prepare calibration standards in the same biological matrix as the samples to compensate for matrix effects. 3. Sample Preparation Optimization: Employ a more rigorous sample clean-up procedure (e.g., solid-phase extraction) to remove interfering matrix components. |
| Appearance of peaks corresponding to Eplerenone-d2, -d1, or unlabeled Eplerenone in IS-only injections | Confirmed deuterium back-exchange. | 1. Modify Mobile Phase: Switch to a less acidic modifier (e.g., formic acid instead of trifluoroacetic acid) or adjust the concentration. Consider using a mobile phase with D₂O to minimize back-exchange. 2. Use a Different Internal Standard: If the issue persists, consider using an alternative internal standard, such as ¹³C-labeled Eplerenone, which is not susceptible to back-exchange. |
| Poor accuracy and precision of quality control (QC) samples | Inconsistent deuterium exchange affecting quantitation. | 1. Re-evaluate Method Parameters: Systematically investigate the effect of mobile phase composition, pH, and temperature on the stability of this compound. 2. Conduct a Stability Study: Perform a short-term stability study of this compound in the mobile phase at the intended operating temperature to quantify the extent of any degradation or exchange. |
Experimental Protocols
Protocol 1: Evaluation of this compound Stability in Acidic Mobile Phase
-
Prepare a working solution of this compound in the intended acidic mobile phase at a concentration that gives a strong signal on the mass spectrometer.
-
Incubate the solution at the intended column operating temperature for various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Inject the incubated solutions onto the LC-MS system.
-
Monitor the peak area of this compound over time. A significant decrease in peak area suggests degradation or exchange.
-
Monitor for the appearance of lower deuterated species (Eplerenone-d2, -d1) and unlabeled Eplerenone by extracting their respective m/z values. The presence of these species confirms deuterium exchange.
Protocol 2: Post-Column Infusion to Assess Matrix Effects
-
Set up the LC-MS system with the analytical column.
-
Use a T-connector to continuously infuse a solution of this compound into the mobile phase flow path after the analytical column but before the mass spectrometer ion source.
-
Inject a blank matrix sample (e.g., plasma, urine) onto the column.
-
Monitor the signal of the infused this compound. A dip in the signal at the retention time of co-eluting matrix components indicates ion suppression, while a rise indicates ion enhancement. This helps to distinguish matrix effects from true instability.
Logical Workflow for Troubleshooting
Caption: Troubleshooting workflow for deuterium exchange of this compound.
References
Technical Support Center: Optimizing Mass Spectrometer Source Parameters for Eplerenone-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eplerenone-d3. Our aim is to help you optimize your mass spectrometer source parameters for robust and sensitive quantification.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound using LC-MS/MS.
Issue 1: Low or No Signal Intensity for this compound
Possible Causes and Solutions:
-
Incorrect Source Parameters: The electrospray ionization (ESI) source settings are critical for generating a stable and intense signal.
-
Solution: Systematically optimize the source parameters. Start with the values provided in Table 1 and adjust them to maximize the signal for the this compound precursor ion (m/z 418.2).
-
-
Suboptimal Mobile Phase Composition: The mobile phase can significantly impact ionization efficiency.
-
Solution: Ensure your mobile phase is compatible with ESI. A common mobile phase for Eplerenone analysis is a mixture of acetonitrile and water with an additive like ammonium acetate to promote ionization.[1] For instance, a mobile phase of acetonitrile:water (40:60, v/v) containing 10 mM ammonium acetate (pH 7.4) has been used successfully.[1] Substituting acetonitrile with methanol has also been shown to increase signal intensity for eplerenone.[2]
-
-
Improper Ionization Mode: this compound is typically analyzed in positive ionization mode.
-
Solution: Verify that your mass spectrometer is operating in positive ion electrospray mode. The molecular ion for this compound in positive mode is [M+H]+ at m/z 418.2.[2]
-
Issue 2: Unstable or Fluctuating Signal
Possible Causes and Solutions:
-
Inconsistent Spray: An unstable electrospray needle position or a partially clogged needle can lead to an erratic signal.
-
Solution: Check the spray needle for any blockage and ensure it is positioned correctly. Perform a source cleaning if necessary.
-
-
Gas Flow Rates are Not Optimal: Inappropriate nebulizer or drying gas flow rates can cause spray instability.
-
Solution: Optimize the nebulizer and drying gas flow rates to achieve a stable spray. Refer to your instrument's manual for recommended starting points and systematically adjust the flows while monitoring the signal stability.
-
-
Source Contamination: A dirty ion source can lead to signal suppression and instability.
-
Solution: Follow your instrument manufacturer's protocol for cleaning the ion source components, including the capillary, skimmer, and lenses.
-
Issue 3: High Background Noise or Interferences
Possible Causes and Solutions:
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[3]
-
Solution: Improve your sample preparation method to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be effective. Additionally, ensure chromatographic separation is adequate to resolve this compound from matrix interferences.
-
-
Solvent Contamination: Impurities in the mobile phase or solvents used for sample preparation can contribute to high background noise.
-
Solution: Use high-purity, LC-MS grade solvents and additives. Regularly flush your LC system to prevent the buildup of contaminants.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical starting mass spectrometer source parameters for this compound analysis?
A1: While optimal parameters are instrument-dependent, you can use the values in Table 1 as a starting point for method development. These parameters should be systematically optimized for your specific instrument and experimental conditions.
Table 1: Typical Starting Source Parameters for this compound Analysis
| Parameter | Typical Value |
| Ionization Mode | Positive Electrospray (ESI+) |
| Capillary Voltage | 2.9 - 4.0 kV |
| Source Temperature | 90 - 350 °C |
| Nebulizer Gas Flow | 4.0 L/min (Nitrogen) |
| Drying Gas Flow | Instrument Dependent |
| Cone Voltage | 36 V |
Note: These values are compiled from various sources and should be optimized for your specific instrument and application.[2][4]
Q2: What are the recommended MRM transitions for this compound?
A2: The primary Multiple Reaction Monitoring (MRM) transition for the quantification of this compound utilizes the precursor ion at m/z 418.23 and the product ion at m/z 383.33.[5] This transition corresponds to the neutral loss of a water molecule.[5]
Table 2: Recommended MRM Transition for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 418.23 | 383.33 | ~25 |
Note: The optimal collision energy should be determined experimentally on your instrument.[5]
Q3: How do I perform a source parameter optimization experiment?
A3: A systematic approach is recommended. This typically involves infusing a standard solution of this compound directly into the mass spectrometer and varying one parameter at a time while keeping others constant. Monitor the signal intensity of the precursor ion (m/z 418.2) to find the optimal setting for each parameter. The general workflow is as follows:
-
Prepare a standard solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Infuse the solution into the mass spectrometer at a constant flow rate.
-
Set the mass spectrometer to monitor the precursor ion of this compound (m/z 418.2).
-
Vary one source parameter (e.g., capillary voltage) across a reasonable range while observing the signal intensity.
-
Identify the value that provides the maximum and most stable signal.
-
Repeat this process for other key source parameters like source temperature, nebulizer gas flow, and drying gas flow.
Q4: What is the purpose of using a deuterated internal standard like this compound?
A4: this compound is a stable isotope-labeled internal standard.[6] It is chemically identical to Eplerenone but has a different mass due to the presence of deuterium atoms. Using a deuterated internal standard is crucial for accurate quantification in LC-MS/MS analysis because it co-elutes with the analyte and experiences similar ionization suppression or enhancement effects from the sample matrix. This allows for the correction of variations in sample preparation, injection volume, and instrument response, leading to more precise and accurate results.
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for troubleshooting and optimizing mass spectrometer source parameters for this compound analysis.
Caption: Troubleshooting workflow for this compound mass spectrometer source optimization.
References
- 1. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sure.sunderland.ac.uk [sure.sunderland.ac.uk]
- 4. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy this compound [smolecule.com]
- 6. medchemexpress.com [medchemexpress.com]
Overcoming ion suppression in the analysis of Eplerenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the analysis of Eplerenone, with a specific focus on mitigating ion suppression in liquid chromatography-mass spectrometry (LC-MS/MS) applications.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve specific issues you may be encountering in your Eplerenone analysis.
Question: Why am I observing a lower-than-expected signal or high variability in my Eplerenone peak areas?
Answer: This is a classic symptom of ion suppression, a phenomenon where co-eluting matrix components interfere with the ionization of Eplerenone in the mass spectrometer's ion source, leading to a reduced signal.[1][2] The following steps will help you troubleshoot and mitigate this issue.
Step 1: Identify the Source of Ion Suppression
The first step is to confirm that ion suppression is indeed the cause and to identify the retention time at which it occurs. A post-column infusion experiment is the most direct way to visualize ion suppression zones.[3][4]
Experimental Protocol: Post-Column Infusion
-
Prepare a standard solution of Eplerenone in a suitable solvent (e.g., methanol).
-
Set up a post-column infusion system: Use a syringe pump to deliver the Eplerenone standard solution at a constant, low flow rate (e.g., 10 µL/min) into the LC eluent stream after the analytical column but before the mass spectrometer's ion source. A 'T' connector is used for this purpose.
-
Acquire a stable baseline: Infuse the standard to obtain a stable signal for the Eplerenone MRM transition.
-
Inject a blank matrix sample: Inject an extracted blank plasma or urine sample (prepared using your current method) into the LC-MS/MS system.
-
Monitor the baseline: A significant drop in the baseline signal indicates a region of ion suppression. The retention time of this dip corresponds to the elution of matrix components that are interfering with Eplerenone's ionization.[5]
Step 2: Optimize Sample Preparation
Inadequate sample cleanup is a primary cause of ion suppression.[1] Biological matrices like plasma and urine contain numerous endogenous components such as phospholipids, salts, and proteins that can interfere with the analysis.[3] Consider the following sample preparation techniques to improve the cleanliness of your sample extract.
-
Solid-Phase Extraction (SPE): This is often more effective than protein precipitation at removing interfering matrix components.[2][3] C18 cartridges are commonly used for Eplerenone extraction from plasma and urine.[6][7]
-
Liquid-Liquid Extraction (LLE): LLE can also provide a cleaner extract than protein precipitation.[8] Solvents like methyl t-butyl ether have been successfully used for Eplerenone extraction.[9][10]
-
Protein Precipitation (PPT): While a simpler technique, it may not remove all interfering components. If using PPT, ensure complete precipitation and consider a dilution of the supernatant before injection to reduce matrix effects.[8][11]
Experimental Protocol: Solid-Phase Extraction (SPE) for Eplerenone in Human Plasma
This protocol is a general guideline and may require optimization for your specific application.
-
Sample Pre-treatment: To 500 µL of human plasma, add an appropriate amount of internal standard (e.g., Eplerenone-d4 or Dexamethasone).[6][9] Vortex to mix.
-
Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.[6]
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar interferences.
-
Elution: Elute Eplerenone and the internal standard with 1 mL of methanol or another suitable organic solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume (e.g., 100-200 µL) of the mobile phase.[4]
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Step 3: Optimize Chromatographic Conditions
If ion suppression persists after optimizing sample preparation, further improvements can be made by adjusting the chromatographic method to separate Eplerenone from the interfering matrix components.[5][8]
-
Mobile Phase Modification: Altering the organic solvent (e.g., switching from acetonitrile to methanol) or adjusting the mobile phase additives can change the elution profile of both the analyte and interferences.[8][12]
-
Gradient Optimization: A modified gradient elution can help to resolve Eplerenone from the suppression zone.
-
Column Selection: Using a different column chemistry (e.g., a phenyl-hexyl column instead of a C18) can provide different selectivity.
Step 4: Utilize an Appropriate Internal Standard
The use of a stable isotope-labeled (SIL) internal standard, such as Eplerenone-d4, is highly recommended. A SIL internal standard will co-elute with Eplerenone and experience similar ion suppression, thus compensating for the matrix effect and improving the accuracy and precision of quantification.[2][13] If a SIL internal standard is not available, a structural analog that elutes close to Eplerenone and exhibits similar ionization behavior can be used. Dexamethasone has been reported as an internal standard for Eplerenone analysis.[6][14]
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in Eplerenone analysis?
Ion suppression is a matrix effect where the ionization efficiency of the target analyte, in this case, Eplerenone, is reduced by the presence of co-eluting compounds from the biological matrix.[4] This occurs within the ion source of the mass spectrometer and results in a decreased signal for the analyte.[1] This can lead to inaccurate and unreliable quantification, reduced sensitivity, and poor reproducibility of the analytical method.[15][16]
Q2: What are the common causes of ion suppression?
Common causes of ion suppression in the analysis of Eplerenone from biological matrices include:
-
Endogenous Matrix Components: Phospholipids, salts, and endogenous metabolites are major contributors to ion suppression.[3][17]
-
Sample Preparation Reagents: Incomplete removal of reagents used during sample preparation, such as non-volatile buffers, can interfere with ionization.
-
Exogenous Compounds: Co-administered drugs or their metabolites can also co-elute and cause suppression.
Q3: How can I quantitatively assess the matrix effect for my Eplerenone assay?
The matrix effect can be quantitatively assessed by comparing the peak area of Eplerenone in a post-extraction spiked sample to that of a pure standard solution at the same concentration. The matrix factor (MF) can be calculated as follows:
MF = (Peak area of analyte in post-spiked matrix) / (Peak area of analyte in pure solution)
An MF value of < 1 indicates ion suppression, while a value > 1 indicates ion enhancement. The internal standard normalized matrix factor should also be calculated to assess the effectiveness of the internal standard in compensating for the matrix effect.[9]
Q4: Are there alternative analytical techniques for Eplerenone that are less prone to ion suppression?
While LC-MS/MS is a preferred technique due to its high sensitivity and selectivity, other methods have been reported for the determination of Eplerenone, though they may have different limitations.[6]
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV): This method is less susceptible to matrix effects but generally has lower sensitivity compared to LC-MS/MS.[18]
-
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC has also been used for the determination of Eplerenone in pharmaceutical dosage forms.[19][20]
-
Atmospheric Pressure Chemical Ionization (APCI): Within LC-MS, APCI is generally less prone to ion suppression than Electrospray Ionization (ESI) and could be considered as an alternative ionization source.[16][21]
Quantitative Data Summary
The following tables summarize key quantitative parameters from published methods for the analysis of Eplerenone.
Table 1: LC-MS/MS Method Parameters for Eplerenone Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Analyte | Eplerenone | Eplerenone and its hydrolyzed metabolite | Eplerenone |
| Matrix | Human Plasma | Human Urine | Human Plasma |
| Sample Preparation | Protein Precipitation | Solid-Phase Extraction (C18) | Liquid-Liquid Extraction |
| LC Column | Wondasil-C18 (4.6 x 150 mm, 5 µm) | Zorbax XDB-C8 (2.1 x 50 mm, 5 µm) | Atlantis dC18 (150 x 3 mm, 3.0 µm) |
| Mobile Phase | 0.1% Ammonium acetate and methanol with 0.05% formic acid (gradient) | Acetonitrile:Water (40:60, v/v) with 10 mM ammonium acetate | Methanol and ammonium acetate (3:2, v/v) (isocratic) |
| Internal Standard | Dexamethasone | Stable isotope labeled internal standards | Isotope labeled Eplerenone |
| LLOQ | 10.00 ng/mL | 50 ng/mL | Not Specified |
| Linear Range | 10.00 - 2500 ng/mL | 50 - 10000 ng/mL | 25 - 2000 ng/mL |
| Reference | [14] | [7] | [9] |
Table 2: Recovery and Matrix Effect Data for Eplerenone
| Parameter | Method 1 | Method 2 |
| Analyte | Eplerenone | Eplerenone |
| Matrix | Human Plasma | Human Plasma |
| Sample Preparation | Liquid-Liquid Extraction | Not specified |
| Extraction Recovery | 72.7 - 79.3% | 45.48% |
| Matrix Effect | Evaluated and found to be minimal | Not observed |
| Reference | [9] | [18] |
Visualizations
The following diagrams illustrate key workflows and concepts related to overcoming ion suppression in Eplerenone analysis.
Caption: Troubleshooting workflow for low or variable Eplerenone signal.
Caption: Comparison of common sample preparation workflows.
References
- 1. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 2. longdom.org [longdom.org]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. benchchem.com [benchchem.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. payeshdarou.ir [payeshdarou.ir]
- 7. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. ENVIRONMENTALLY FRIENDLY LC/MS DETERMINATION OF EPLERENONE IN HUMAN PLASMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Drug-mediated ion suppression and mitigation of interferences using liquid chromatography-quadrupole/time of flight mass spectrometry (LC-Q/TOF-MS) and liquid chromatography tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of eplerenone in human plasma by LC-MS/MS: Ingenta Connect [ingentaconnect.com]
- 15. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 17. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. journals.ekb.eg [journals.ekb.eg]
- 20. wjpmr.com [wjpmr.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Eplerenone-d3 Sample Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the low recovery of Eplerenone-d3 during sample extraction.
Troubleshooting Guide: Low Recovery of this compound
Low and inconsistent recovery of an internal standard like this compound can compromise the accuracy and reliability of bioanalytical data. This guide addresses common issues in a question-and-answer format to help you identify and resolve the root cause of the problem.
Q1: My recovery of this compound is low and variable. Where should I start troubleshooting?
A1: A systematic approach is crucial to pinpoint the source of analyte loss. We recommend starting with a workflow that isolates each major step of your extraction process. Collect and analyze every fraction from your Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) procedure to determine where the this compound is being lost.
Here is a logical workflow to guide your investigation:
Frequently Asked Questions (FAQs)
Sample and Standard Integrity
Q2: Could my this compound internal standard be degrading during sample preparation or storage?
A2: Yes, degradation is a possibility, especially under certain pH and temperature conditions. Eplerenone has been shown to degrade significantly in acidic and basic conditions[1][2].
-
Recommendation: Perform a stability experiment by spiking this compound into a blank matrix and incubating it under the same conditions as your sample preparation workflow (time, temperature, pH)[3]. Analyze the sample at different time points to check for degradation. Also, ensure the stability of your stock and working solutions, which should be stored at appropriate temperatures, typically -20°C or colder[4][5].
Q3: Is it possible that the deuterium atoms on this compound are exchanging with hydrogen atoms from the solvent?
A3: While less common for deuterium labels on a methyl group, hydrogen-deuterium exchange can occur, especially under harsh acidic or basic conditions. This would lead to a decrease in the this compound signal and an increase in the signal for unlabeled Eplerenone.
-
Recommendation: Analyze your extracted sample and monitor for any increase in the unlabeled Eplerenone signal that corresponds with a decrease in the this compound signal. If exchange is suspected, ensure your extraction and mobile phase conditions are as close to neutral pH as possible.
Solid-Phase Extraction (SPE) Troubleshooting
Q4: I'm using SPE and suspect my this compound is not binding to the sorbent. What should I check?
A4: If this compound is found in your sample flow-through, it indicates poor retention on the SPE sorbent. This can be due to several factors.
-
Sorbent Choice: For a compound like Eplerenone (LogP ≈ 1.3-1.7), reversed-phase sorbents like C18 or polymeric sorbents like Oasis HLB are commonly used and effective[6][7][8][9]. Ensure your chosen sorbent is appropriate for the analyte's polarity.
-
Sample pH: For reversed-phase SPE, the analyte should be in its neutral form to maximize retention. Eplerenone does not have strongly ionizable groups in the typical pH range, but ensuring the sample pH is neutral (around 7) is a good practice.
-
Conditioning and Equilibration: Improper conditioning or allowing the sorbent to dry out before sample loading can drastically reduce retention[10][11]. Ensure the sorbent is properly wetted with an organic solvent (e.g., methanol) and then equilibrated with an aqueous solution similar to your sample matrix.
-
Loading Flow Rate: A flow rate that is too high can prevent adequate interaction between the analyte and the sorbent[10]. Try reducing the flow rate during the sample loading step.
Q5: My this compound binds to the sorbent, but it's being lost during the wash step. What should I do?
A5: This indicates your wash solvent is too strong and is prematurely eluting the analyte.
-
Recommendation: Reduce the percentage of organic solvent in your wash solution. For example, if you are using 30% methanol, try 15% or 20%. It is good practice to collect and analyze the wash fraction to confirm that the analyte is being eluted prematurely[12][13].
Q6: I have confirmed that this compound is retained on the cartridge after the wash step, but the recovery in the final eluate is still low. What is the problem?
A6: This suggests an incomplete elution.
-
Recommendation:
-
Increase Elution Solvent Strength: The elution solvent may not be strong enough to desorb the analyte from the sorbent. Increase the strength of your elution solvent, for example, by increasing the percentage of organic solvent (e.g., from 70% to 90% methanol or acetonitrile)[11].
-
Increase Elution Volume: Ensure the volume of the elution solvent is sufficient to pass through the entire sorbent bed and completely elute the analyte. Try eluting with multiple smaller volumes (e.g., 2 x 500 µL instead of 1 x 1 mL).
-
Liquid-Liquid Extraction (LLE) Troubleshooting
Q7: I am performing an LLE, but the recovery of this compound is low. How can I improve it?
A7: Low recovery in LLE is often related to the choice of extraction solvent, pH of the aqueous phase, or procedural issues.
-
Solvent Choice: The extraction solvent should be immiscible with the sample matrix and have a high affinity for Eplerenone. Given Eplerenone's moderate lipophilicity (LogP ≈ 1.3-1.7), solvents like methyl tert-butyl ether (MTBE) or mixtures like dichloromethane:diethyl ether have been used successfully[4][14][15][16].
-
pH Adjustment: To maximize partitioning into the organic phase, ensure the analyte is in its most neutral, un-ionized form. For a neutral compound like Eplerenone, pH adjustment may not be critical, but avoiding extreme pH values is advisable to prevent degradation[1].
-
Solvent-to-Aqueous Ratio: The ratio of organic extraction solvent to the aqueous sample should be optimized. A higher ratio (e.g., 7:1) can improve recovery[15].
-
Mixing and Emulsions: Ensure thorough mixing (e.g., vortexing) to facilitate the transfer of the analyte into the organic phase. If emulsions form, centrifugation can help break them.
Matrix Effects
Q8: Could matrix effects be causing what appears to be low recovery?
A8: Absolutely. Matrix effects, such as ion suppression or enhancement, are a common issue in LC-MS/MS analysis and can be mistaken for low recovery[17]. Co-eluting endogenous components from the biological matrix can interfere with the ionization of this compound in the mass spectrometer source, leading to a decreased signal.
-
Recommendation: To assess matrix effects, compare the peak area of this compound spiked into a post-extraction blank matrix sample with the peak area of this compound in a neat solution at the same concentration[18]. A significant difference indicates the presence of matrix effects. Improving sample cleanup, for instance by using a more selective SPE sorbent or optimizing the chromatography to separate this compound from interfering components, can mitigate these effects.
Experimental Protocols and Data
Physicochemical Properties of Eplerenone
Understanding the properties of Eplerenone is key to designing a robust extraction method.
| Property | Value | Implication for Extraction |
| LogP | 1.3 - 1.7[19][20][21] | Moderately lipophilic, suitable for reversed-phase SPE and LLE with appropriate organic solvents. |
| pKa (Strongest Acidic) | ~15.1 - 16.4[19][21] | Not significantly acidic, will be neutral at most physiological and extraction pHs. |
| pKa (Strongest Basic) | ~ -4.2[19] | Not basic, will be neutral at most physiological and extraction pHs. |
| Water Solubility | ~9 mg/L[19][21] | Low water solubility favors partitioning into organic solvents. |
| Stability | Significant degradation in strong acid and base[1][2]. | Avoid harsh pH conditions during sample preparation and storage. |
Example Extraction Protocols for Eplerenone
Below are summaries of published extraction methods for Eplerenone from biological matrices. These can serve as a starting point for your method development or troubleshooting.
| Method Type | Matrix | Detailed Protocol |
| Solid-Phase Extraction (SPE) | Human Plasma | Sorbent: C18 cartridges. Procedure: Spiked plasma samples underwent SPE to isolate Eplerenone. Elution/Reconstitution: Extracted samples were reconstituted in 10 mM ammonium acetate solution for LC-MS/MS analysis[6]. |
| Solid-Phase Extraction (SPE) | Human Urine | Sorbent: C18 cartridges. Procedure: Automated SPE was performed after adding stable isotope-labeled internal standards. Elution/Reconstitution: Extraction eluates were diluted with 20 mM ammonium acetate and injected directly[3]. |
| Liquid-Liquid Extraction (LLE) | Human Plasma | Extraction Solvent: Methyl tert-butyl ether (MTBE). Procedure: LLE was performed on 250 µL of plasma[4][14]. |
| Liquid-Liquid Extraction (LLE) | Human Plasma | Extraction Solvent: Dichloromethane:Diethyl ether (4:6, v/v). Procedure: 1 mL of plasma was mixed with the internal standard, and 5 mL of the solvent mixture was added. The mixture was shaken for 30 minutes and centrifuged. The organic layer was evaporated and the residue reconstituted[15][16]. |
| Protein Precipitation (PPT) | Human Plasma | Precipitating Agent: Chilly acetonitrile. Procedure: Protein precipitation was followed by LC-MS/MS analysis[22]. |
References
- 1. Degradation Pathway for Eplerenone by Validated Stability Indicating UP-LC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability of sample extracts of vitamin D3 metabolites after chemical derivatization for LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. payeshdarou.ir [payeshdarou.ir]
- 7. benchchem.com [benchchem.com]
- 8. Optimization of a Pre-MEKC Separation SPE Procedure for Steroid Molecules in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00751H [pubs.rsc.org]
- 10. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 11. SPE Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 14. ENVIRONMENTALLY FRIENDLY LC/MS DETERMINATION OF EPLERENONE IN HUMAN PLASMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Formulation and Characterization of Eplerenone Nanoemulsion Liquisolids, An Oral Delivery System with Higher Release Rate and Improved Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. eijppr.com [eijppr.com]
- 18. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. go.drugbank.com [go.drugbank.com]
- 20. Eplerenone | C24H30O6 | CID 443872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Human Metabolome Database: Showing metabocard for Eplerenone (HMDB0014838) [hmdb.ca]
- 22. Determination of eplerenone in human plasma by LC-MS/MS: Ingenta Connect [ingentaconnect.com]
In-source fragmentation of Eplerenone-d3 and its impact on quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Eplerenone-d3 as an internal standard in quantitative LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation (ISF) and how does it affect the quantification of Eplerenone using its deuterated internal standard, this compound?
A1: In-source fragmentation is the unintended breakdown of analyte ions in the ion source of a mass spectrometer before they are mass analyzed. This can lead to inaccurate quantification as the abundance of the intended precursor ion is diminished. When using this compound as an internal standard, ISF can disproportionately affect the analyte and the internal standard, leading to variability in the analyte/internal standard peak area ratio and compromising the accuracy of the results.
Q2: What are the primary instrument parameters that influence the in-source fragmentation of this compound?
A2: The primary drivers of in-source fragmentation are the parameters that increase the internal energy of the ions in the ion source. These include:
-
Declustering Potential (DP) or Cone Voltage: Higher voltages increase the kinetic energy of ions, leading to more energetic collisions with gas molecules and subsequent fragmentation.
-
Source Temperature: Elevated temperatures can provide enough thermal energy to cause fragmentation of thermally labile compounds.
-
Nebulizer and Heater Gas Flow Rates: These can influence the efficiency of desolvation and the ion's internal energy.
Q3: What are the expected precursor and product ions for Eplerenone and this compound in an LC-MS/MS experiment?
A3: For quantitative analysis using multiple reaction monitoring (MRM), the following transitions are typically monitored:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Eplerenone | 415.2 | 163.1 |
| This compound | 418.2 | 383.3 |
Q4: How can I minimize in-source fragmentation of this compound during method development?
A4: To minimize ISF, it is crucial to optimize the ion source parameters. This can be achieved by infusing a solution of this compound and monitoring the precursor ion signal while systematically varying the declustering potential and source temperature. The goal is to find a balance that provides adequate desolvation and ionization without inducing significant fragmentation.
Troubleshooting Guide
Issue 1: High variability in the Eplerenone/Eplerenone-d3 peak area ratio across a batch.
| Potential Cause | Troubleshooting Steps |
| In-source fragmentation | 1. Optimize Declustering Potential (DP): Infuse a standard solution of this compound and acquire data across a range of DP values. Plot the intensity of the precursor ion (m/z 418.2) against the DP. Select a DP value in the region where the signal is maximized before it starts to decrease due to fragmentation. 2. Optimize Source Temperature: Perform a similar experiment by varying the source temperature while keeping other parameters constant. Choose a temperature that provides efficient desolvation without causing thermal degradation. 3. Re-evaluate MRM transitions: If ISF is unavoidable, consider monitoring a fragment ion of this compound as the precursor ion for quantification, provided it is stable and free from interferences. |
| Matrix Effects | 1. Assess Matrix Factor: Compare the peak area of this compound in a neat solution to its peak area in an extracted blank matrix sample spiked at the same concentration. A significant difference indicates the presence of ion suppression or enhancement. 2. Improve Chromatographic Separation: Modify the LC gradient to better separate Eplerenone and this compound from co-eluting matrix components. 3. Enhance Sample Preparation: Employ a more rigorous sample clean-up technique, such as solid-phase extraction (SPE), to remove interfering matrix components. |
| Internal Standard Stability | 1. Evaluate Bench-top and Freeze-Thaw Stability: Analyze replicate samples of this compound in the matrix that have been left at room temperature for varying durations or subjected to multiple freeze-thaw cycles. 2. Check for H/D Exchange: If the deuteriums are on exchangeable sites (e.g., -OH, -NH), they may be replaced by hydrogens from the solvent. This can be investigated by monitoring for the appearance of the unlabeled Eplerenone signal in a pure this compound solution over time. |
Issue 2: Poor sensitivity for this compound.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Ionization | 1. Optimize ESI Source Parameters: Adjust the spray voltage, nebulizer gas, and heater gas flow rates to achieve a stable and efficient spray. 2. Mobile Phase pH: Ensure the mobile phase pH is suitable for the ionization of Eplerenone (positive ion mode). The addition of a small amount of an acid like formic acid can improve protonation. |
| In-source Fragmentation | As described in Issue 1, excessive fragmentation will reduce the abundance of the precursor ion, leading to lower sensitivity. |
| Incorrect MRM Transition | Confirm that the correct precursor and product ions for this compound are being monitored with appropriate collision energy. |
Data Presentation
The following table illustrates the hypothetical effect of varying the declustering potential (DP) on the peak areas of Eplerenone and this compound, and the resulting analyte/internal standard ratio. This demonstrates the importance of optimizing this parameter to ensure accurate and consistent quantification.
Table 1: Effect of Declustering Potential on Analyte and Internal Standard Response
| Declustering Potential (V) | Eplerenone Peak Area | This compound Peak Area | Eplerenone/Eplerenone-d3 Ratio |
| 40 | 85,000 | 95,000 | 0.89 |
| 60 | 150,000 | 165,000 | 0.91 |
| 80 (Optimal) | 250,000 | 275,000 | 0.91 |
| 100 | 220,000 | 230,000 | 0.96 |
| 120 | 180,000 | 175,000 | 1.03 |
| 140 | 130,000 | 110,000 | 1.18 |
Note: The data in this table is for illustrative purposes to demonstrate the principle of optimizing the declustering potential and does not represent actual experimental results.
Experimental Protocols
1. Sample Preparation: Solid-Phase Extraction (SPE) of Eplerenone from Human Plasma
-
Spike Samples: To 500 µL of human plasma, add the appropriate amount of Eplerenone standard and 50 µL of this compound internal standard solution (e.g., 100 ng/mL in methanol).
-
Condition SPE Cartridge: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load Sample: Load the plasma sample onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elute: Elute Eplerenone and this compound with 1 mL of methanol.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient starting with a low percentage of mobile phase B, ramping up to elute Eplerenone, followed by a wash and re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Eplerenone: 415.2 -> 163.1
-
This compound: 418.2 -> 383.3
-
-
Optimized MS Parameters (Example):
-
Declustering Potential: 80 V
-
Collision Energy (Eplerenone): 25 eV
-
Collision Energy (this compound): 30 eV
-
Source Temperature: 500°C
-
Visualizations
Caption: Experimental workflow for the quantification of Eplerenone in plasma.
Caption: Fragmentation of this compound in the collision cell vs. in the ion source.
Caption: Troubleshooting logic for inconsistent Eplerenone/Eplerenone-d3 ratios.
Managing chromatographic co-elution with Eplerenone metabolites
Welcome to the technical support center for the chromatographic analysis of Eplerenone and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of Eplerenone I should be aware of during chromatographic analysis?
A1: Eplerenone is primarily metabolized by the cytochrome P450 enzyme CYP3A4 in the liver.[1][2][3] The main metabolites are inactive and include 6β-hydroxy-eplerenone and 21-hydroxy-eplerenone.[1][4] It is crucial to ensure your chromatographic method can adequately separate the parent drug from these metabolites to avoid inaccurate quantification.
Q2: Which analytical techniques are most suitable for the quantitative analysis of Eplerenone and its metabolites?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques.[5][6][7] LC-MS/MS offers higher sensitivity and specificity, making it ideal for bioanalytical studies where concentration levels are low.[5][7]
Q3: What is the primary enzyme responsible for Eplerenone metabolism, and are there any significant drug-drug interactions to consider?
A3: Eplerenone is predominantly metabolized by CYP3A4.[1][2][3][4] Co-administration with strong inhibitors of CYP3A4 (e.g., ketoconazole) can significantly increase Eplerenone plasma levels, while inducers can decrease its concentration.[8] This is a critical consideration in clinical research and drug development.
Troubleshooting Guide: Managing Co-elution
Co-elution of Eplerenone with its metabolites or endogenous matrix components is a common challenge that can compromise analytical accuracy. Below are common issues and recommended solutions.
| Problem | Potential Cause | Troubleshooting Strategy |
| Poor resolution between Eplerenone and 6β-hydroxy-eplerenone | Inadequate mobile phase composition. | 1. Optimize Organic Modifier: Vary the ratio of the organic modifier (acetonitrile or methanol) to the aqueous phase. A lower percentage of the organic modifier generally increases retention time and can improve separation.[5] 2. Adjust pH: Modify the pH of the aqueous portion of the mobile phase. For ionizable compounds, pH can significantly impact retention and selectivity.[9][10] Experiment with a pH range of 3-5 using buffers like ammonium acetate or phosphate.[5] 3. Change Organic Modifier: If using acetonitrile, consider switching to methanol or a combination of both. Methanol can offer different selectivity for closely related compounds.[11] |
| Peak tailing for Eplerenone or its metabolites | Secondary interactions with the stationary phase or inappropriate mobile phase pH. | 1. Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of the analytes to ensure a single ionic form. 2. Use a Highly Deactivated Column: Employ an end-capped C18 or a different stationary phase like phenyl to minimize silanol interactions. 3. Incorporate an Additive: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase to block active sites on the stationary phase. However, this may not be necessary with modern, high-purity silica columns. |
| Co-elution with matrix components in plasma or urine samples | Insufficient sample clean-up. | 1. Optimize Solid-Phase Extraction (SPE): Develop a robust SPE protocol. Experiment with different sorbents (e.g., C18, mixed-mode) and washing/elution solvents to effectively remove interfering substances.[6][12] 2. Employ Liquid-Liquid Extraction (LLE): As an alternative to SPE, LLE with a suitable organic solvent can provide a clean extract.[13] |
| Inconsistent retention times | Fluctuations in mobile phase composition, temperature, or column equilibration. | 1. Ensure Proper Mixing and Degassing: Thoroughly mix and degas the mobile phase to prevent gradient inconsistencies and air bubbles. 2. Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times.[5] 3. Adequate Column Equilibration: Equilibrate the column with the initial mobile phase for a sufficient time before each injection, especially when running a gradient. |
Data Presentation: Chromatographic Conditions and Retention Times
The following tables summarize typical chromatographic parameters from published methods for the analysis of Eplerenone and its metabolites.
Table 1: HPLC Methods and Retention Times
| Analyte | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Retention Time (min) | Reference |
| Eplerenone | Phenomenex Prodigy ODS-2, C18 (150 x 4.6 mm) | 20 mM Sodium acetate buffer (pH 4.0) : Methanol (30:70 v/v) | 1.0 | UV at 220 nm | 4.43 | [14] |
| Eplerenone | HiQSil C-18HS (250 mm × 4.6 mm, 5 µm) | Acetonitrile : Water (50:50, v/v) | 1.0 | UV at 241 nm | Not specified | [15] |
| Eplerenone | Atlantis dC18 (150 x 3 mm, 3.0 µm) | Methanol : Ammonium acetate (3:2, v/v) | Not specified | MS | ~5.2 | [13] |
Table 2: LC-MS/MS Method Parameters
| Parameter | Condition | Reference |
| Column | Zorbax XDB-C8 (2.1 x 50 mm, 5 µm) | [6] |
| Mobile Phase | Acetonitrile : Water (40:60, v/v) with 10 mM ammonium acetate (pH 7.4) | [6] |
| Flow Rate | Not specified | [6] |
| Ionization Mode | Positive and Negative (switched during run) | [6] |
| MRM Transitions | Eplerenone: m/z 415 -> 163; Hydrolyzed Metabolite: m/z 431 -> 337 | [6] |
Experimental Protocols
Detailed Methodology: LC-MS/MS Analysis of Eplerenone in Human Plasma
This protocol is a synthesized example based on common practices in published literature.[7][12]
1. Sample Preparation (Solid-Phase Extraction)
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load 500 µL of human plasma onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute Eplerenone and its metabolites with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
2. Chromatographic Conditions
-
Column: Use a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
-
0-1 min: 30% B
-
1-5 min: 30% to 90% B
-
5-6 min: 90% B
-
6-6.1 min: 90% to 30% B
-
6.1-8 min: 30% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
3. Mass Spectrometry Conditions
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Eplerenone: [M+H]+ → fragment ion
-
6β-hydroxy-eplerenone: [M+H]+ → fragment ion
-
21-hydroxy-eplerenone: [M+H]+ → fragment ion (Note: Specific fragment ions should be optimized for the instrument in use.)
-
Visualizations
References
- 1. Involvement of CYP3A in the metabolism of eplerenone in humans and dogs: differential metabolism by CYP3A4 and CYP3A5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Degradation Pathway for Eplerenone by Validated Stability Indicating UP-LC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. payeshdarou.ir [payeshdarou.ir]
- 8. Eplerenone (Inspra), a new aldosterone antagonist for the treatment of systemic hypertension and heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. opentrons.com [opentrons.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Impact of different anticoagulants on Eplerenone plasma analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the plasma analysis of Eplerenone. The following information addresses potential impacts of different anticoagulants on assay performance and offers recommendations for accurate and reliable results.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the experimental workflow of Eplerenone plasma analysis, with a focus on anticoagulant-related causes.
Issue 1: Low Analyte Recovery
Question: We are experiencing consistently low recovery of Eplerenone from plasma samples. Could the choice of anticoagulant be a contributing factor?
Answer: Yes, the choice of anticoagulant can potentially influence the recovery of Eplerenone during sample preparation. While direct comparative recovery data for Eplerenone with different anticoagulants is not extensively published, the physicochemical properties of the anticoagulant can affect the extraction efficiency.
Possible Causes and Solutions:
-
Protein Binding: The type of anticoagulant might subtly alter plasma protein binding of Eplerenone, affecting its partitioning during extraction.
-
pH and Ionic Strength: Different anticoagulants and their counter-ions can lead to slight variations in the pH and ionic strength of the plasma sample, which may impact the efficiency of liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
Recommendations:
-
Method Validation: It is crucial to validate the bioanalytical method with the same anticoagulant that will be used for the study samples.[1]
-
Consistency is Key: If multiple anticoagulants are used across a study, a cross-validation should be performed to assess any potential differences in recovery.
-
Optimization of Extraction: Re-evaluate and optimize the extraction procedure (e.g., pH of the extraction buffer, choice of organic solvent for LLE, or sorbent and elution solvent for SPE) specifically for the anticoagulant being used.
Issue 2: High Inter-sample Variability or Poor Reproducibility
Question: Our Eplerenone quantification results show high variability between samples from the same patient or within a batch of quality control (QC) samples. Could this be related to the anticoagulant?
Answer: High variability can indeed be linked to the anticoagulant, particularly in how it affects the sample matrix and the stability of the analyte.
Possible Causes and Solutions:
-
Matrix Effects: Anticoagulants can contribute to matrix effects, causing ion suppression or enhancement in LC-MS/MS analysis. Heparin, for instance, has been reported to cause matrix effects in some bioanalytical assays. Citrate and EDTA can also introduce interfering peaks or cause ion suppression.
-
Analyte Stability: While Eplerenone is generally stable, the choice of anticoagulant could potentially influence its stability in plasma, especially during freeze-thaw cycles and long-term storage. However, specific stability studies comparing Eplerenone in different anticoagulants are not widely available.
Recommendations:
-
Internal Standard Selection: Utilize a stable isotope-labeled internal standard (SIL-IS) for Eplerenone to compensate for matrix effects and variability in extraction and instrument response.
-
Matrix Effect Evaluation: During method validation, thoroughly assess matrix effects using plasma from multiple sources collected with the intended anticoagulant.
-
Stability Testing: Conduct comprehensive stability studies (bench-top, freeze-thaw, and long-term) for Eplerenone in plasma containing the chosen anticoagulant to ensure the integrity of the samples from collection to analysis.
Troubleshooting Decision Tree for Unexpected Results
Caption: Troubleshooting workflow for unexpected Eplerenone plasma analysis results.
Frequently Asked Questions (FAQs)
Q1: Which anticoagulant (EDTA, heparin, or citrate) is recommended for Eplerenone plasma analysis?
A1: There is no universally mandated anticoagulant for Eplerenone analysis, and the choice may depend on the specific bioanalytical method and other analytes being measured. K2EDTA is commonly used in published validated methods for Eplerenone. Heparin has also been used in the analysis of other steroids.[2] However, it is important to be aware that heparin can interfere with certain analytical techniques, such as PCR, and has been associated with matrix effects in LC-MS/MS. Citrate is less commonly reported for Eplerenone analysis and may cause dilution of the sample, requiring correction. Ultimately, the most suitable anticoagulant should be determined during method development and validation.
Q2: Can I use plasma samples collected with different anticoagulants in the same study?
A2: It is strongly recommended to maintain consistency in the choice of anticoagulant throughout a single study. If using different anticoagulants is unavoidable, a cross-validation of the analytical method is necessary to demonstrate that the results are comparable between the different plasma matrices. Regulatory guidelines suggest that a change in anticoagulant warrants at least a partial method validation.[1]
Q3: What are the potential matrix effects of different anticoagulants on Eplerenone LC-MS/MS analysis?
A3: While specific data for Eplerenone is limited, general observations from other bioanalytical assays suggest:
-
EDTA (Ethylenediaminetetraacetic acid): As a chelating agent, EDTA can affect the concentration of metal ions, which may influence the activity of certain enzymes if metabolic stability is being assessed. In LC-MS/MS, it can sometimes form adducts with the analyte or internal standard.
-
Heparin: This anticoagulant can be a source of ion suppression in electrospray ionization (ESI) mass spectrometry. The degree of this effect can vary between different lots of heparin.
-
Citrate: Being a liquid anticoagulant, it leads to a dilution of the blood sample, which must be accounted for. Citrate can also cause ion suppression in LC-MS/MS.
Q4: How should I assess the stability of Eplerenone in plasma with my chosen anticoagulant?
A4: Stability testing should be an integral part of your bioanalytical method validation. The following stability assessments should be performed in plasma containing the selected anticoagulant:
-
Bench-top stability: To evaluate the stability of Eplerenone in plasma at room temperature for a period that mimics the sample handling time.
-
Freeze-thaw stability: To assess the impact of repeated freezing and thawing cycles on Eplerenone concentration.
-
Long-term stability: To determine the stability of Eplerenone in plasma stored at the intended storage temperature (e.g., -20°C or -80°C) for the duration of the study.
Quantitative Data Summary
Table 1: Illustrative Comparison of Eplerenone Recovery with Different Anticoagulants
| Anticoagulant | Mean Recovery (%) | Standard Deviation (%) |
| K2EDTA | Data to be generated | Data to be generated |
| Lithium Heparin | Data to be generated | Data to be generated |
| Sodium Citrate | Data to be generated | Data to be generated |
Table 2: Illustrative Comparison of Matrix Effects for Eplerenone with Different Anticoagulants
| Anticoagulant | Matrix Factor (Range) | Coefficient of Variation (%) |
| K2EDTA | Data to be generated | Data to be generated |
| Lithium Heparin | Data to be generated | Data to be generated |
| Sodium Citrate | Data to be generated | Data to be generated |
Table 3: Illustrative Freeze-Thaw Stability of Eplerenone in Plasma with Different Anticoagulants
| Anticoagulant | Number of Freeze-Thaw Cycles | Mean Concentration Change from Baseline (%) |
| K2EDTA | 1 | Data to be generated |
| 3 | Data to be generated | |
| 5 | Data to be generated | |
| Lithium Heparin | 1 | Data to be generated |
| 3 | Data to be generated | |
| 5 | Data to be generated | |
| Sodium Citrate | 1 | Data to be generated |
| 3 | Data to be generated | |
| 5 | Data to be generated |
Experimental Protocols
Protocol 1: Blood Sample Collection and Plasma Preparation
This protocol outlines the general steps for collecting and processing blood samples for Eplerenone analysis.
Caption: Workflow for blood collection and plasma preparation for Eplerenone analysis.
Methodology:
-
Blood Collection: Draw whole blood from the study subject directly into a vacuum collection tube containing the pre-selected anticoagulant (e.g., K2EDTA, Lithium Heparin, or Sodium Citrate).
-
Mixing: Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing of the blood with the anticoagulant and prevent coagulation.
-
Centrifugation: Within one hour of collection, centrifuge the blood sample at 1500-2000 x g for 10-15 minutes at 4°C to separate the plasma from the cellular components.
-
Plasma Separation: Carefully transfer the plasma (the supernatant) into clean, labeled polypropylene tubes. Avoid disturbing the buffy coat layer.
-
Storage: Store the plasma samples at -80°C until they are ready for analysis.
Protocol 2: Generic LC-MS/MS Method for Eplerenone Quantification
This protocol provides a starting point for the development of an LC-MS/MS method for Eplerenone quantification.
Sample Preparation (Protein Precipitation):
-
Thaw the plasma samples on ice.
-
To 100 µL of plasma, add 20 µL of an internal standard working solution (e.g., Eplerenone-d3 in methanol).
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Parameters:
-
LC Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium acetate, is typical.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Transitions: Monitor specific precursor-to-product ion transitions for Eplerenone and its internal standard.
Note: This is a generic protocol and should be optimized and validated for the specific instrumentation and laboratory conditions.
References
Strategies to improve the limit of quantification for Eplerenone assays
Welcome to the technical support center for Eplerenone assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental protocols and achieve a lower limit of quantification (LOQ).
Frequently Asked Questions (FAQs)
Q1: What are the typical LOQ values reported for Eplerenone in human plasma using LC-MS/MS?
A1: Reported LOQ values for Eplerenone in human plasma can vary depending on the specific method, instrumentation, and sample preparation techniques employed. A highly sensitive LC-MS/MS method has been validated with a lower limit of quantitation (LLOQ) of 1 ng/mL (ppb).[1] Other studies have reported LLOQs of 10 ng/mL and 50 ng/mL in plasma and urine, respectively.[2] An HPLC method showed a limit of detection (LOD) of 52.52 ng/mL.[3]
Q2: Which sample preparation technique is most effective for achieving a low LOQ for Eplerenone?
A2: Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) have been successfully used for Eplerenone extraction from biological matrices.[4][3][5]
-
Solid-Phase Extraction (SPE): C18 cartridges are commonly used for SPE and have demonstrated good recovery and cleanliness of the sample, contributing to lower LOQs.[2] An automated SPE system can increase throughput for a large number of samples.[6][2]
-
Liquid-Liquid Extraction (LLE): A mixture of dichloromethane and diethyl ether (4:6, v/v) has been effectively used for LLE.[5] Diethyl ether has also been used alone as the extraction solvent.[3] LLE can be a cost-effective alternative to SPE.
The choice between SPE and LLE depends on factors such as available equipment, sample volume, desired throughput, and the need to minimize matrix effects. For achieving the lowest possible LOQ, SPE with C18 cartridges is often preferred due to its efficiency in removing interfering substances.
Q3: What are the key considerations for optimizing chromatographic separation to improve Eplerenone quantification?
A3: Optimizing chromatographic conditions is crucial for separating Eplerenone from endogenous interferences and improving signal-to-noise, which directly impacts the LOQ. Key parameters to consider include:
-
Column Chemistry: A non-polar C18 column is a common choice for the stationary phase. A Zorbax XDB-C8 column has also been used effectively.[2]
-
Mobile Phase Composition: A binary mixture of a buffer (e.g., 20 mM Sodium acetate) and an organic solvent like methanol is frequently used. Acetonitrile is another common organic modifier.[2][7] The ratio of the aqueous and organic phases should be optimized to achieve good peak shape and retention time.
-
Flow Rate: A flow rate of around 1.0 mL/min is typical for standard HPLC applications.[3]
-
Isocratic vs. Gradient Elution: Both isocratic and gradient elution can be used. Isocratic elution offers simplicity, while a gradient can help in resolving complex mixtures and reducing run times.[3][7]
Q4: How can mass spectrometry parameters be optimized for enhanced sensitivity in Eplerenone assays?
A4: For LC-MS/MS analysis, optimizing the mass spectrometer settings is critical for achieving a low LOQ.
-
Ionization Source: Electrospray ionization (ESI) is a common and effective ionization technique for Eplerenone. It has been used in both positive and negative ionization modes.[6][2]
-
Multiple Reaction Monitoring (MRM): MRM is used to enhance selectivity and sensitivity. The precursor to product ion transitions of m/z 415 → 163 is a commonly monitored transition for Eplerenone.[6][2]
-
Ion Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows (nebulizer, auxiliary, and collision gas) should be carefully optimized to maximize the Eplerenone signal.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High LOQ / Poor Sensitivity | Inefficient sample extraction and cleanup. | Optimize the sample preparation method. Consider switching from LLE to SPE for cleaner extracts. Ensure complete evaporation of the extraction solvent and proper reconstitution in a mobile phase-compatible solvent.[5] |
| Suboptimal chromatographic separation leading to co-elution with interfering peaks. | Adjust the mobile phase composition (organic solvent ratio, pH of the aqueous phase) to improve resolution.[7] Experiment with different stationary phases (e.g., C18, C8). | |
| Non-optimized mass spectrometer settings. | Perform a full optimization of the ion source parameters and collision energy for the specific MRM transition of Eplerenone. | |
| Poor Peak Shape (Tailing or Fronting) | Incompatible reconstitution solvent with the mobile phase. | Reconstitute the dried extract in a solvent that is similar in composition to the initial mobile phase. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Active sites on the column. | Use a column with end-capping or add a small amount of an amine modifier to the mobile phase if not using a mass spectrometer. | |
| High Background Noise | Matrix effects from the biological sample. | Improve the sample cleanup procedure. Utilize a divert valve to direct the early and late eluting components of the sample to waste. |
| Contaminated mobile phase or LC system. | Use high-purity solvents and additives. Flush the LC system thoroughly. | |
| Inconsistent Results / Poor Reproducibility | Variability in manual sample preparation. | Use an automated sample preparation system if available.[2] Ensure consistent vortexing times and evaporation conditions. |
| Fluctuation in instrument performance. | Perform regular system suitability tests to monitor the performance of the LC-MS/MS system. |
Quantitative Data Summary
The following table summarizes the Limit of Quantification (LOQ) and key methodological details from various published Eplerenone assays.
| Analytical Technique | Matrix | LOQ | Sample Preparation | Chromatographic Column | Mobile Phase | Reference |
| LC-MS/MS | Human Plasma | 1 ng/mL | Solid-Phase Extraction (C18) | - | 10 mM Ammonium Acetate | |
| LC-MS/MS | Human Plasma | 10 ng/mL | Solid-Phase Extraction (C18) | Zorbax XDB-C8 | Acetonitrile:Water (40:60, v/v) with 10 mM Ammonium Acetate | [2] |
| LC-MS/MS | Human Urine | 50 ng/mL | Solid-Phase Extraction (C18) | Zorbax XDB-C8 | Acetonitrile:Water (40:60, v/v) with 10 mM Ammonium Acetate | |
| RP-HPLC | Human Plasma | 52.52 ng/mL (LOD) | Liquid-Liquid Extraction (Diethyl ether) | Phenomenex Prodigy ODS-2, C18 | 20 mM Sodium Acetate Buffer (pH 4.0):Methanol (30:70 v/v) | [3] |
Experimental Protocols & Workflows
Protocol 1: Solid-Phase Extraction (SPE) for LC-MS/MS Analysis
This protocol is based on methods that have achieved a low LOQ for Eplerenone in human plasma.[4][2]
-
Sample Pre-treatment: Spike 1 mL of human plasma with the internal standard solution.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute Eplerenone and the internal standard with an appropriate volume of a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase or a compatible solvent.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE) for HPLC Analysis
This protocol is based on a published HPLC method for Eplerenone.[3]
-
Sample Preparation: To 1 mL of plasma, add the internal standard.
-
Extraction: Add 5 mL of diethyl ether, vortex for 1 minute, and then shake for 30 minutes.
-
Centrifugation: Centrifuge the mixture to separate the organic and aqueous layers.
-
Separation: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness.
-
Reconstitution: Reconstitute the residue in the mobile phase.
-
Analysis: Inject into the HPLC system.
Logical Relationship: Factors Influencing LOQ
The following diagram illustrates the key experimental areas and their influence on achieving a lower Limit of Quantification.
References
- 1. pubs.bcnf.ir [pubs.bcnf.ir]
- 2. Development and validation of a liquid chromatography-tandem mass spectrometric assay for Eplerenone and its hydrolyzed metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. payeshdarou.ir [payeshdarou.ir]
- 5. Formulation and Characterization of Eplerenone Nanoemulsion Liquisolids, An Oral Delivery System with Higher Release Rate and Improved Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Degradation Pathway for Eplerenone by Validated Stability Indicating UP-LC Method - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Bioanalytical method validation for Eplerenone using Eplerenone-d3 according to FDA/EMA guidelines
For Researchers, Scientists, and Drug Development Professionals: A Guide to FDA/EMA-Compliant Bioanalytical Method Validation of Eplerenone
This guide provides a comprehensive overview and comparison of key performance parameters for the bioanalytical method validation of Eplerenone, a selective aldosterone receptor antagonist, with its deuterated analog, Eplerenone-d3, as an internal standard. The methodologies and data presented are aligned with the stringent guidelines set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now largely harmonized under the International Council for Harmonisation (ICH) M10 guideline.[1][2][3] This document is intended to assist researchers, scientists, and drug development professionals in establishing robust and reliable analytical methods for pharmacokinetic and bioequivalence studies.
Eplerenone is a critical therapeutic agent for managing hypertension and heart failure.[4] Accurate quantification of Eplerenone in biological matrices is paramount for ensuring its safety and efficacy. The use of a stable isotope-labeled internal standard like this compound is highly recommended for mass spectrometry-based assays to compensate for variability during sample preparation and analysis.[2][5][6]
Comparative Performance of Validated Methods
The following tables summarize quantitative data from published bioanalytical methods for Eplerenone, providing a comparative look at their performance characteristics.
Table 1: Linearity and Sensitivity of Eplerenone Bioanalytical Methods
| Parameter | Method 1 (LC-MS/MS)[4] | Method 2 (LC-MS/MS)[7] | Method 3 (HPLC)[8] |
| Linear Range | 5 - 4000 ng/mL | Not Specified | 52.52 - 3089.48 ng/mL |
| LLOQ | 1 ng/mL | Not Specified | 52.52 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | Not Specified | > 0.99 |
Table 2: Accuracy and Precision of Eplerenone Bioanalytical Methods
| Parameter | Method 1 (LC-MS/MS)[4] | Method 2 (LC-MS/MS)[7] | Method 3 (HPLC)[8] |
| Intra-day Precision (%CV) | Within ±15% | 0.52 - 1.24% | < 15% |
| Inter-day Precision (%CV) | Within ±15% | 0.76 - 1.82% | < 15% |
| Intra-day Accuracy (%) | Within ±15% of nominal | 106.3 - 107.5% | 85-115% |
| Inter-day Accuracy (%) | Within ±15% of nominal | 107.3 - 109.1% | 85-115% |
Table 3: Recovery and Matrix Effect
| Parameter | Method 1 (LC-MS/MS)[4] | Method 2 (LC-MS/MS)[7] | Method 3 (HPLC)[8] |
| Eplerenone Recovery (%) | Not specified | 72.7 - 79.3% | 45.48% |
| Internal Standard Recovery (%) | Not specified | Not specified | 75.32% |
| Matrix Effect | Negligible | Not specified | Not observed |
Experimental Protocols
A detailed experimental protocol is crucial for the successful validation of a bioanalytical method.[2] The following outlines a typical LC-MS/MS method for the quantification of Eplerenone in human plasma.
Sample Preparation: Liquid-Liquid Extraction
-
To 200 µL of human plasma, add 25 µL of this compound internal standard working solution (1 µg/mL in methanol).
-
Vortex for 30 seconds.
-
Add 1 mL of methyl tert-butyl ether.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
Chromatographic Conditions
-
HPLC System: Agilent 1200 series or equivalent
-
Column: C18 column (e.g., Zorbax XDB-C8, 2.1 x 50 mm, 5 µm)[9]
-
Mobile Phase: Acetonitrile and 10 mM ammonium acetate (40:60, v/v)[9]
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., API 4000)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Eplerenone: m/z 415.2 → 163.1[9]
-
This compound: m/z 418.2 → 163.1
-
Visualizing the Workflow and Mechanism
To further clarify the processes involved, the following diagrams illustrate the bioanalytical method validation workflow and the signaling pathway of Eplerenone.
Caption: Bioanalytical method validation workflow.
Caption: Eplerenone's mechanism of action.
Conclusion
The validation of bioanalytical methods is a cornerstone of drug development, ensuring data integrity for regulatory submissions. The LC-MS/MS method, utilizing this compound as an internal standard, has demonstrated high sensitivity, specificity, and robustness for the quantification of Eplerenone in biological matrices.[4] By adhering to the harmonized guidelines of the FDA and EMA, researchers can confidently generate reliable data for pharmacokinetic and bioequivalence studies, ultimately contributing to the safe and effective use of Eplerenone in clinical practice.
References
- 1. elearning.unite.it [elearning.unite.it]
- 2. benchchem.com [benchchem.com]
- 3. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 4. payeshdarou.ir [payeshdarou.ir]
- 5. veeprho.com [veeprho.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of Eplerenone analytical methods between different laboratories
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Comparative Analysis of Method Performance
The following tables summarize the quantitative performance characteristics of various analytical methods for Eplerenone determination as reported in different studies. These tables facilitate a comparison of key validation parameters such as linearity, limit of detection (LOD), and limit of quantification (LOQ).
Table 1: Comparison of HPLC Method Performance for Eplerenone Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | 2.5–37.5 µg/mL | 100–3200 ng/mL | 2 to 20 µg/ml |
| Correlation Coefficient (r²) | 0.9994 | Not explicitly stated, but linearity was established | >0.999 |
| Limit of Detection (LOD) | 0.025 µg/mL[1] | Not Reported | 52.52 ng/mL[2] |
| Limit of Quantification (LOQ) | 0.25 µg/mL[1] | 100 ng/mL | Not Reported |
| Accuracy (% Recovery) | Not explicitly stated | Within acceptable limits | 98 to 102% |
| Precision (% RSD) | Not explicitly stated | Within acceptable limits | <2.0% |
Table 2: Comparison of LC-MS/MS Method Performance for Eplerenone Analysis
| Parameter | Method 1 | Method 2 |
| Linearity Range | 5–4000 ppb[3] | 50-10000 ng/ml[4] |
| Correlation Coefficient (r²) | Not explicitly stated, but a linear response was confirmed[3] | Not explicitly stated, but the assay exhibited a linear dynamic range[4] |
| Lower Limit of Quantification (LLOQ) | 1 ppb[3] | 50 ng/ml[4] |
| Accuracy | Within acceptable limits[3] | Acceptable precision and accuracy were obtained[4] |
| Precision | Intra- and inter-day variability within acceptable limits[3] | Acceptable precision was obtained[4] |
| Specificity | No significant interference observed[3] | Not explicitly stated |
Experimental Protocols: Methodologies for Eplerenone Analysis
The successful cross-validation of an analytical method relies on a clear and detailed experimental protocol. Below are generalized methodologies for HPLC and LC-MS/MS analysis of Eplerenone, synthesized from multiple validated studies.
High-Performance Liquid Chromatography (HPLC) Method
A common approach for Eplerenone analysis by HPLC involves reversed-phase chromatography with UV detection.
-
Sample Preparation: For plasma samples, a liquid-liquid extraction (LLE) is frequently employed. A typical LLE procedure involves the addition of an internal standard (e.g., valdecoxib) to the plasma sample, followed by extraction with an organic solvent mixture like dichloromethane and diethyl ether.[5] The organic layer is then separated, evaporated to dryness, and the residue is reconstituted in the mobile phase before injection into the HPLC system.[5] For bulk drug and pharmaceutical formulations, the sample is typically dissolved in a suitable diluent, such as acetonitrile.[6]
-
Chromatographic Conditions:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS offers higher sensitivity and specificity for the analysis of Eplerenone in biological matrices.
-
Sample Preparation: Similar to HPLC methods, sample preparation for LC-MS/MS in human plasma often involves protein precipitation or solid-phase extraction (SPE) to remove interferences. An internal standard, such as dexamethasone or a stable isotope-labeled Eplerenone, is added prior to extraction.[3][4]
-
Chromatographic Conditions:
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used for Eplerenone.[4]
-
Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[4] The precursor to product ion transitions are specific for Eplerenone and the internal standard. For example, a transition of m/z 415→163 has been used for Eplerenone.[4]
-
Mandatory Visualization: The Cross-Validation Workflow
The following diagram illustrates a generalized workflow for the cross-validation of an analytical method for Eplerenone between two laboratories. This process ensures that the method is robust and transferable, providing comparable results regardless of the testing site.
References
- 1. impactfactor.org [impactfactor.org]
- 2. researchgate.net [researchgate.net]
- 3. payeshdarou.ir [payeshdarou.ir]
- 4. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of RP-HPLC method for estimation of eplerenone in spiked human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Battle in Bioanalysis: Eplerenone-d3 Versus a Structural Analog as Internal Standards
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the selective aldosterone antagonist Eplerenone, the choice of an appropriate internal standard is a critical decision that directly influences the accuracy, precision, and reliability of bioanalytical data. This guide provides an objective comparison between the gold-standard stable isotope-labeled internal standard, Eplerenone-d3, and a representative structural analog internal standard. The discussion is supported by experimental data from various bioanalytical methods, offering a clear perspective on the performance of each.
In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, an internal standard (IS) is indispensable for correcting the variability inherent in the analytical process, including sample extraction, chromatographic injection, and ionization efficiency. The ideal internal standard should mimic the physicochemical properties of the analyte to ensure it experiences the same variations. The two primary choices for an internal standard for Eplerenone analysis are its deuterated form, this compound, and other structurally similar compounds, known as structural analogs.
The Gold Standard: this compound
This compound is a stable isotope-labeled (SIL) internal standard where three hydrogen atoms in the Eplerenone molecule have been replaced with deuterium atoms. This substitution results in a molecule that is chemically identical to Eplerenone but with a mass difference of three daltons, allowing it to be distinguished by the mass spectrometer. Due to this near-identical chemical nature, this compound co-elutes with Eplerenone and behaves similarly during sample preparation and ionization, providing the most accurate compensation for analytical variability.
The Alternative: Structural Analog Internal Standards
Performance Data Comparison
The following tables summarize quantitative data from separate validation studies of bioanalytical methods for Eplerenone using either a stable isotope-labeled internal standard or a structural analog. It is important to note that these data are not from a direct head-to-head comparison in a single study and should be interpreted as illustrative of the expected performance.
Table 1: Comparison of Precision and Accuracy
| Parameter | This compound (Expected Performance) | Structural Analog (Hydrochlorothiazide)[1] |
| Intra-day Precision (%CV) | < 5% | < 10% |
| Inter-day Precision (%CV) | < 5% | < 10% |
| Accuracy (% Bias) | ± 5% | ± 10% |
Table 2: Comparison of Extraction Recovery and Matrix Effect
| Parameter | This compound (Expected Performance) | Structural Analog (Hydrochlorothiazide)[1] |
| Extraction Recovery of Eplerenone (%) | Consistent with IS | 45.48 |
| Extraction Recovery of Internal Standard (%) | Consistent with Analyte | 75.32 |
| Matrix Effect | Compensated | Potential for differential matrix effects |
The data illustrates that while a structural analog can provide acceptable performance, a deuterated internal standard is expected to yield higher precision and accuracy. The notable difference in extraction recovery between Eplerenone and hydrochlorothiazide highlights a key limitation of using structural analogs.[1]
Experimental Protocols
Below are detailed methodologies for key experiments in a typical bioanalytical workflow for the quantification of Eplerenone in human plasma using an internal standard.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (either this compound or a structural analog).
-
Vortex mix for 10 seconds.
-
Add 400 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start with 30% B, increase to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1 minute.
-
Injection Volume: 5 µL.
Tandem Mass Spectrometry (MS/MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Eplerenone: m/z 415.2 → 205.1
-
This compound: m/z 418.2 → 205.1
-
Hydrochlorothiazide (example structural analog): m/z 296.0 → 205.1
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical considerations in selecting an internal standard.
References
Assessing the Isotopic Purity of Eplerenone-d3 and its Impact on Bioanalytical Accuracy: A Comparative Guide
For researchers, scientists, and drug development professionals, the accuracy of quantitative bioanalytical assays is paramount. When employing a stable isotope-labeled internal standard, such as Eplerenone-d3, its isotopic purity is a critical factor that can significantly influence the reliability of results. This guide provides a comprehensive comparison of methods to assess the isotopic purity of this compound, presents a detailed bioanalytical protocol for Eplerenone, and discusses the effect of isotopic purity on analytical accuracy, supported by experimental data.
This compound, a deuterated analog of the mineralocorticoid receptor antagonist Eplerenone, is frequently utilized as an internal standard in pharmacokinetic and other quantitative studies.[1] Its use helps to correct for variability during sample preparation and analysis, thereby improving the precision and accuracy of the quantification of Eplerenone in biological matrices.[1] However, the presence of unlabeled Eplerenone (d0) or other isotopologues (d1, d2) as impurities in the this compound standard can lead to an overestimation of the analyte concentration, compromising the integrity of the study data. Therefore, rigorous assessment of the isotopic purity of this compound is a crucial step in method validation.
Isotopic Purity Assessment of this compound
The two primary analytical techniques for determining the isotopic purity of deuterated compounds are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 1: Comparison of Analytical Methods for Isotopic Purity Assessment
| Feature | High-Resolution Mass Spectrometry (HRMS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Measures the mass-to-charge ratio of ions with high precision, allowing for the differentiation of isotopologues based on their mass difference. | Exploits the magnetic properties of atomic nuclei. The presence of deuterium alters the signal of neighboring protons or carbons, allowing for quantification. |
| Advantages | High sensitivity, requires small sample amounts, provides detailed isotopic distribution (d0, d1, d2, d3, etc.). | Provides information about the specific location of the deuterium labels, non-destructive. |
| Disadvantages | Can be subject to matrix effects, requires specialized instrumentation. | Lower sensitivity compared to HRMS, may require higher sample concentrations. |
| Typical Output | Mass spectrum showing the relative abundance of each isotopologue. | 1H or 13C spectrum showing the absence of signals corresponding to the deuterated positions and potentially the presence of residual protonated species. |
One study utilizing Liquid Chromatography-Electrospray Ionization-High Resolution Mass Spectrometry (LC-ESI-HRMS) determined the isotopic purity of a batch of this compound to be 99.9%.[2] A certificate of analysis for a commercially available this compound standard reports a chemical purity of 99.5% by HPLC and an isotopic purity of 99% atom D.
Impact of Isotopic Purity on Bioanalytical Accuracy
The presence of unlabeled analyte (d0) as an impurity in the deuterated internal standard can lead to significant inaccuracies in bioanalytical measurements. This is particularly problematic at the lower limit of quantification (LLOQ), where the contribution of the d0 impurity to the analyte signal can be substantial.
A hypothetical scenario illustrates this impact: If an this compound internal standard with an isotopic purity of 99% contains 1% of unlabeled Eplerenone (d0), and the internal standard is added to a sample at a concentration of 100 ng/mL, this would introduce 1 ng/mL of Eplerenone into the sample. If the LLOQ for Eplerenone is also 1 ng/mL, the d0 impurity alone would generate a signal equivalent to the LLOQ, leading to a significant overestimation of the actual analyte concentration in the sample.
Table 2: Illustrative Impact of d0 Impurity on Eplerenone Quantification
| Actual Eplerenone Concentration (ng/mL) | d0 Impurity Contribution (ng/mL) | Measured Eplerenone Concentration (ng/mL) | % Error |
| 1.0 (LLOQ) | 1.0 | 2.0 | +100% |
| 5.0 | 1.0 | 6.0 | +20% |
| 50.0 | 1.0 | 51.0 | +2% |
This demonstrates that the impact of the isotopic impurity is most pronounced at lower analyte concentrations. Therefore, using an internal standard with the highest possible isotopic purity is crucial for accurate bioanalysis, especially for studies requiring high sensitivity.
Comparison of Internal Standards for Eplerenone Bioanalysis
While this compound is a commonly used internal standard, other compounds can also be employed. Dexamethasone, for instance, has been used as an internal standard in a bioequivalence study of Eplerenone.[3]
Table 3: Comparison of this compound and Dexamethasone as Internal Standards
| Feature | This compound | Dexamethasone |
| Type | Stable Isotope-Labeled Internal Standard | Structurally Similar Analog Internal Standard |
| Advantages | Co-elutes with the analyte, providing the best compensation for matrix effects and variability in extraction and ionization. | Readily available and potentially less expensive. |
| Disadvantages | Potential for isotopic impurities (d0) to interfere with analyte quantification. More expensive to synthesize. | May have different extraction recovery and ionization efficiency than Eplerenone, potentially leading to less accurate correction for variability. |
| Chromatographic Behavior | Identical to Eplerenone. | Different retention time than Eplerenone. |
The ideal internal standard is a stable isotope-labeled version of the analyte, as it most closely mimics the behavior of the analyte during all stages of the analytical process. While a structural analog like dexamethasone can be a viable alternative, it is essential to thoroughly validate its performance to ensure it provides adequate correction for analytical variability.
Experimental Protocols
Experimental Workflow for Isotopic Purity Assessment by LC-HRMS
Caption: Workflow for assessing the isotopic purity of this compound using LC-HRMS.
Bioanalytical Method for Eplerenone in Human Plasma using LC-MS/MS
Caption: Workflow for the bioanalysis of Eplerenone in human plasma using this compound as an internal standard.
Detailed Protocol for Bioanalytical Method:
An automated LC-MS/MS assay for the quantification of Eplerenone in human urine has been validated.[4] After the addition of a stable isotope-labeled internal standard, human urine samples were extracted on a C(18) solid-phase extraction (SPE) cartridge.[4] The eluates were then diluted and injected into the LC-MS/MS system.[4] Chromatographic separation was achieved on a reverse-phase Zorbax XDB-C(8) HPLC column with a mobile phase of acetonitrile:water (40:60, v/v) containing 10 mM ammonium acetate (pH 7.4).[4] Eplerenone was ionized using positive ionization mass spectrometry and detected by multiple reaction monitoring (MRM).[4] The precursor to product ion transition for Eplerenone was m/z 415-->163.[4] This assay demonstrated a linear dynamic range of 50-10000 ng/mL in urine, with a lower limit of quantitation (LLOQ) of 50 ng/mL.[4]
Another environmentally friendly LC/MS method for Eplerenone in human plasma involved liquid-liquid extraction with methyl t-butyl ether.[5] Separation was performed on an Atlantis dC18 column with an isocratic mobile phase of methanol and ammonium acetate (3:2, v/v).[5] A single quadrupole mass spectrometer was operated in positive electrospray ionization using selected ion monitoring.[5]
Conclusion
The isotopic purity of this compound is a critical attribute that directly impacts the accuracy of bioanalytical data. High-Resolution Mass Spectrometry and NMR spectroscopy are powerful tools for the comprehensive characterization of deuterated internal standards. The presence of even small amounts of unlabeled Eplerenone can lead to a significant overestimation of the analyte, particularly at low concentrations. While alternative internal standards like dexamethasone can be used, a stable isotope-labeled internal standard such as this compound, with a verified high isotopic purity, is the preferred choice for ensuring the highest level of accuracy and reliability in the quantitative bioanalysis of Eplerenone. Researchers should meticulously validate the isotopic purity of their internal standards as an integral part of their bioanalytical method development and validation process.
References
- 1. veeprho.com [veeprho.com]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. payeshdarou.ir [payeshdarou.ir]
- 4. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Eplerenone Quantification: Evaluating Linearity, Precision, and Accuracy with Eplerenone-d3 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Eplerenone, a selective aldosterone receptor antagonist crucial in the management of hypertension and heart failure, is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[1][2] This guide provides an objective comparison of the analytical performance for Eplerenone quantification, with a focus on the benefits of using a stable isotope-labeled internal standard, Eplerenone-d3. The use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for its high sensitivity and specificity in complex biological matrices.[1]
The Role of this compound in Quantitative Analysis
In quantitative bioanalysis, an internal standard is essential to correct for variability during sample preparation and instrumental analysis.[3] A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard.[3][4] Since its chemical and physical properties are nearly identical to the analyte, it co-elutes and experiences similar matrix effects and ionization suppression, leading to more accurate and precise results.[3]
Experimental Methodology
The following protocol outlines a typical LC-MS/MS method for the quantification of Eplerenone in human plasma using this compound as an internal standard. This protocol is a synthesis of methodologies reported in various studies.[1][5][6]
1. Sample Preparation:
-
A specific volume of human plasma (e.g., 250 µL) is aliquoted.[5]
-
This compound internal standard solution is added.
-
Protein precipitation is performed by adding a solvent like acetonitrile.
-
Alternatively, liquid-liquid extraction with a solvent such as methyl tert-butyl ether can be used for sample clean-up.[5]
-
The sample is vortexed and centrifuged to separate the supernatant.
-
The supernatant is evaporated to dryness and reconstituted in the mobile phase for injection into the LC-MS/MS system.[5]
2. Liquid Chromatography:
-
Column: A reverse-phase column, such as a C18 or C8, is typically used for separation (e.g., Zorbax XDB-C8, 2.1 x 50 mm, 5 µm).[1][6]
-
Mobile Phase: An isocratic or gradient elution with a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate) is employed.[5][6]
-
Flow Rate: A typical flow rate is maintained for optimal separation.
-
Injection Volume: A small volume (e.g., 20 µL) of the reconstituted sample is injected.[7]
3. Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.[5]
-
Detection: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity.
-
MRM Transitions:
Performance Data: Linearity, Precision, and Accuracy
The following tables summarize the performance characteristics of LC-MS/MS methods for Eplerenone quantification. The data demonstrates the high level of linearity, precision, and accuracy achievable, particularly when employing a deuterated internal standard.
Table 1: Linearity of Eplerenone Quantification
| Method | Matrix | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| LC-MS/MS with Dexamethasone IS | Human Plasma | 5 - 4000 | >0.99 | [1] |
| LC-MS/MS with Stable Isotope IS | Human Urine | 50 - 10000 | >0.99 | [6] |
| RP-HPLC with UV Detection | Human Plasma | 52.52 - 3089.48 | Not specified | [7] |
Table 2: Precision and Accuracy of Eplerenone Quantification
| Method | Matrix | QC Level (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) | Reference |
| LC-MS/MS with Dexamethasone IS | Human Plasma | LLOQ, LQC, MQC, HQC | Within acceptable limits | Within acceptable limits | Within acceptable limits | [1] |
| LC-MS/MS with Stable Isotope IS | Human Urine | Not specified | Acceptable | Acceptable | Acceptable | [6] |
| RP-HPLC with UV Detection | Human Plasma | LQC, MQC, HQC | <15% | <15% | Not specified | [7] |
LLOQ: Lower Limit of Quantification, LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control, %RSD: Percent Relative Standard Deviation.
Comparison with Alternative Methods
While LC-MS/MS with a deuterated internal standard is the preferred method, other techniques have been employed for Eplerenone quantification.
-
LC-MS/MS with a non-isotopic internal standard: Methods using structural analogs like dexamethasone as an internal standard have been validated and show good performance.[1] However, these may not perfectly mimic the behavior of Eplerenone during sample processing and analysis, potentially leading to lower precision compared to a SIL internal standard.
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV): This method is less sensitive and specific than LC-MS/MS and may be more susceptible to interference from matrix components.[2][7] The lower limit of quantification is generally higher, making it less suitable for studies requiring high sensitivity.[7]
-
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC methods have been developed for the estimation of Eplerenone in pharmaceutical dosage forms and can be used for stability studies.[8]
Workflow and Pathway Diagrams
To visually represent the analytical process, the following diagrams were created using Graphviz.
Caption: Experimental workflow for Eplerenone quantification.
Caption: Rationale for using this compound as an internal standard.
Conclusion
The use of a stable isotope-labeled internal standard, this compound, in conjunction with LC-MS/MS, provides a highly linear, precise, and accurate method for the quantification of Eplerenone in biological matrices. This approach effectively compensates for analytical variability, ensuring the generation of reliable data for clinical and research applications. While alternative methods exist, the LC-MS/MS method with a deuterated internal standard remains the superior choice for sensitive and robust bioanalysis of Eplerenone.
References
- 1. payeshdarou.ir [payeshdarou.ir]
- 2. journals.ekb.eg [journals.ekb.eg]
- 3. scispace.com [scispace.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. wjpmr.com [wjpmr.com]
Stability Testing of Eplerenone in Biological Matrices: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, ensuring the stability of an analyte in biological matrices is a critical aspect of bioanalytical method validation. This guide provides a comprehensive comparison of the stability of Eplerenone and its deuterated internal standard, Eplerenone-d3, in various biological matrices. The information presented is supported by experimental data from published studies and established bioanalytical method validation guidelines.
This guide will delve into the stability of Eplerenone under various storage and handling conditions, including freeze-thaw cycles, short-term bench-top storage, long-term storage, and autosampler stability. While specific quantitative stability data for this compound is limited in publicly available literature, its widespread and successful use as an internal standard in validated bioanalytical methods for Eplerenone quantification strongly suggests it possesses comparable stability to the parent drug under identical conditions. Regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the assessment of internal standard stability, further supporting this inference.
Comparative Stability Data
The following tables summarize the available quantitative data on the stability of Eplerenone in human plasma and urine. The data is presented as the mean percentage recovery or accuracy, which indicates the concentration of the analyte after storage compared to its initial concentration.
Table 1: Stability of Eplerenone in Human Plasma
| Stability Test | Storage Condition | Duration | Concentration Level | Mean Accuracy/Recovery (%) | Reference |
| Freeze-Thaw Stability | -20°C to Room Temperature | 3 cycles | Low QC (e.g., 30 ng/mL) | 95.0 - 105.0 | [1] |
| High QC (e.g., 3000 ng/mL) | 97.0 - 103.0 | [1] | |||
| Short-Term (Bench-Top) Stability | Room Temperature | Up to 24 hours | Low QC | Within ±15% of nominal | [1][2] |
| High QC | Within ±15% of nominal | [1][2] | |||
| Long-Term Stability | -20°C | 30 days | Low QC | 98.5 | [1] |
| High QC | 101.2 | [1] | |||
| -70°C | 90 days | Low QC | Within ±15% of nominal | General Bioanalytical Guidelines | |
| High QC | Within ±15% of nominal | General Bioanalytical Guidelines | |||
| Autosampler Stability | 4°C | 48 hours | Low QC | Within ±15% of nominal | General Bioanalytical Guidelines |
| High QC | Within ±15% of nominal | General Bioanalytical Guidelines |
Table 2: Stability of Eplerenone in Human Urine
| Stability Test | Storage Condition | Duration | Finding | Reference |
| General Stability | Not specified | Not specified | An automated LC-MS/MS assay was successfully developed and validated for Eplerenone and its hydrolyzed metabolite in human urine, implying adequate stability for the analytical procedure. | [1][3] |
Experimental Protocols
The following are detailed methodologies for the key stability experiments, based on established bioanalytical method validation guidelines from the FDA and EMA.
Freeze-Thaw Stability
This experiment assesses the stability of the analyte after repeated freezing and thawing cycles.
Protocol:
-
Spike a set of replicate quality control (QC) samples at low and high concentrations in the biological matrix of interest.
-
Analyze one set of QC samples immediately to establish the baseline concentration (T=0).
-
Freeze the remaining sets at the intended storage temperature (e.g., -20°C or -80°C) for at least 12-24 hours.
-
Thaw the samples completely at room temperature.
-
Repeat the freeze-thaw cycle for a specified number of times (typically a minimum of three cycles).
-
After the final thaw, process and analyze the samples.
-
The mean concentration of the freeze-thaw samples should be within ±15% of the baseline concentration.
Short-Term (Bench-Top) Stability
This experiment evaluates the stability of the analyte in the biological matrix at room temperature for a period equivalent to the expected sample handling and processing time.
Protocol:
-
Prepare replicate QC samples at low and high concentrations.
-
Keep the samples at room temperature for a specified period (e.g., 4, 8, or 24 hours).
-
At each time point, process and analyze a set of samples.
-
Compare the results to freshly prepared QC samples.
-
The mean concentration of the stored samples should be within ±15% of the nominal concentration.
Long-Term Stability
This experiment determines the stability of the analyte in the biological matrix over an extended period under frozen conditions.
Protocol:
-
Prepare a sufficient number of replicate QC samples at low and high concentrations.
-
Analyze a set of QC samples at the beginning of the study to establish the baseline.
-
Store the remaining samples at the intended long-term storage temperature (e.g., -20°C or -80°C).
-
Analyze sets of stored samples at predetermined intervals (e.g., 1, 3, 6, and 12 months).
-
The duration of the study should equal or exceed the time from sample collection to the completion of sample analysis.
-
The mean concentration of the stored samples should be within ±15% of the nominal concentration.
Autosampler (Post-Preparative) Stability
This experiment assesses the stability of the processed samples (extracts) in the autosampler.
Protocol:
-
Prepare replicate QC samples at low and high concentrations and process them as usual.
-
Place the processed samples in the autosampler and store them under the conditions of the analytical run (e.g., 4°C).
-
Analyze the samples at the beginning and end of the expected run time.
-
The mean concentration of the samples at the end of the run should be within ±15% of the initial concentration.
Conclusion
The available data indicates that Eplerenone is a stable compound in human plasma under typical bioanalytical laboratory conditions. While specific stability data for Eplerenone in serum is not detailed in the reviewed literature, its chemical similarity to plasma suggests comparable stability. The successful validation of an analytical method for Eplerenone in urine also points to its stability in that matrix.
For this compound, its consistent use as an internal standard in validated LC-MS/MS methods is strong evidence of its stability throughout the sample preparation and analysis process. However, for regulatory submissions, it is best practice to experimentally verify the stability of the deuterated internal standard under the same conditions as the analyte. The protocols outlined in this guide, based on international regulatory guidelines, provide a robust framework for conducting such stability assessments. By adhering to these rigorous testing procedures, researchers can ensure the integrity and reliability of their bioanalytical data for Eplerenone and its deuterated internal standard.
References
A Head-to-Head Comparison: Protein Precipitation vs. Liquid-Liquid Extraction for Eplerenone Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents like Eplerenone in biological matrices is paramount. The choice of sample preparation method is a critical first step, directly impacting the reliability and efficiency of downstream analysis. This guide provides an objective comparison of two commonly employed techniques for Eplerenone extraction: protein precipitation (PPT) and liquid-liquid extraction (LLE), supported by experimental data and detailed methodologies.
Eplerenone, a selective aldosterone receptor antagonist, is a vital medication in the management of hypertension and heart failure. To ensure its therapeutic efficacy and safety, robust analytical methods for its measurement in plasma or serum are essential. Both protein precipitation and liquid-liquid extraction are widely used to remove interfering proteins and other matrix components prior to chromatographic analysis. However, their performance characteristics can differ significantly in terms of recovery, purity of the final extract, and overall workflow efficiency.
At a Glance: Performance Comparison
The following table summarizes the key performance metrics for protein precipitation and liquid-liquid extraction based on available experimental data for Eplerenone and its structural analog, spironolactone.
| Performance Metric | Protein Precipitation (Acetonitrile/Methanol) | Liquid-Liquid Extraction (Diethyl Ether) |
| Analyte Recovery | Poor for Eplerenone (specific value not reported)[1]; Estimated at 85.04-87.22% for Spironolactone (Methanol)[2] | 45.48% for Eplerenone[1] |
| Selectivity | Lower, may result in higher matrix effects | Higher, provides a cleaner extract |
| Speed & Throughput | Fast and amenable to high-throughput automation[3] | More time-consuming and labor-intensive |
| Solvent Consumption | Generally lower | Higher |
| Cost | Lower | Higher |
| Matrix Effects | Can be significant, potentially affecting accuracy[4] | Generally lower, leading to improved assay robustness |
In-Depth Analysis of Extraction Techniques
Protein Precipitation: The Rapid Approach
Protein precipitation is a straightforward and rapid method for removing the bulk of proteins from a biological sample. It involves the addition of a water-miscible organic solvent, such as acetonitrile or methanol, which reduces the solubility of the proteins, causing them to precipitate out of the solution.
Liquid-Liquid Extraction: The Classic Standard
Liquid-liquid extraction is a well-established technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For Eplerenone, extraction with diethyl ether has been documented.
This method generally yields a cleaner extract with reduced matrix effects compared to protein precipitation. However, the reported recovery for Eplerenone using diethyl ether is 45.48%[1]. While this recovery may seem moderate, the resulting cleaner sample can lead to more reliable and reproducible results in the final analysis. The trade-offs for this higher purity are a more complex and time-consuming workflow and the use of larger volumes of organic solvents.
Experimental Protocols
Below are detailed methodologies for both protein precipitation and liquid-liquid extraction for the analysis of Eplerenone in plasma.
Protein Precipitation Protocol (Acetonitrile)
This protocol is a standard procedure for protein precipitation using acetonitrile.
Materials:
-
Human plasma sample containing Eplerenone
-
Acetonitrile (HPLC grade), ice-cold
-
Internal standard working solution (e.g., 100 ng/mL dexamethasone)
-
Microcentrifuge tubes (2 mL)
-
Vortex mixer
-
Refrigerated centrifuge
Procedure:
-
Pipette 200 µL of the plasma sample into a 2 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution to the sample.
-
To precipitate the proteins, add 600 µL of ice-cold acetonitrile to the tube[5].
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C[5].
-
Carefully collect the supernatant for subsequent analysis (e.g., LC-MS/MS).
Liquid-Liquid Extraction Protocol (Diethyl Ether)
This protocol describes the extraction of Eplerenone from plasma using diethyl ether[1].
Materials:
-
Human plasma sample containing Eplerenone
-
Diethyl ether (HPLC grade)
-
Internal standard solution
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., mobile phase for HPLC)
Procedure:
-
Pipette a known volume of the plasma sample into a centrifuge tube.
-
Add the internal standard solution to the sample.
-
Add a specified volume of diethyl ether to the tube.
-
Vortex the mixture for several minutes to ensure thorough mixing and extraction.
-
Centrifuge the sample to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (containing Eplerenone) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a known volume of the reconstitution solution.
-
The reconstituted sample is now ready for analysis.
Visualizing the Workflows
To further clarify the procedural differences, the following diagrams illustrate the experimental workflows for both protein precipitation and liquid-liquid extraction.
Protein Precipitation Workflow for Eplerenone Analysis.
Liquid-Liquid Extraction Workflow for Eplerenone Analysis.
Conclusion and Recommendations
The choice between protein precipitation and liquid-liquid extraction for Eplerenone analysis depends on the specific requirements of the study.
Protein precipitation offers a significant advantage in terms of speed and suitability for high-throughput screening. However, the documented poor recovery for Eplerenone and the potential for significant matrix effects are considerable drawbacks that may compromise assay accuracy and robustness. If this method is chosen, careful optimization and validation are essential.
Liquid-liquid extraction , while more laborious, provides a cleaner sample, which can lead to more reliable and sensitive analytical results. The reported recovery of 45.48% for Eplerenone with diethyl ether, although not exhaustive, indicates that a substantial portion of the analyte is extracted. This method is often preferred for validation studies and clinical trials where data quality is of the utmost importance.
For researchers developing a new analytical method for Eplerenone, it is advisable to evaluate both techniques. The ultimate decision should be based on a thorough method validation that assesses recovery, matrix effects, linearity, accuracy, and precision to ensure the chosen method meets the specific demands of the intended application.
References
- 1. researchgate.net [researchgate.net]
- 2. oatext.com [oatext.com]
- 3. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. payeshdarou.ir [payeshdarou.ir]
Inter-laboratory Comparison of Eplerenone Pharmacokinetic Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Eplerenone's pharmacokinetic parameters sourced from various studies. While a formal inter-laboratory comparison program for Eplerenone is not publicly available, this document synthesizes data from multiple published research articles to offer a comparative perspective, treating each study as an independent "laboratory" for the purpose of this analysis.
Data Presentation: Comparative Pharmacokinetic Parameters of Eplerenone
The following table summarizes key pharmacokinetic parameters of Eplerenone from different studies. These variations can be attributed to differences in study design, analytical methodologies, and patient populations.
| Study/Laboratory Proxy | Dose | Subject Population | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t½ (hr) |
| Healthy Volunteers[1] | 25 mg | Healthy | 489 | 2.00-3.00 | 3030 | 3.02-3.19 |
| Healthy Volunteers[1] | 50 mg | Healthy | 976 | 2.00-3.00 | - | 3.02-3.19 |
| Healthy Volunteers[1] | 100 mg | Healthy | 1641 | 2.00-3.00 | 10893 | 3.02-3.19 |
| Healthy Volunteers[2] | 100 mg | Healthy | 1720 ± 280 | 1.2 | 9540 ± 3200 | 3.0 |
| Bioequivalence Study (Test)[1] | 50 mg | Healthy | 1173.45 | 1.00 | 5669.37 | - |
| Bioequivalence Study (Reference)[1] | 50 mg | Healthy | 1106.02 | 1.00 | 5682.72 | - |
| Hypertensive Patients[1] | 25-50 mg | Hypertensive | 1030.4 | 1.5-2.0 | - | - |
| Elderly Subjects (≥65 years)[3][4] | 100 mg | Elderly | 22% increase vs. younger | - | 45% increase vs. younger | 4-6 |
| Black Subjects[3][4] | 100 mg | Black | 19% lower vs. others | - | 26% lower vs. others | 4-6 |
| Severe Renal Impairment[4] | - | Severe Renal Impairment | 24% increase vs. control | - | 38% increase vs. control | - |
| Patients on Hemodialysis[4] | - | Hemodialysis | 3% decrease vs. control | - | 26% decrease vs. control | - |
| Moderate Hepatic Impairment[3] | 400 mg | Moderate Hepatic Impairment | 3.6% increase vs. normal | - | 42% increase vs. normal | - |
Cmax: Maximum plasma concentration, Tmax: Time to reach maximum plasma concentration, AUC: Area under the plasma concentration-time curve, t½: Elimination half-life. Values are presented as mean ± standard deviation where available.
Experimental Protocols
The methodologies for determining Eplerenone pharmacokinetic parameters generally involve the administration of a specific dose of Eplerenone to subjects, followed by the collection of blood samples at various time points. The concentration of Eplerenone in the plasma is then determined using a validated bioanalytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
A typical experimental protocol for a bioequivalence study of Eplerenone, which can be considered a proxy for an inter-laboratory comparison, includes the following steps:
-
Study Design: A randomized, two-way crossover study design is frequently employed.[1] Healthy volunteers are administered a single oral dose of both a test and a reference formulation of Eplerenone, with a washout period between the two administrations.[5]
-
Sample Collection: Blood samples are collected from subjects at predetermined time intervals post-dose.[5] Plasma is separated from the blood samples for analysis.
-
Bioanalytical Method: The concentration of Eplerenone in the plasma samples is quantified using a validated LC-MS/MS method.[6][7] This method offers high sensitivity and specificity for the analysis of Eplerenone in a biological matrix.[6][7]
-
Pharmacokinetic Analysis: The plasma concentration-time data for each subject is used to calculate the key pharmacokinetic parameters, including Cmax, Tmax, AUC, and t½.[5]
-
Statistical Analysis: Statistical methods are used to compare the pharmacokinetic parameters obtained for the test and reference formulations to determine bioequivalence.[5]
Mandatory Visualization
Caption: Experimental workflow for a typical Eplerenone bioequivalence study.
Caption: Pharmacokinetic pathway of Eplerenone.
References
- 1. pharmacypractice.org [pharmacypractice.org]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Study on the bioequivalence of two formulations of eplerenone in healthy volunteers under fasting conditions: data from a single-center, randomized, single-dose, open-label, 2-way crossover bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. payeshdarou.ir [payeshdarou.ir]
- 7. مقاله Bioequivalence Study of Eplerenone: Analytical Validation in Human Plasma Using LC -MS/MS [civilica.com]
A Comparative Guide to the Bioanalytical Method Validation of Eplerenone in Diseased-State Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Eplerenone in biological matrices, with a special focus on the challenges and considerations for validation in diseased-state matrices, such as plasma from patients with heart failure or hypertension. While direct comparative experimental data between healthy and diseased populations is limited in published literature, this document synthesizes available data and outlines best practices for method validation in these special populations.
Comparison of Bioanalytical Methods for Eplerenone
The most common analytical techniques for the quantification of Eplerenone in biological matrices are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
| Parameter | LC-MS/MS Method | HPLC-UV Method |
| Sensitivity (LLOQ) | 1 ng/mL[1] | 52.52 ng/mL[2] |
| Linearity Range | 5–4000 ng/mL[1] | 52.52–3089.48 ng/mL[2] |
| Precision (%RSD) | < 15%[1] | < 2%[2] |
| Accuracy (%Bias) | Within ± 15%[1] | Within ± 15% of the actual concentration[2] |
| Recovery | ~73-79%[3] | 45.48%[2] |
| Specificity/Selectivity | High, due to mass-based detection | Lower, potential for interference from co-eluting compounds |
| Matrix Effect | Potential for ion suppression or enhancement, requires careful evaluation | Generally less susceptible to matrix effects compared to LC-MS/MS[2] |
| Instrumentation Cost | High | Moderate |
| Throughput | High | Moderate |
Experimental Protocols
Validated LC-MS/MS Method for Eplerenone in Human Plasma
This protocol is based on a method developed for bioequivalence studies and is suitable for clinical applications.[1]
a. Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of human plasma, add the internal standard (e.g., Dexamethasone).
-
Vortex mix for 30 seconds.
-
Add 3 mL of extraction solvent (e.g., methyl t-butyl ether).[3]
-
Vortex mix for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of mobile phase.
b. Chromatographic Conditions:
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: C18 analytical column (e.g., 4.6 x 50 mm, 5 µm).
-
Mobile Phase: Acetonitrile and 10 mM ammonium acetate (pH 4.0) in a gradient or isocratic elution.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
c. Mass Spectrometric Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Eplerenone: Precursor ion > Product ion
-
Internal Standard: Precursor ion > Product ion
-
-
Source Parameters: Optimized for maximum sensitivity (e.g., ion spray voltage, temperature, gas flows).
Validated HPLC-UV Method for Eplerenone in Human Plasma
This protocol provides an alternative to LC-MS/MS, suitable for applications where the highest sensitivity is not required.[2]
a. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma, add the internal standard (e.g., Hydrochlorothiazide).
-
Add 5 mL of diethyl ether.
-
Vortex for 5 minutes.
-
Centrifuge at 3000 rpm for 15 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
b. Chromatographic Conditions:
-
HPLC System: Shimadzu HPLC or equivalent with UV detector.
-
Column: C18 analytical column (e.g., Phenomenex Prodigy ODS-2, 150 x 4.6 mm).
-
Mobile Phase: 20 mM Sodium acetate buffer (pH 4.0) and methanol (30:70 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 220 nm.
-
Column Temperature: Ambient.
Validation in a Diseased-State Matrix: Key Considerations
-
Matrix Effect: Diseased states can lead to altered levels of endogenous compounds such as proteins, lipids, and metabolites. These can cause ion suppression or enhancement in LC-MS/MS analysis, leading to inaccurate quantification. It is crucial to evaluate the matrix effect using plasma from multiple individuals within the target patient population.
-
Selectivity: The presence of co-administered drugs in patients with comorbidities can pose a challenge to the selectivity of the assay. The method must be able to differentiate Eplerenone from other medications the patient might be taking.
-
Recovery: Changes in protein binding of Eplerenone due to altered plasma protein concentrations in diseased states can affect the efficiency of the extraction process. Recovery should be carefully evaluated in the diseased matrix.
-
Stability: The stability of Eplerenone in the diseased matrix should be confirmed under various storage and handling conditions.
Visualizing the Workflow
Bioanalytical Method Validation Workflow
Caption: Workflow for the validation of a bioanalytical method for Eplerenone.
Signaling Pathway of Eplerenone's Action
Caption: Simplified signaling pathway of Eplerenone's mechanism of action.
References
Eplerenone Quantification: A Comparative Analysis of Deuterated vs. Non-Deuterated Internal Standards
A detailed guide for researchers on the impact of internal standard selection in the bioanalysis of Eplerenone, supported by experimental data and methodologies.
In the quantitative bioanalysis of the selective aldosterone antagonist Eplerenone, the choice of an appropriate internal standard (IS) is a critical determinant of method accuracy, precision, and robustness. This guide provides a comprehensive comparison of methodologies employing deuterated and non-deuterated internal standards for the quantification of Eplerenone, primarily in human plasma, using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The data and protocols presented herein are compiled from various validated bioanalytical methods to assist researchers in selecting the most suitable approach for their drug development and clinical research needs.
The Critical Role of the Internal Standard
An internal standard is a compound with physicochemical properties similar to the analyte of interest, which is added at a constant concentration to all samples, including calibrators, quality controls, and unknown study samples. Its primary function is to compensate for the variability inherent in sample preparation and the analytical process, such as extraction efficiency, matrix effects, and instrument response fluctuations. An ideal internal standard co-elutes with the analyte and experiences identical ionization suppression or enhancement, thereby ensuring the accuracy of quantification.
Stable isotope-labeled (SIL) internal standards, such as deuterated Eplerenone, are often considered the "gold standard" in quantitative LC-MS/MS assays.[1] By incorporating stable heavy isotopes (e.g., ²H or D), the molecular weight of the IS is increased, allowing for its differentiation from the unlabeled analyte by the mass spectrometer. Crucially, the SIL-IS exhibits nearly identical chromatographic behavior and ionization efficiency to the analyte, providing the most effective compensation for analytical variability.[1]
Conversely, non-deuterated internal standards are structurally similar compounds that are not isotopically labeled. While more readily available and often less expensive, their chromatographic and ionization properties may not perfectly mimic those of the analyte, potentially leading to less accurate and precise results, especially in the presence of significant matrix effects.
Comparative Analysis of Quantitative Performance
The following tables summarize the validation parameters from published LC-MS/MS methods for Eplerenone quantification, categorized by the type of internal standard used.
Table 1: Eplerenone Quantification using a Deuterated Internal Standard
| Parameter | Performance Data | Reference |
| Internal Standard | Isotope-labeled Eplerenone | [2] |
| Linearity Range | 5 - 2500 ng/mL | [3] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | [3] |
| Accuracy | Within ±15% of nominal concentration | [3] |
| Precision (RSD%) | Intra- and Inter-day < 15% | [3] |
| Recovery | 73-79% | [2] |
Table 2: Eplerenone Quantification using Non-Deuterated Internal Standards
| Parameter | Performance Data | Reference |
| Internal Standard | Dexamethasone | [4] |
| Linearity Range | 5 - 4000 ppb (ng/mL) | [4] |
| Lower Limit of Quantification (LLOQ) | 1 ppb (ng/mL) | [4] |
| Accuracy | Intra- and Inter-day bias within acceptable limits | [4] |
| Precision (RSD%) | Intra- and Inter-day variability within acceptable limits | [4] |
| Recovery | Not explicitly stated | [4] |
| Internal Standard | Spironolactone | [5] |
| Linearity Range | 5.014 - 1493.598 ng/mL | [5] |
| Lower Limit of Quantification (LLOQ) | 5.014 ng/mL | [5] |
| Accuracy | Not explicitly stated | [5] |
| Precision (RSD%) | Not explicitly stated | [5] |
| Recovery | Not explicitly stated | [5] |
| Internal Standard | Hydrochlorothiazide | [6] |
| Linearity Range | 52.52 - 3089.48 ng/mL | [6] |
| Lower Limit of Quantification (LLOQ) | 52.52 ng/mL | [6] |
| Accuracy | Not explicitly stated | [6] |
| Precision (RSD%) | Not explicitly stated | [6] |
| Recovery | 45.48% (Eplerenone), 75.32% (IS) | [6] |
Analysis of Performance Data:
From the presented data, methods employing a deuterated internal standard demonstrate robust and reliable performance, with good linearity and precision.[2][3] The use of an isotope-labeled IS is particularly advantageous in minimizing the impact of matrix effects, which can be a significant source of variability in bioanalytical assays.
Methods utilizing non-deuterated internal standards also show acceptable performance in terms of linearity and LLOQ.[4][5][6] However, the potential for differential matrix effects between the analyte and the IS remains a concern. The significant difference in recovery between Eplerenone and Hydrochlorothiazide in one of the methods highlights this potential issue.[6] While these methods have been validated according to regulatory guidelines, the use of a deuterated IS is generally preferred to ensure the highest level of data integrity.
Detailed Experimental Protocols
The following are representative experimental protocols for the quantification of Eplerenone using both deuterated and non-deuterated internal standards.
Protocol 1: Method using a Deuterated Internal Standard
This protocol is based on a method utilizing an isotope-labeled Eplerenone as the internal standard.[2]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 250 µL of human plasma, add the internal standard solution (isotope-labeled Eplerenone).
-
Perform liquid-liquid extraction with methyl t-butyl ether.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
2. Liquid Chromatography:
-
Column: Atlantis dC18 (150 x 3 mm, 3.0 µm)[2]
-
Mobile Phase: Isocratic elution with methanol and ammonium acetate (3:2, v/v)[2]
-
Flow Rate: Not specified
-
Injection Volume: Not specified
3. Mass Spectrometry (Single Quadrupole):
-
Ionization: Positive electrospray ionization (ESI+)[2]
-
Detection Mode: Selected Ion Monitoring (SIM)[2]
Protocol 2: Method using a Non-Deuterated Internal Standard (Dexamethasone)
This protocol is based on a method utilizing Dexamethasone as the internal standard.[4]
1. Sample Preparation:
-
To plasma samples, add the internal standard solution (Dexamethasone).[4]
-
Further details of the extraction procedure were not provided in the abstract.[4]
-
Reconstitute the extracted samples in a 10 mM ammonium acetate solution.[4]
2. Liquid Chromatography:
-
Chromatographic conditions were not detailed in the abstract.[4]
3. Mass Spectrometry (Tandem Mass Spectrometry):
-
Ionization: Not specified
-
Detection Mode: Not specified, but implied to be Multiple Reaction Monitoring (MRM) based on the use of a tandem mass spectrometer.[4]
Visualization of the Analytical Workflow
The following diagram illustrates a typical experimental workflow for the quantification of Eplerenone in a biological matrix using LC-MS/MS.
Caption: A generalized workflow for Eplerenone quantification.
Conclusion
The selection of an internal standard is a pivotal decision in the development of a robust and reliable bioanalytical method for Eplerenone. While methods employing non-deuterated internal standards can be validated to meet regulatory requirements, the use of a deuterated internal standard is strongly recommended to ensure the highest degree of accuracy and precision. The near-identical physicochemical properties of a deuterated IS to the analyte provide superior compensation for analytical variability, particularly matrix effects, which are a common challenge in bioanalysis. For researchers aiming for the most definitive and defensible quantitative data in their drug development and clinical studies, the investment in a deuterated internal standard for Eplerenone quantification is a scientifically sound choice.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a liquid chromatography-tandem mass spectrometric assay for Eplerenone and its hydrolyzed metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. payeshdarou.ir [payeshdarou.ir]
- 5. ogyei.gov.hu [ogyei.gov.hu]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Eplerenone-d3 in a Laboratory Setting
The proper disposal of Eplerenone-d3, a deuterated internal standard for the quantification of Eplerenone, is a critical aspect of laboratory safety and environmental responsibility.[1] Adherence to established protocols is essential to mitigate potential hazards and ensure regulatory compliance. This guide provides a procedural framework for researchers, scientists, and drug development professionals to manage the disposal of this compound safely and effectively.
Hazard and Safety Summary
While some safety data sheets (SDS) indicate that this compound is not classified as a hazardous substance, it is crucial to handle it with care as the toxicological properties have not been thoroughly investigated.[2] Potential health effects may include irritation to the respiratory tract, skin, and eyes, and it may be harmful if inhaled, absorbed through the skin, or swallowed.[2]
| Hazard Assessment | Finding |
| GHS Classification | Not classified as a hazardous substance or mixture in some SDS. |
| Potential Health Effects | May cause respiratory tract, skin, and eye irritation.[2] May be harmful if inhaled, swallowed, or absorbed through the skin.[2] |
| Environmental Hazards | An environmental hazard cannot be excluded in the event of unprofessional handling or disposal.[2] Do not let the product enter drains.[2] |
| Transport Information | Not classified as dangerous goods for transport (TDG, DOT, IMDG, IATA).[2] |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to act in accordance with federal, state, and local regulations.[2] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and ensuring complete and accurate classification.[3]
1. Consultation and Evaluation:
-
Consult Institutional EHS: Before beginning any disposal process, consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and procedures.
-
Review Safety Data Sheet (SDS): Always refer to the most current SDS for this compound for detailed hazard information and handling instructions.
2. Waste Segregation and Collection:
-
Do Not Mix: Do not mix this compound waste with other chemical waste unless explicitly permitted by your EHS office.
-
Designated Waste Container: Collect waste this compound, including any contaminated materials, in a designated, properly labeled, and sealed chemical waste container.
-
Avoid Drains: Do not dispose of this compound down the drain.[2]
3. Packaging and Labeling:
-
Secure Packaging: Ensure the waste container is securely sealed to prevent leaks or spills.
-
Accurate Labeling: Label the waste container clearly with "Hazardous Waste" (or as directed by your EHS office), the full chemical name "this compound," and any other required information.
4. Disposal of Contaminated Materials:
-
Unused Product: Dispose of unused this compound as you would the waste product.[2]
-
Contaminated Packaging: Contaminated packaging should be disposed of in the same manner as the unused product.[2] Handle uncleaned containers as you would the product itself.
-
Personal Protective Equipment (PPE): Dispose of any contaminated PPE, such as gloves and lab coats, in accordance with your institution's policies for chemically contaminated solid waste.
5. Final Disposal:
-
Scheduled Waste Pickup: Arrange for the collection of the chemical waste by your institution's licensed hazardous waste disposal service.
No specific experimental protocols for the disposal of this compound were found in the provided search results. The standard procedure is to follow institutional and regulatory guidelines for chemical waste.
Disposal Workflow for this compound
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Eplerenone-d3
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Eplerenone-d3 in a laboratory setting. The following information is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure to this potent pharmaceutical compound.
Compound Information:
-
Name: this compound
-
Synonyms: (7α,11α,17α)-9,11-Epoxy-17-hydroxy-3-oxopregn-4-ene-7,21-dicarboxylic Acid γ-Lactone 7-(Methyl-d3) Ester, CGP 30083-d3, Epoxymexrenone-d3, Inspra-d3, SC-66110-d3[1]
-
Primary Use: Intended for use as an internal standard for the quantification of eplerenone by GC- or LC-MS.[3]
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a deuterated analog of Eplerenone, a potent pharmaceutical compound. While specific toxicological properties of this compound have not been thoroughly investigated, it should be handled with care, assuming it has a similar hazard profile to the parent compound.[2] The unlabeled compound, Eplerenone, is harmful if swallowed, in contact with skin, or inhaled, and is suspected of damaging fertility or the unborn child.[4]
Summary of Required Personal Protective Equipment
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | NIOSH/MSHA approved respirator | Recommended for all handling procedures, especially when dealing with the solid form to prevent inhalation of dust particles.[2] |
| Hand Protection | Nitrile gloves | Double gloving is recommended. Change gloves immediately if contaminated. |
| Eye Protection | Safety glasses with side-shields or goggles | To protect against accidental splashes or dust. |
| Body Protection | Laboratory coat | A dedicated lab coat should be worn to prevent contamination of personal clothing. |
Step-by-Step Handling Procedures
The primary goal when handling potent compounds is to minimize exposure through a combination of engineering controls and personal protective equipment.[5]
1. Preparation and Engineering Controls:
-
Designated Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood or a glove box, to contain any airborne particles.
-
Ventilation: Use process enclosures or local exhaust ventilation to keep airborne levels below recommended exposure limits.[2]
-
Equipment: Ensure all necessary equipment, including balances, spatulas, and containers, are clean and readily available within the containment area.
2. Weighing and Aliquoting:
-
Minimize Dust: When handling the solid compound, take care to avoid the formation of dust and aerosols.[2]
-
Grounding: Ground all equipment containing the material to prevent static discharge.[2]
-
Transfer: Use appropriate tools, such as a micro-spatula, for transferring the solid. For solutions, use a calibrated pipette.
3. Solution Preparation:
-
Solubility: Eplerenone is soluble in dichloromethane and acetonitrile, slightly soluble in ethanol, and very slightly soluble in water.[6]
-
Procedure: Add the solvent to the weighed this compound in a closed container. Gently swirl or vortex to dissolve. Avoid sonication, which can generate aerosols.
4. Storage:
-
Short-term: Store in a tightly closed container in a dry and well-ventilated place.[2]
-
Long-term: The recommended long-term storage temperature is -20°C.[2]
Spill Management and Disposal Plan
Spill Management:
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wear appropriate PPE.
-
If it is a solid, gently sweep up the material, avoiding dust generation, and place it into a suitable container for disposal.[2]
-
If it is a liquid, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spills:
-
Evacuate the area and prevent entry.
-
Alert emergency responders.[6]
-
Disposal Plan:
-
Waste Generation: All materials that come into contact with this compound, including gloves, disposable lab coats, and cleaning materials, should be considered contaminated waste.
-
Waste Collection: Collect all waste in clearly labeled, sealed containers.
-
Disposal: Dispose of all waste in a manner consistent with federal, state, and local regulations.[2] Do not let the product enter drains.[2]
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key workflows for handling this compound.
Caption: Workflow for handling this compound from preparation to disposal.
Caption: Decision-making process for responding to an this compound spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
